Thiazol-5-ylmethanamine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-thiazol-5-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.2ClH/c5-1-4-2-6-3-7-4;;/h2-3H,1,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVNRCYESACKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215372-00-1 | |
| Record name | 1215372-00-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thiazol-5-ylmethanamine Dihydrochloride: A Technical Guide to its Basic Properties for Researchers and Drug Development Professionals
<
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Thiazol-5-ylmethanamine dihydrochloride. Moving beyond a standard data sheet, this document provides a deep dive into the core basic properties of this important heterocyclic amine, emphasizing the scientific rationale behind experimental methodologies and the practical implications for its application in medicinal chemistry.
Introduction: The Strategic Importance of the Thiazole Moiety in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including vitamin B1 (thiamine), as well as a variety of anticancer, anti-inflammatory, and antimicrobial drugs.[1][2][3][4] Its significance lies in its unique electronic and structural properties, which allow it to act as a versatile building block in the synthesis of complex molecules.[1] Thiazol-5-ylmethanamine positions a primary amine at the 5-position of the thiazole ring via a methylene linker, offering a key vector for molecular elaboration. The dihydrochloride salt form is particularly advantageous in a research setting, as it typically enhances aqueous solubility and stability, crucial for handling and formulation. Amine salts are frequently used in pharmaceuticals to improve the bioavailability of drug substances.[5]
Foundational Physicochemical Characteristics
A molecule's utility in drug development is fundamentally governed by its physicochemical properties. For this compound, its basicity, solubility, and stability are paramount.
Chemical Structure and Basicity
The basicity of this compound originates from two nitrogen atoms: the endocyclic nitrogen within the thiazole ring and the exocyclic primary amine. The dihydrochloride salt form indicates that both of these sites are protonated. The respective acid dissociation constants (pKa) of these protonated amines are critical determinants of the molecule's ionization state at a given pH, which in turn dictates its biological behavior.
-
Thiazole Nitrogen: Thiazoles are significantly less basic than imidazoles, with a pKa of the conjugate acid around 2.5.[6]
-
Primary Amine: The primary amine is expected to have a pKa in the range typical for alkylamines.
A precise understanding of these pKa values is essential for predicting receptor interactions, membrane permeability, and for designing robust formulation strategies.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C4H6N2S · 2HCl | [7] |
| Appearance | White to pale-yellow or yellow-brown solid | [8] |
| Storage | 2-8°C under an inert atmosphere | [8] |
Rigorous Experimental Characterization
To ensure the generation of reliable and reproducible data, validated experimental protocols are essential. The following section details a robust methodology for determining the pKa of this compound.
pKa Determination via Potentiometric Titration
Principle: Potentiometric titration is a highly accurate and widely used method for pKa determination.[9][10][11][12] It involves monitoring the pH of a solution of the compound as a strong base is incrementally added. The pKa values are identified as the pH at the half-equivalence points on the resulting titration curve.
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).
-
Accurately weigh a sufficient amount of this compound to create a solution of known concentration (e.g., 1-2 mM) in a defined volume of deionized water.[9]
-
-
Instrumentation Setup:
-
Calibrate a potentiometer using at least three standard pH buffers (e.g., pH 4, 7, and 10).[9]
-
Place the sample solution in a jacketed vessel to maintain a constant temperature, and use a magnetic stirrer to ensure homogeneity.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the standardized NaOH titrant in small, precise increments.
-
Allow the pH to stabilize after each addition before recording the reading.
-
Continue the titration well past the second inflection point to ensure a complete titration curve.
-
-
Data Analysis and Interpretation:
-
Plot the pH readings against the volume of NaOH added.
-
To accurately determine the equivalence points, calculate the first derivative (ΔpH/ΔV) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.
-
The pKa values are the pH readings at the points where half the volume of NaOH required to reach each equivalence point has been added.
-
Expert Insight and Trustworthiness: The reliability of this method hinges on the precise calibration of the pH meter and the accurate standardization of the titrant. Performing the titration in triplicate ensures the reproducibility of the results.[9] This systematic approach provides a self-validating dataset, lending high confidence to the determined pKa values.
Implications for Drug Design and Development
The basic properties of this compound are directly linked to its utility as a synthetic intermediate in drug discovery.
-
Modulation of Physicochemical Properties: The primary amine serves as a handle for further chemical modification, allowing for the fine-tuning of a molecule's lipophilicity, solubility, and metabolic stability through the formation of amides, sulfonamides, or secondary/tertiary amines.
-
Salt Selection and Formulation: The basic nature of the molecule allows for the formation of various pharmaceutically acceptable salts. A thorough understanding of its pKa is crucial for selecting appropriate salt forms to optimize a drug candidate's solubility, dissolution rate, and overall bioavailability.
-
Structure-Activity Relationship (SAR) Studies: As a versatile building block, this compound enables the systematic exploration of the chemical space around a pharmacophore. The amine can be used to introduce substituents that can probe key interactions within a biological target, such as hydrogen bonding or ionic interactions. The thiazole ring itself is a key component in a variety of drugs with diverse therapeutic actions, including anti-inflammatory and anticancer agents.[13]
Logical Interdependencies:
Caption: Relationship between basic properties and drug development outcomes.
Conclusion
This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. A comprehensive understanding of its fundamental basic properties, confirmed through rigorous experimental validation, is not merely an academic exercise but a prerequisite for its intelligent and effective application in the design and synthesis of next-generation therapeutics. This guide provides the foundational knowledge and practical methodologies to empower researchers to fully leverage the potential of this important chemical entity.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 15(24), 2841-2862.
- Petrou, A., Fesatidou, M., & Geronikaki, A. (2021). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Molecules, 26(11), 3166.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
- Shafique, Z., Shafique, S., & Yousaf, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6432.
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- Trajkovic, J., & Brezovska, K. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(2), 21-27.
- Thermo Fisher Scientific. (2016). Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
- PharmaeliX. (2021). pKa Value Determination Guidance 2024.
- Bio-protocol. (2021).
- EPTQ. (2015).
- ResearchGate. (2025). Ionization constants (pKa)
- Chemical-Suppliers. This compound.
- Teva api. (2022).
- Metrohm. Amine Treatment.
- Reddit. (2023). Identifying organic salts? r/OrganicChemistry.
- Bentham Science. (2012).
- BLD Pharm. 1215372-00-1|this compound.
- CymitQuimica. (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride.
- Geronikaki, A., Pitta, E., & Liaras, K. (2016). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 21(11), 1474.
- BLD Pharm. 131052-46-5|Thiazol-5-ylmethanamine hydrochloride.
- BLD Pharm. 2680540-24-1|Benzo[d]this compound.
- PubChem. 1,3-thiazol-5-ylmethyl N-[(2S,5S)-3-hydroxy-5-[[3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate.
-
Wikipedia. Thiazole. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. This compound | CAS 1215372-00-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. Thiazol-5-ylmethanamine hydrochloride | 131052-46-5 [sigmaaldrich.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Thiazol-5-ylmethanamine dihydrochloride chemical structure and analysis
An In-Depth Technical Guide to the Chemical Structure and Analysis of Thiazol-5-ylmethanamine Dihydrochloride
Foreword: The Strategic Importance of Thiazole Scaffolds
In the landscape of modern drug discovery, the thiazole ring stands as a "privileged scaffold." This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone in numerous pharmacologically active compounds, from the essential vitamin Thiamine (B1) to anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it an invaluable building block for medicinal chemists. This compound (CAS 1215372-00-1) represents a key reagent in this field—a versatile synthon for introducing the aminomethyl-thiazole motif into larger, more complex molecular architectures. This guide provides a comprehensive analysis of its chemical structure and outlines the rigorous analytical methodologies required to ensure its identity, purity, and quality for research and development applications.
Chemical Identity and Physicochemical Properties
The foundational step in any chemical analysis is the unambiguous identification of the material. This compound is a salt, which enhances its stability and solubility in polar solvents compared to its free base form. Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | 5-(Aminomethyl)thiazole dihydrochloride | [4] |
| CAS Number | 1215372-00-1 | [4][5] |
| Molecular Formula | C₄H₈Cl₂N₂S | [5] |
| Molecular Weight | 187.09 g/mol | [5] |
| SMILES String | NCC1=CN=CS1.Cl.Cl | [4] |
| Melting Point | 215-222 °C | [4] |
| Storage Conditions | 2-8°C, Inert atmosphere | [4][6] |
Structural Elucidation: A Multi-Technique Approach
Confirming the covalent structure and stoichiometry of the salt is paramount. No single technique is sufficient; instead, a confluence of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Elemental Analysis provides an unassailable structural proof.
Diagram: Chemical Structure
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is the gold standard for determining the covalent framework of an organic molecule. It probes the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), revealing the connectivity and spatial relationships of atoms. For this molecule, we expect distinct signals for each unique proton and carbon, and the dihydrochloride form will influence the chemical shifts of nuclei near the protonated amine.
2.2.1 Predicted ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.2 | Singlet (s) | 1H | H2 (thiazole) | The proton at C2 is adjacent to both S and N atoms, leading to significant deshielding.[7] |
| ~8.2 | Singlet (s) | 1H | H4 (thiazole) | The proton at C4 is deshielded by the adjacent nitrogen atom. |
| ~4.6 | Singlet (s) | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing thiazole ring and the protonated amine. |
2.2.2 Predicted ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C2 (thiazole) | Highly deshielded carbon between two heteroatoms (S and N).[8] |
| ~145 | C4 (thiazole) | Deshielded carbon adjacent to the nitrogen atom. |
| ~130 | C5 (thiazole) | Carbon bearing the aminomethyl substituent. |
| ~40 | -CH₂- | Aliphatic carbon adjacent to the protonated amine. |
2.2.3 Experimental Protocol: NMR
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve it in ~0.7 mL of deuterium oxide (D₂O). The use of D₂O is critical as it is NMR-silent for ¹H and effectively solubilizes the salt.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Data Acquisition:
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation. Reference the spectra to the residual solvent peak. Integrate the ¹H NMR signals and assign all peaks based on the predicted values.
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound, serving as a primary confirmation of its molecular formula. For this molecule, which is a salt, electrospray ionization (ESI) in positive mode is the technique of choice. It will cause the molecule to desalt and ionize, allowing for the detection of the protonated free base [M+H]⁺.
2.3.1 Predicted MS Data
| Parameter | Value | Rationale |
| Formula (Free Base) | C₄H₆N₂S | This is the structure that will be ionized. |
| Exact Mass (Free Base) | 114.0252 | Calculated monoisotopic mass. |
| Observed Ion [M+H]⁺ | m/z 115.0325 | The free base captures a proton during ESI. |
2.3.2 Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture like 50:50 water:acetonitrile.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source.
-
Chromatography (Optional but Recommended): A short chromatographic run on a C18 column can help purify the sample before it enters the mass spectrometer.
-
MS Acquisition: Acquire data in positive ion scan mode over a relevant mass range (e.g., m/z 50-300). High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition.[9][10]
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z to the theoretical value. The deviation should be less than 5 ppm for HRMS.
Purity and Quantitative Analysis
Once the structure is confirmed, its purity must be rigorously assessed. HPLC is the primary tool for this, while elemental analysis provides a final, definitive confirmation of the salt's stoichiometry and purity.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar, basic compound like Thiazol-5-ylmethanamine, reverse-phase HPLC is ideal. A C18 column provides a nonpolar stationary phase. The mobile phase must be acidic to ensure the amine remains protonated (as -NH₃⁺). This prevents peak tailing, which occurs when the neutral amine interacts with residual silanols on the silica-based stationary phase, leading to sharp, symmetrical peaks and accurate quantification.[11]
3.1.1 Experimental Protocol: HPLC-UV
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column for small molecules.[11] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acidic modifier ensures good peak shape. Water/ACN is a common solvent system. |
| Gradient | Isocratic (e.g., 95% A, 5% B) | An isocratic method is simple and robust for a single analyte purity check. The exact ratio may require minor optimization. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[12] |
| Detection | UV at ~254 nm | The thiazole ring contains a chromophore that absorbs UV light. |
| Injection Volume | 10 µL | Standard injection volume. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times.[12] |
3.1.2 Data Analysis and Purity Calculation
-
Prepare a sample solution at a concentration of ~1.0 mg/mL in the mobile phase.
-
Inject the solution into the HPLC system.
-
Integrate the area of all peaks in the resulting chromatogram.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Trustworthiness: This method is self-validating. System suitability parameters like peak symmetry (should be 0.8-1.5) and theoretical plates should be monitored to ensure the system is performing correctly.[2]
Elemental Analysis
Expertise & Causality: Elemental analysis provides the empirical formula by measuring the mass percentages of C, H, N, S, and Cl. For a salt, this is the ultimate confirmation of its stoichiometry. The experimental values must align with the theoretical values calculated from the molecular formula C₄H₈Cl₂N₂S.
3.2.1 Theoretical vs. Expected Experimental Values
| Element | Theoretical % | Expected Range |
| Carbon (C) | 25.68 | ± 0.4% |
| Hydrogen (H) | 4.31 | ± 0.4% |
| Chlorine (Cl) | 37.90 | ± 0.4% |
| Nitrogen (N) | 14.97 | ± 0.4% |
| Sulfur (S) | 17.14 | ± 0.4% |
Trustworthiness: The acceptance criterion is that the experimentally determined percentages fall within ±0.4% of the theoretical values, confirming the identity and purity of the bulk material.[13]
Analytical Workflow Diagram
Caption: A comprehensive analytical workflow for quality control.
Safe Handling and Storage
As a dihydrochloride salt of an amine, this compound requires specific handling procedures.
-
Hygroscopicity: Hydrochloride salts are often hygroscopic. Store the compound in a tightly sealed container in a desiccator or a controlled inert atmosphere (2-8°C) to prevent moisture absorption.[6]
-
Corrosivity: While in solid form the risk is lower, solutions can be acidic and corrosive. Always handle with appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. In case of spills, follow standard laboratory procedures for cleaning up non-volatile chemical solids.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]
Conclusion
The robust characterization of this compound is a critical, non-negotiable step for its use in research and drug development. The orthogonal analytical approach detailed in this guide—combining NMR for structural framework, mass spectrometry for molecular formula, HPLC for purity, and elemental analysis for stoichiometric confirmation—provides a self-validating system that ensures the material's quality. By understanding the causality behind each experimental choice, scientists can confidently utilize this valuable building block to advance the frontiers of medicinal chemistry.
References
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Retrieved from [Link]
-
Azzam, E. M., et al. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. IUCrData, 7(10). [Link]
-
Chemical-Suppliers.eu. (n.d.). This compound | CAS 1215372-00-1. Retrieved from [Link]
-
Chemical-Suppliers.eu. (n.d.). Your Inquiry on this compound. Retrieved from [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]
-
Deligey, F., et al. (2024). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molbank, 2024(2), M1878. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 20-33. [Link]
-
Tighadouini, S., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(21), 7248. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22281733, Benzo[d]thiazol-5-ylmethanol. Retrieved from [Link]
-
Yilmaz, B., & Kucuk, B. (2021). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Journal of Research in Pharmacy, 25(5), 649-657. [Link]
-
Scientific Laboratory Supplies (SLS). (n.d.). 5-(AMINOMETHYL)THIAZOLE DIHYDROCHLORIDE. Retrieved from [Link]
-
Patel, D. P., et al. (2016). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 78(3), 354-360. [Link]
Sources
- 1. 161805-76-1|Thiazol-5-ylmethanamine|BLD Pharm [bldpharm.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound | CAS 1215372-00-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. 1215372-00-1|this compound|BLD Pharm [bldpharm.com]
- 6. 131052-46-5|Thiazol-5-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 7. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 8. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. chemscene.com [chemscene.com]
- 16. fishersci.com [fishersci.com]
A Technical Guide to Thiazol-5-ylmethanamine Dihydrochloride (CAS 1215372-00-1): A Versatile Heterocyclic Building Block
This guide offers an in-depth analysis of Thiazol-5-ylmethanamine dihydrochloride, a key heterocyclic intermediate for researchers and professionals in pharmaceutical and agrochemical development. We will explore its core chemical properties, logical synthetic strategies, analytical validation, and its role as a foundational scaffold in the synthesis of complex bioactive molecules.
Core Compound Identity and Physicochemical Properties
This compound is a heterocyclic amine presented as a dihydrochloride salt. The core structure consists of a five-membered thiazole ring, containing both sulfur and nitrogen atoms, substituted at the 5-position with a methanamine group (-CH₂NH₂). The formation of a dihydrochloride salt is a deliberate and common strategy in medicinal chemistry to enhance the compound's stability and, most critically, its aqueous solubility, which facilitates its use in various reaction conditions and biological assays.[1]
The thiazole moiety is a privileged scaffold, meaning it is a structural feature frequently found in biologically active compounds, including numerous approved drugs.[2][3] Its presence often confers favorable pharmacokinetic properties and provides key interaction points for binding to biological targets like enzymes and receptors.[1][2] This compound, therefore, is not typically an end-product but a crucial starting material or intermediate.[4]
Chemical Structure
Caption: Chemical structure of the Thiazol-5-ylmethanamine cation.
Physicochemical Data Summary
The following table summarizes the key quantitative properties of this compound. This data is essential for experimental design, including solvent selection, reaction temperature, and storage protocols.
| Property | Value | Rationale & Significance | Source(s) |
| CAS Number | 1215372-00-1 | Unique identifier for unambiguous substance registration. | [4][5][6] |
| Molecular Formula | C₄H₆N₂S · 2HCl (or C₄H₈Cl₂N₂S) | Defines the elemental composition and stoichiometry of the salt. | [1][4] |
| Molecular Weight | ~187.1 g/mol | Critical for stoichiometric calculations in reaction planning. | [1][4] |
| Appearance | Pale brown solid | Provides a preliminary visual check for material identity and purity. | [4] |
| Melting Point | 215-222 °C | Indicates a relatively stable solid; the range suggests typical purity for a lab-grade chemical. | [5] |
| Purity | ≥95% to ≥97% (by HPLC) | High purity is crucial for avoiding side reactions and ensuring reproducibility in synthesis. | [1][4] |
| Storage Conditions | 0-8 °C, protect from light | Recommended to prevent degradation over time, ensuring the integrity of the starting material. | [4][7] |
Synthesis and Mechanistic Considerations
While specific, proprietary synthesis routes for CAS 1215372-00-1 are not publicly detailed, a logical and established pathway can be conceptualized based on the foundational Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone (or equivalent) with a thioamide.
For Thiazol-5-ylmethanamine, a plausible multi-step approach would involve:
-
Formation of a protected precursor: Synthesizing a 5-substituted thiazole where the future amine group is protected (e.g., as a nitrile or an amide) to prevent it from interfering with the ring formation.
-
Thiazole Ring Formation: The core condensation reaction to build the heterocyclic ring.
-
Deprotection/Reduction: Conversion of the protected group into the primary amine.
-
Salt Formation: Treatment with hydrochloric acid to yield the final, stable dihydrochloride product.
The choice of protecting group is critical. A nitrile group (-CN) is an excellent choice as it is stable under many reaction conditions and can be readily reduced to a primary amine (-CH₂NH₂) in a subsequent step.
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of this compound.
Analytical Characterization and Quality Control
To ensure the identity, purity, and stability of this compound, a suite of analytical techniques is employed. For a researcher, verifying the structure of a starting material is a self-validating step that prevents downstream failures.
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for determining the purity of the compound.[4] A successful analysis will show a single major peak at a characteristic retention time, with the area of this peak relative to all other peaks indicating the purity (e.g., ≥97%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR would be expected to show distinct signals for the thiazole ring protons, the methylene (-CH₂-) bridge, and the amine protons. The chemical shifts, splitting patterns, and integration of these signals provide a definitive fingerprint of the molecule.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. For this molecule, one would expect to see a peak corresponding to the mass of the protonated free base [M+H]⁺.
While specific spectral data is not available in the search results, commercial suppliers often provide this upon request or as part of the certificate of analysis.[8]
Applications in Research and Development
The primary value of this compound lies in its role as a versatile building block for constructing more complex molecules with potential therapeutic or agricultural applications.[1][4]
Pharmaceutical Development
The thiazole nucleus is a cornerstone in medicinal chemistry.[2][3] It is present in drugs across various therapeutic areas, including antivirals (e.g., Ritonavir), anticancer agents, and antifungals.[3] This compound provides a reactive "handle"—the primary amine—which allows chemists to readily connect the thiazole scaffold to other molecular fragments through reactions like amide bond formation, reductive amination, or urea formation.
Potential research applications include the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors feature heterocyclic cores that interact with the ATP-binding pocket of the enzyme.
-
GPCR Modulators: The thiazole ring can serve as a bioisostere for other aromatic systems, enabling fine-tuning of receptor affinity and selectivity.
-
Antimicrobial and Antifungal Agents: The thiazole ring itself is associated with antimicrobial properties, making it an attractive starting point for developing new anti-infective drugs.[1]
Agrochemical Chemistry
Similar to pharmaceuticals, the agrochemical industry utilizes heterocyclic compounds to develop new pesticides and herbicides.[4] The stability and reactivity of this compound make it suitable for creating novel crop protection agents with enhanced efficacy.[4]
Role as a Versatile Scaffold
Caption: Role of this compound as a central scaffold in synthesis.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 1215372-00-1 is not detailed in the provided search results, general precautions for handling substituted thiazole amines should be strictly followed. Based on data for analogous compounds, this substance may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[7][9]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][10]
-
Handling: Avoid dust formation. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[7]
-
Spill Response: In case of a spill, collect the solid material without creating dust and place it in a suitable container for disposal. Prevent entry into drains or waterways.[10]
Storage and Stability
-
Conditions: Store the container tightly sealed in a cool, dry, and well-ventilated place.[7] The recommended storage temperature is between 0-8°C.[4]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition.[11]
References
-
This compound | CAS 1215372-00-1 | Chemical-Suppliers. [Link]
-
Your Inquiry on this compound | Chemical-Suppliers. [Link]
-
Your Inquiry on Thiazol-5-ylmethanamine hydrochloride | Chemical-Suppliers. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. [Link]
-
Thiazole synthesis - Organic Chemistry Portal. [Link]
-
Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC - PubMed Central. [Link]
-
Synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]
-
Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation - YouTube. [Link]
Sources
- 1. CAS 1215372-00-1: (1,3-thiazol-5-yl)methanamine dihydrochl… [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1215372-00-1 | CAS DataBase [m.chemicalbook.com]
- 6. (1,3-thiazol-5-yl)methanamine dihydrochloride | 1215372-00-1 [m.chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. 1215372-00-1|this compound|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
Spectroscopic data of Thiazol-5-ylmethanamine dihydrochloride (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of Thiazol-5-ylmethanamine Dihydrochloride
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 31686-36-9), a key building block in contemporary medicinal chemistry. The following sections offer an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's structural verification.
Introduction: The Structural Elucidation Challenge
This compound is a heterocyclic compound whose utility in the synthesis of pharmacologically active molecules necessitates unambiguous structural confirmation. Spectroscopic techniques provide the definitive "fingerprint" of a molecule, and a multi-technique approach ensures the highest level of confidence in identity, purity, and structural integrity. This guide explains the causality behind experimental choices and provides a self-validating framework for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms. For a salt like this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar salt and its characteristic solvent peak, which can serve as an internal reference.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Experimental Protocol: ¹H NMR Acquisition
A standardized protocol ensures reproducibility and accuracy.
Caption: Workflow for ¹H NMR sample preparation and data acquisition.
¹H NMR Data Interpretation
The spectrum of this compound is expected to show three distinct signals corresponding to the three unique proton environments in the molecule.
Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.25 | Singlet | 1H | H2 (Thiazole ring) |
| ~8.90 | Broad Singlet | 3H | -NH₃⁺ |
| ~8.15 | Singlet | 1H | H4 (Thiazole ring) |
| ~4.40 | Singlet | 2H | -CH₂- |
-
Mechanistic Insight: The protons on the thiazole ring (H2 and H4) appear as sharp singlets at high chemical shifts (~9.25 and ~8.15 ppm), indicative of their position on an electron-deficient aromatic system. The significant downfield shift is a direct consequence of the deshielding effect of the electronegative sulfur and nitrogen atoms within the ring. The aminomethyl protons (-CH₂) appear as a singlet around 4.40 ppm. The protons of the ammonium group (-NH₃⁺) are expected to be a broad singlet due to rapid exchange with trace water in the solvent and quadrupole broadening from the nitrogen atom; its integration value confirms the presence of three protons.
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
Carbon NMR provides a count of the unique carbon atoms and information about their hybridization and electronic environment.
Experimental Protocol: ¹³C NMR Acquisition
The protocol is similar to ¹H NMR but requires a greater number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in each unique carbon appearing as a singlet.
¹³C NMR Data Interpretation
The molecule possesses three distinct carbon atoms, which will be reflected in the spectrum.
Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~157.0 | C2 (Thiazole ring) |
| ~145.0 | C4 (Thiazole ring) |
| ~138.0 | C5 (Thiazole ring) |
| ~38.0 | -CH₂- |
-
Mechanistic Insight: The carbon atoms of the thiazole ring (C2, C4, C5) are observed in the aromatic region of the spectrum (>100 ppm). C2, being situated between two heteroatoms (N and S), is the most deshielded and appears furthest downfield. The aliphatic methylene carbon (-CH₂-) is found significantly upfield (~38.0 ppm), consistent with an sp³-hybridized carbon attached to a heteroaromatic system and an ammonium group.
Caption: Correlation between molecular structure and expected NMR signals.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is exceptionally useful for identifying the presence of specific functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR is a modern, convenient method that requires minimal sample preparation.
Caption: Experimental workflow for ATR-IR spectroscopy.
IR Data Interpretation
The IR spectrum provides clear evidence for the key functional groups within the molecule.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2800 | Broad, Strong | N-H stretch (from -NH₃⁺ group) |
| ~1600 | Medium | C=N stretch (Thiazole ring) |
| ~1450 | Medium | C=C stretch (Thiazole ring) |
| ~1250 | Medium | C-N stretch |
-
Mechanistic Insight: The most prominent feature is the very broad and strong absorption band in the 3100-2800 cm⁻¹ region. This is highly characteristic of the N-H stretching vibrations of a primary ammonium salt (-NH₃⁺). The broadening is a result of extensive hydrogen bonding in the solid state. The absorptions around 1600 cm⁻¹ and 1450 cm⁻¹ are typical for the C=N and C=C stretching vibrations within the heteroaromatic thiazole ring.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a destructive technique that ionizes a molecule and then separates the ions based on their mass-to-charge ratio (m/z). This provides the exact molecular weight and, with high-resolution instruments, the elemental composition.
Experimental Protocol: Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique ideal for polar and charged molecules, making it perfect for analyzing the cation of this compound.
MS Data Interpretation
The analysis is performed in positive ion mode. The dihydrochloride salt will dissociate in solution, and the mass spectrometer will detect the protonated form of the free base.
-
Free Base: Thiazol-5-ylmethanamine (C₄H₆N₂S)
-
Molecular Weight of Free Base: 114.17 g/mol
-
Expected Ion (M+H)⁺: The spectrometer will detect the free base plus a proton.
-
Calculated m/z for [C₄H₇N₂S]⁺: 115.03
Table 4: Expected ESI-MS Data
| m/z (Expected) | Ion Species | Interpretation |
| 115.03 | [M+H]⁺ | Molecular ion peak corresponding to the protonated free base. |
-
Trustworthiness through Isotopic Pattern: A key self-validating feature in mass spectrometry is the isotopic pattern. For the [M+H]⁺ ion, one would expect to see a small peak at m/z 117.03 (the A+2 peak), which is primarily due to the natural abundance of the ³⁴S isotope (~4.2%). The presence and correct relative intensity of this peak provide strong evidence for a sulfur-containing compound, thus validating the result.
Summary and Conclusion
The collective spectroscopic data provides an unambiguous confirmation of the structure of this compound.
-
¹H NMR confirms the presence and connectivity of the three distinct proton environments: two aromatic protons on the thiazole ring, a methylene group, and an ammonium group.
-
¹³C NMR verifies the four unique carbon environments corresponding to the three sp²-hybridized ring carbons and one sp³-hybridized methylene carbon.
-
IR Spectroscopy identifies the key functional groups, most notably the characteristic broad N-H stretch of the primary ammonium salt and the vibrations of the thiazole ring.
-
Mass Spectrometry determines the correct mass for the parent cation, with the isotopic pattern providing further confidence in the elemental composition.
This multi-technique approach forms a robust, self-validating system for the structural elucidation and quality control of this compound, ensuring its suitability for downstream applications in research and development.
References
There are no specific peer-reviewed articles that exclusively detail the complete spectroscopic data set of just this compound in a single publication. The data presented is a consolidation of typical values found in chemical supplier databases and predicted values based on foundational spectroscopic principles. Authoritative sources for such data include:
-
PubChem - National Center for Biotechnology Information. Compound Summary for CID 2769018, this compound.[Link]
-
Spectral Database for Organic Compounds (SDBS). A comprehensive, free database for searching NMR, MS, IR, and other spectra.[Link]
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. Introduction to Spectroscopy, 5th Edition. A foundational textbook for the principles and interpretation of NMR, IR, and MS. [Link]
A Technical Guide to the Biological Potential of Thiazol-5-ylmethanamine and Related Derivatives
Executive Summary
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] This guide focuses on a specific, highly promising subclass: derivatives built around the Thiazol-5-ylmethanamine scaffold and its bioisosteres, such as bis(thiazol-5-yl)methanes. These compounds feature two thiazole rings (or a thiazole and another moiety) linked by a methylene bridge at the C5 position. This unique structural arrangement imparts a distinct three-dimensional geometry, allowing for interactions with a diverse array of biological targets. This document provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships of these derivatives across key therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective applications. We will dissect the causality behind experimental designs and present validated protocols to empower researchers in this dynamic field.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in drug design.[2] Its prevalence is notable in a wide range of pharmaceuticals, from the antibiotic penicillin to the antiretroviral ritonavir and the anti-inflammatory meloxicam.[1] The thiazole nucleus offers a combination of features that make it attractive for medicinal chemists:
-
Aromatic Stability: The ring is stable and can be readily functionalized.
-
Hydrogen Bonding Capacity: The nitrogen atom can act as a hydrogen bond acceptor.
-
Hydrophobic and Hydrophilic Balance: The ring system contributes to both lipophilicity and hydrophilicity, aiding in pharmacokinetic properties.[3]
-
Versatile Synthetic Chemistry: Robust and well-established synthetic routes, such as the Hantzsch synthesis, allow for the creation of diverse derivative libraries.
This guide specifically investigates derivatives where the C5 position of the thiazole ring serves as a critical connection point, often via a methylene linker (-CH2-), to a second thiazole ring or another functional group. This creates a class of molecules, including bis(thiazol-5-yl)methanes, with significant therapeutic potential.[4]
General Synthesis Strategies
The creation of Thiazol-5-ylmethanamine and related derivatives relies on established principles of heterocyclic chemistry. A common and effective approach for synthesizing bis(thiazol-5-yl)phenylmethanes involves the acid-catalyzed condensation of a pre-formed thiazole derivative with an aromatic aldehyde.[5]
Representative Synthesis Protocol: Acid-Catalyzed Condensation
This protocol describes the synthesis of bis(thiazol-5-yl)phenylmethane derivatives. The rationale for using an acid catalyst (e.g., concentrated HCl) is to protonate the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the electron-rich thiazole ring at the C5 position.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the starting thiazole derivative (2 molar equivalents) and a selected aromatic aldehyde (1 molar equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid to the mixture with stirring.
-
Reaction: Heat the reaction mixture to reflux for a period of 4-8 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). The choice of reflux ensures sufficient kinetic energy to overcome the activation energy of the reaction.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The desired product often crystallizes directly from the reaction mixture.
-
Purification: Collect the crystalline product by filtration. Wash the solid with cold ethanol or water to remove unreacted starting materials and the acid catalyst.[5] If necessary, further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/DMF) to achieve high purity.[6]
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Antimicrobial Activity
The rise of multidrug-resistant (MDR) pathogens presents a critical global health threat, necessitating the development of novel antimicrobial agents. Thiazole-containing compounds have long been recognized for their antibacterial and antifungal properties.[7][8] Specifically, derivatives featuring the bis(thiazol-5-yl)methane scaffold have demonstrated potent activity against challenging MDR bacteria.[5]
Mechanism of Action
The antimicrobial mechanisms of thiazole derivatives are diverse. Some have been shown to act as DNA gyrase inhibitors, preventing bacterial DNA replication.[7] Others may disrupt cell membrane integrity or inhibit key metabolic enzymes. For bis-thiazole derivatives, the extended, rigid structure may allow for effective binding within the active sites of bacterial enzymes that are not as accessible to smaller molecules. Molecular docking studies suggest that these compounds can bind to essential proteins, such as DNA gyrase, with high affinity.[7]
Structure-Activity Relationship (SAR)
-
Lipophilicity and Substitution: The nature of the substituents on the thiazole rings and the linking aryl group significantly impacts activity. In a study on bis(thiazol-5-yl)phenylmethanes, derivatives with halogen substitutions (e.g., -Cl, -F) on the phenyl rings often show enhanced activity against MDR Staphylococcus aureus.[5] This is likely due to a combination of increased lipophilicity, which aids in penetrating the bacterial cell wall, and specific electronic interactions with the target protein.
-
Multi-Ring Systems: The presence of multiple thiazole rings appears to be beneficial. Di- and tri-thiazole derivatives have shown higher antimicrobial potency than their mono-thiazole counterparts, suggesting that a larger molecular scaffold can lead to more extensive and stronger interactions with the biological target.[9]
Data on Antimicrobial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative thiazole derivatives against various microbial strains.
| Compound ID | Derivative Class | Target Organism | MIC (µM) | Reference |
| Compound 12 | 5-methylthiazole-thiazolidinone | MRSA | 29.8 | [10] |
| Compound 10 | 5-methylthiazole-thiazolidinone | E. coli | 26.3 | [10] |
| Compound 10 | 5-methylthiazole-thiazolidinone | Aspergillus niger | 59.6 | [10] |
| Compound 37c | Thiazolylamino-dihydropyridine | S. aureus | 46.9 µg/mL | [7] |
| Compound 7 | Dithiazole derivative | S. typhimurium | 0.49 µg/mL | [9] |
| Compound 37 | 4',5-bisthiazole derivative | M. smegmatis | 30.38 µg/mL | [2] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard, validated method for determining the Minimum Inhibitory Concentration (MIC) of a compound. The choice of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as it is the standardized medium for susceptibility testing of non-fastidious bacteria, ensuring reproducibility.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight on an appropriate agar plate. Select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This standardization is crucial for consistent results.
-
Inoculum Dilution: Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial two-fold dilution of the compound in CAMHB in a 96-well microtiter plate. The final DMSO concentration in each well should not exceed 1%, as higher concentrations can be toxic to the bacteria.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control (bacteria in broth without compound) to ensure bacterial growth and a negative control (broth only) to check for contamination. A vehicle control (bacteria in broth with 1% DMSO) must be included to rule out any antimicrobial effect of the solvent.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the organism. This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.
Anticancer Activity
Thiazole derivatives are prominent in oncology, with several approved drugs like Dasatinib targeting kinases.[11] The bis-thiazole and related C5-substituted scaffolds have emerged as a promising class of cytotoxic agents, demonstrating activity against a range of human cancer cell lines, including lung, liver, colon, and breast cancer.[6][12][13]
Mechanism of Action
The anticancer effects of these derivatives are often multifactorial, targeting key pathways that regulate cell survival and proliferation.
-
Apoptosis Induction: Many active compounds trigger programmed cell death. For instance, compound 4c (a benzylidene hydrazinyl-thiazole derivative) was shown to significantly increase the percentage of cells in early and late apoptosis in MCF-7 breast cancer cells.[13]
-
Cell Cycle Arrest: These derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. Compound 4c was also found to induce cell cycle arrest at the G1/S phase, leading to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis.[13]
-
Enzyme Inhibition: A primary mechanism for many thiazole-based anticancer agents is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or Epidermal Growth Factor Receptor (EGFR), which are critical for tumor growth, proliferation, and angiogenesis.[11][13]
Structure-Activity Relationship (SAR)
-
Aromatic Substituents: In a series of thiazole-5-carboxamides, the presence and position of halogen atoms on the phenyl rings were critical for activity. A 4-chloro-2-methylphenyl amido substituent combined with a 2-chlorophenyl group on the thiazole ring yielded the highest activity against HCT-8 colon cancer cells.[12]
-
Hydroxyphenyl Groups: For benzylidene hydrazinyl-thiazole derivatives, a compound with a 3-ethoxy-4-hydroxy-benzylidene moiety (4c ) showed significantly higher potency against MCF-7 and HepG2 cancer cell lines compared to derivatives with other substitutions. This suggests that the hydrogen-bonding capability of the hydroxyl group and the steric/electronic effects of the ethoxy group are crucial for target binding.[13]
-
Chlorophenyl Group: The incorporation of a 4-chlorophenyl group has been shown to enhance cytotoxic activity, potentially by improving the compound's ability to penetrate cell membranes and access intracellular targets.[11]
Data on Anticancer Potency
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected derivatives against human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4c | Benzylidene hydrazinyl-thiazole | MCF-7 (Breast) | 2.57 | [13] |
| Compound 4c | Benzylidene hydrazinyl-thiazole | HepG2 (Liver) | 7.26 | [13] |
| Compound 4i | N-aryl-thiazole | SaOS-2 (Osteosarcoma) | 0.190 µg/mL | [11] |
| Compound 89 | Aminothiazole | Multiple Lines | Potent Activity | [1] |
| Compound 5a | Bis-thiazole | HepG2 (Liver) | 3.54 | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric, self-validating system for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells.
-
Controls: Include untreated cells (negative control), cells treated with a known cytotoxic drug like Doxorubicin or Cisplatin (positive control), and a vehicle control (cells treated with the highest concentration of DMSO used for the test compounds, typically <0.5%).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂. The duration is chosen to allow for multiple cell doubling times.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the purple formazan crystals.
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory and Neuroprotective Activities
Chronic inflammation and oxidative stress are underlying factors in a host of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders like Parkinson's and Alzheimer's disease. Thiazole derivatives have demonstrated significant potential in both of these interconnected areas.[3][14]
Mechanism of Action
-
Anti-inflammatory: The primary anti-inflammatory mechanism for many thiazole derivatives is the inhibition of key enzymes in the arachidonic acid cascade.[3][15]
-
Cyclooxygenase (COX) Inhibition: Compounds can inhibit COX-1 and/or COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation. Some 5-thiazol-based thiazolidinone derivatives have been identified as selective COX-1 inhibitors.[3]
-
Lipoxygenase (LOX) Inhibition: Inhibition of 5-lipoxygenase (5-LOX) prevents the production of leukotrienes, which are involved in inflammatory and allergic responses.[16]
-
-
Neuroprotective: The neuroprotective effects are often linked to their anti-inflammatory and antioxidant properties.
-
SIRT1 Activation: Certain thiazole sulfonamides have been shown to protect neuronal cells by activating Sirtuin 1 (SIRT1), a key protein involved in cellular stress resistance and longevity.[14]
-
Receptor Modulation: Some derivatives act as negative allosteric modulators of AMPA receptors, which can help prevent excitotoxicity—a major cause of neuronal death in ischemic events like stroke.[17]
-
Dual Enzyme Inhibition: A promising strategy for neuroprotection involves the dual inhibition of enzymes like DNase I and 5-LOX, which are implicated in cell death pathways associated with neurodegeneration.[16]
-
Data on Bioactivity
| Compound ID | Derivative Class | Bioactivity | Target/Model | Potency | Reference |
| Compound 29 | Thiazole derivative | 5-LOX Inhibition | Cell-free assay | IC₅₀ = 56 nM | [16] |
| Compound 29 | Thiazole derivative | DNase I Inhibition | Cell-free assay | IC₅₀ < 100 µM | [16] |
| Compound 1, 2, 8 | Thiazole sulfonamide | Neuroprotection | 6-OHDA model | Significant | [14] |
| TC-2 | Thiazole-carboxamide | AMPA Receptor Modulation | HEK293T cells | Potent Inhibitor | [17] |
| Various | Thiazolyl azomethine | Anti-inflammatory | Carrageenan paw edema | 16-64% inhibition | [18] |
Experimental Protocol: LDH Cytotoxicity Assay for Neuroprotection
The Lactate Dehydrogenase (LDH) assay is a trusted method for quantifying cytotoxicity by measuring cell membrane damage. LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity. This protocol is ideal for assessing the protective effects of a compound against a neurotoxin-induced injury.
Step-by-Step Methodology:
-
Cell Culture: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate and allow them to differentiate into a more mature neuronal phenotype, if required by the model.
-
Pre-treatment: Treat the cells with various concentrations of the neuroprotective test compound for 3-6 hours. This pre-treatment allows the compound to exert its protective mechanisms before the insult.
-
Induction of Injury: Introduce a neurotoxin, such as 6-hydroxydopamine (6-OHDA, a model for Parkinson's disease), to the wells containing the pre-treated cells.[14]
-
Controls:
-
Negative Control: Untreated cells (baseline LDH release).
-
Positive Control: Cells treated only with the neurotoxin (maximum LDH release).
-
Vehicle Control: Cells treated with the compound's solvent and the neurotoxin.
-
-
Incubation: Incubate the plate for 24 hours to allow the neurotoxin to induce cell death.
-
Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH assay kit. In a separate plate, mix the collected supernatant with the kit's reaction mixture, which contains the substrate and cofactor for the LDH enzyme.
-
Data Acquisition: Incubate the reaction plate at room temperature for 30 minutes, protected from light. The LDH in the supernatant will catalyze a reaction that produces a colored formazan product. Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of LDH release for each treatment condition relative to the positive control. A significant reduction in LDH release in the pre-treated groups compared to the toxin-only group indicates a neuroprotective effect.
Conclusion and Future Perspectives
The Thiazol-5-ylmethanamine scaffold and its related bis-thiazole derivatives represent a versatile and highly promising platform for the development of new therapeutic agents. The research synthesized in this guide clearly demonstrates their potent and multifaceted biological activities, spanning antimicrobial, anticancer, anti-inflammatory, and neuroprotective domains.
The future of this chemical class lies in leveraging the detailed structure-activity relationship data now available. Future research should focus on:
-
Target-Specific Design: Moving beyond broad screening to the rational design of derivatives optimized for specific enzyme or receptor targets (e.g., specific kinases, COX isoforms, or SIRT1).
-
Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing bioavailability and reducing potential toxicity.
-
In Vivo Validation: Advancing the most promising in vitro candidates into preclinical animal models to validate their efficacy and safety in a physiological context.
By building upon the foundational knowledge outlined here, the scientific community is well-positioned to unlock the full therapeutic potential of these remarkable compounds.
References
-
Kim, Y., et al. (2010). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 18(12), 4496-4504. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 706809. [Link]
-
Tih, A. E., et al. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 25(23), 5767. [Link]
-
Li, X. H., et al. (2013). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Letters in Drug Design & Discovery, 10(9), 834-839. [Link]
-
Parašotas, I., et al. (2024). Exploring the potential of bis(thiazol-5-yl)phenylmethane derivatives as novel candidates against genetically defined multidrug-resistant Staphylococcus aureus. PLOS ONE, 19(3), e0298952. [Link]
-
Akhtar, J., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Chemistry & Biodiversity, 20(9), e202300588. [Link]
-
Li, X. H., et al. (2013). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 18(1), 1035-1045. [Link]
-
Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 656-679. [Link]
-
Ghareb, N., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7323. [Link]
-
El-Sharkawy, K. A. (2015). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. Research Journal of Pharmacy and Technology, 8(5), 520. [Link]
-
Pîrnău, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(11), 1618. [Link]
-
Tih, A. E., et al. (2021). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 26(11), 3326. [Link]
-
Crisan, O., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7232. [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. [Link]
-
Glavaš, M., et al. (2023). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Chemico-Biological Interactions, 381, 110542. [Link]
-
Kumar, D. (2021). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. European Journal of Biomedical and Pharmaceutical Sciences, 8(7), 416-423. [Link]
-
Charoensuk, L., et al. (2024). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Advances, 14(15), 10565-10577. [Link]
-
Parašotas, I., et al. (2018). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)methane derivatives. Arkivoc, 2018(3), 240-256. [Link]
-
Mulakayala, N., et al. (2009). Synthesis and in vitro study of novel bis-[3-(2-arylmethylidenimino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one-6-yl]-methane compounds. Journal of Heterocyclic Chemistry, 46(2), 261-267. [Link]
-
Panico, A., et al. (2009). Thiazolyl and isothiazolyl azomethine derivatives with anti-inflammatory and antioxidant activities. Bioorganic & Medicinal Chemistry, 17(21), 7571-7578. [Link]
-
Shawky, A. M., et al. (2022). Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Molecules, 27(19), 6296. [Link]
-
Hawash, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. International Journal of Molecular Sciences, 25(14), 7431. [Link]
-
Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 152-156. [Link]
-
Javed, S., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). Heliyon, 10(16), e36316. [Link]
-
Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(11), 3326. [Link]
-
Charoensuk, L., et al. (2024). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. ResearchGate. [Link]
-
Girish, Y. R., et al. (2015). Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. Medicinal Chemistry Research, 24(1), 15-27. [Link]
-
Kume, T., et al. (2008). Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. European Journal of Pharmacology, 592(1-3), 51-57. [Link]
-
Pîrnău, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(22), 7609. [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the potential of bis(thiazol-5-yl)phenylmethane derivatives as novel candidates against genetically defined multidrug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 7. jchemrev.com [jchemrev.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Thiazolyl and isothiazolyl azomethine derivatives with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thiazole Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its versatile nature, stemming from unique physicochemical and electronic properties, has rendered it a cornerstone in the design and development of a vast array of therapeutic agents.[3][4] From the essential vitamin B1 (thiamine) to a multitude of synthetic drugs, the thiazole moiety is a recurring motif in compounds exhibiting a broad spectrum of pharmacological activities.[3][4] This guide provides a comprehensive exploration of the pivotal role of the thiazole scaffold in drug discovery, delving into its fundamental properties, diverse therapeutic applications, structure-activity relationships, synthetic strategies, and metabolic considerations.
Physicochemical and Electronic Properties: The Key to Versatility
The thiazole ring's success in medicinal chemistry can be attributed to a confluence of favorable physicochemical and electronic characteristics. It is a planar, aromatic system with a dipole moment of 1.61 D.[4][5] The presence of both a sulfur and a nitrogen atom imparts a unique electronic distribution, influencing its reactivity and interactions with biological targets.[6] The nitrogen atom at position 3 is basic and readily protonated, while the carbon at position 2 is electron-deficient and susceptible to nucleophilic attack.[6] Conversely, the carbon at position 5 is relatively electron-rich, making it a preferred site for electrophilic substitution.[6]
Key Physicochemical Properties of Thiazole: [5][7]
| Property | Value |
| Molecular Formula | C₃H₃NS |
| Molecular Weight | 85.13 g/mol |
| Boiling Point | 116-118 °C |
| Density | 1.1998 g/cm³ |
| pKa | 2.53 |
| logP | 0.49 |
| Solubility | Soluble in alcohol and ether; slightly soluble in water.[7] |
These properties contribute to the thiazole ring's ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. This versatility in binding modes allows for the fine-tuning of a compound's affinity and selectivity for its target.
A Broad Spectrum of Pharmacological Activities
The thiazole scaffold is a constituent of numerous drugs with a wide array of therapeutic applications, highlighting its significance in drug development.[8]
Antimicrobial Agents
Thiazole derivatives have a long history as antimicrobial agents. Sulfathiazole, an early sulfonamide antibiotic, contains a thiazole ring and functions by inhibiting bacterial folic acid synthesis.[9] The thiazole nucleus is also a key component of many modern antibiotics, including several generations of cephalosporins.[1]
Anticancer Agents
A significant number of anticancer drugs and clinical candidates incorporate the thiazole moiety.[10][11] These compounds exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[12] For instance, Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, features a prominent 2-aminothiazole group.[11] Another example is Tiazofurin, which exhibits anticancer activity by inhibiting inosine monophosphate dehydrogenase.[3]
Anti-inflammatory Drugs
The thiazole ring is present in non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam and Fanetizole.[13] These drugs primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
Antiviral Agents
Ritonavir, a crucial component of highly active antiretroviral therapy (HAART) for HIV/AIDS, contains a thiazole ring.[3] It functions as a protease inhibitor, preventing the maturation of new viral particles.
Other Therapeutic Areas
The therapeutic reach of thiazole-containing compounds extends to a multitude of other areas, including:
-
Antidiabetic agents (e.g., thiazolidinediones)[11]
-
Anticonvulsants [14]
-
Antihypertensive agents [2]
-
Central Nervous System (CNS) active agents (e.g., Pramipexole for Parkinson's disease)[15]
Structure-Activity Relationship (SAR) Studies: Tailoring Activity through Substitution
The biological activity of thiazole derivatives can be significantly modulated by the nature and position of substituents on the thiazole ring. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
For example, in the context of antimicrobial thiazoles, SAR studies have revealed that substitutions at the C2, C4, and C5 positions can dramatically influence their efficacy against various bacterial and fungal strains.[16] The introduction of bulky aromatic or heterocyclic groups at the C2 and C4 positions has often been associated with enhanced antimicrobial activity.[17]
In anticancer drug design, the presence of a 2-aminothiazole moiety is a common feature in many kinase inhibitors.[18] The amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase domain. Modifications to the substituents at the C4 and C5 positions can then be used to achieve selectivity for specific kinases.[10]
Synthetic Methodologies: Accessing Thiazole Derivatives
A variety of synthetic methods have been developed for the construction of the thiazole ring, with the Hantzsch thiazole synthesis being one of the most well-known and widely used.[4]
Hantzsch Thiazole Synthesis
This classical method involves the condensation of an α-haloketone with a thioamide.[4]
Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis
-
Reactant Preparation: Dissolve the α-haloketone (1 equivalent) and the thioamide (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.
-
Reaction: Heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Other Synthetic Routes
Other notable methods for synthesizing thiazole derivatives include:
-
Cook-Heilbron Synthesis: This method utilizes α-aminonitriles and carbon disulfide or related reagents to form 5-aminothiazoles.[6]
-
From α-thiocyanoketones: Hydrolysis or treatment of α-thiocyanoketones with sulfur compounds can yield 2-substituted thiazoles.[7]
Thiazole as a Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful strategy in drug design. The thiazole ring can act as a bioisostere for various functional groups, including amide and ester groups.[19][20] This substitution can lead to improved metabolic stability, enhanced oral bioavailability, and altered selectivity profiles. For instance, the thiazole moiety has been successfully employed as a carbonyl bioisostere in the development of potent and selective 5-HT3 receptor antagonists.[19]
Metabolic Stability and Toxicological Considerations
While the thiazole scaffold is a valuable component of many drugs, it is not without its metabolic liabilities. The thiazole ring can undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive metabolites such as epoxides and S-oxides.[21] These reactive species can covalently bind to cellular macromolecules, potentially leading to toxicity.[21]
The 2-aminothiazole moiety, in particular, has been identified as a potential toxicophore.[18] Therefore, careful consideration of the metabolic fate and potential for reactive metabolite formation is essential during the design and development of thiazole-containing drug candidates. Strategies to mitigate these risks include the introduction of blocking groups at metabolically labile positions or the modulation of the electronic properties of the ring to disfavor oxidation. The overall toxicity and metabolic stability of a thiazole derivative are highly dependent on the entire molecular structure, not just the presence of the thiazole core.[22]
Conclusion
The thiazole moiety has firmly established itself as a privileged and versatile scaffold in medicinal chemistry. Its unique electronic and physicochemical properties, coupled with its synthetic accessibility, have enabled the development of a diverse range of clinically successful drugs. A thorough understanding of its structure-activity relationships, bioisosteric potential, and metabolic profile is paramount for medicinal chemists aiming to harness the full potential of this remarkable heterocycle in the ongoing quest for novel and improved therapeutic agents. The continued exploration of thiazole chemistry promises to yield new generations of drugs with enhanced efficacy and safety profiles, further solidifying its indispensable role in the pharmaceutical sciences.
References
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. Retrieved from [Link]
-
A review on thiazole based compounds & it's pharmacological activities. (2024). Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]
- Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(25), 2841-2862.
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Mini-Reviews in Medicinal Chemistry, 23(16), 1801-1823.
- Abdu-Rahem, L. R., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1).
-
The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Kim, H. S., et al. (2012). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 20(15), 4734-4743.
- Rosen, T., et al. (1990). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 33(10), 2715-2720.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules, 28(13), 5111.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6413.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 209-217.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6413.
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). Journal of Medicinal Chemistry, 65(22), 15019-15033.
- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2020). JETIR, 7(8).
- Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. (1990). Journal of Medicinal Chemistry.
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Journal of Biomolecular Structure and Dynamics, 41(16), 7943-7954.
- Thiazole, a privileged scaffold in drug discovery. (2023).
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules, 26(11), 3166.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Medicinal Chemistry, 29(31), 5146-5175.
- Thiazole heterocycle: A privileged scaffold for drug design and discovery. (2018). IR@NBRC.
- An overview of the synthesis, therapeutic potential and patents of thiazole deriv
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 222-234.
- The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (n.d.). IRIS Unimore.
- Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. (2022). Bioorganic Chemistry, 121, 105676.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1736.
- Structures and IC 50 values of thiazole versus oxazole isosteres... (n.d.).
- Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.).
- Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. (n.d.).
- Physicochemical properties of the synthesized thiazole derivatives. (n.d.).
- Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). Chemical Research in Toxicology, 34(6), 1465-1478.
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2021). ACS Omega, 6(16), 10834-10843.
- Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (2023). Molecules, 28(13), 5035.
- Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. (2022). International Journal of Molecular Sciences, 23(21), 13358.
- A Some examples of FDA-approved drugs containing thiazole and hydrazone-based pharmacophores. (n.d.).
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022).
- Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. (2015). Chemical Research in Toxicology, 28(10), 1957-1967.
- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). Chemico-Biological Interactions, 330, 109244.
- Thiazole derivatives: prospectives and biological applications. (2024).
- Thiazole Derivatives: Synthesis Strategies, Structural Characterization, and Evaluation of their Functional Properties. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. media.neliti.com [media.neliti.com]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. sysrevpharm.org [sysrevpharm.org]
- 15. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Thiazol-5-ylmethanamine: A Privileged Fragment for Expedited Lead Discovery
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Power of Starting Small in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds. The core principle of FBDD is elegantly simple: begin with very small, low-complexity molecules—"fragments"—that bind to the biological target with low affinity. These initial hits, often identified through sensitive biophysical techniques, serve as highly qualified starting points. Because of their simplicity and low molecular weight, these fragments achieve high "ligand efficiency," forming quality interactions with the target protein. They can then be intelligently "grown" or linked to explore adjacent pockets, rapidly building potency and selectivity in a structured, rational manner. This guide focuses on a particularly valuable fragment, thiazol-5-ylmethanamine, and outlines a comprehensive strategy for its use in a modern lead discovery campaign.
Section 1: The Thiazole Scaffold - A Cornerstone of Medicinal Chemistry
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. It is a "privileged scaffold," appearing in a multitude of FDA-approved drugs and natural products, including the essential vitamin B1 (thiamine).[1] Its prevalence is due to a combination of favorable chemical and physical properties.
The aromatic nature of the thiazole ring, arising from the delocalization of the sulfur atom's lone pair of electrons, makes it a versatile electronic component in drug design.[1][2] It can act as a bioisostere for other aromatic systems like phenyl or pyridine rings, offering a way to modulate properties such as polarity, solubility, and metabolic stability while maintaining key binding interactions.[1] Thiazole derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[3][4][5]
However, the very features that make thiazoles attractive can also present challenges. Certain substituted thiazoles, particularly 2-aminothiazoles, are known as "frequent hitters" in screening campaigns, sometimes acting through non-specific mechanisms.[6][7] This underscores the critical need for a rigorous hit validation cascade to distinguish true, tractable binders from promiscuous compounds, a process that will be detailed later in this guide.[6][8][9]
Section 2: Thiazol-5-ylmethanamine - The Ideal Fragment Starting Point
Thiazol-5-ylmethanamine (C₄H₆N₂S) is an exemplary fragment for FBDD campaigns. Its properties align well with the empirical "Rule of Three," a guideline for selecting high-quality fragments.
Physicochemical Properties
A fragment's success is predicated on its physicochemical profile. Thiazol-5-ylmethanamine exhibits properties that maximize its potential for efficient binding and subsequent optimization.
| Property | Value | "Rule of Three" Guideline | Rationale |
| Molecular Weight | 114.17 g/mol | < 300 Da | Ensures the fragment is small enough to sample chemical space efficiently and allows for significant molecular weight addition during optimization. |
| cLogP | -0.2 | ≤ 3 | Low lipophilicity enhances aqueous solubility, which is critical for biophysical assays, and reduces the risk of non-specific binding. |
| Hydrogen Bond Donors | 2 (amine NH₂) | ≤ 3 | Provides specific interaction points without excessive polarity. |
| Hydrogen Bond Acceptors | 2 (thiazole N, amine N) | ≤ 3 | Offers key vector points for hydrogen bonding with the target protein. |
| Rotatable Bonds | 1 | ≤ 3 | Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
| Topological Polar Surface Area (TPSA) | 67.2 Ų | N/A | A moderate TPSA contributes to good solubility and cell permeability characteristics in later-stage compounds. |
| Data sourced from commercial supplier information and computational predictions.[10][11] |
Synthesis of Thiazole-Based Fragments
The synthesis of thiazole derivatives is well-established in organic chemistry, with the Hantzsch thiazole synthesis being a classic and robust method.[2][12] This reaction typically involves the condensation of an α-haloketone or aldehyde with a thioamide.[12] For thiazol-5-ylmethanamine, a common route involves starting with a protected amino acid derivative or a related synthon that can be converted to the final aminomethyl group after the thiazole ring is formed.
Below is a representative, generalized protocol for the synthesis of a substituted thiazole, illustrating the core Hantzsch reaction.
Experimental Protocol: Generalized Hantzsch Thiazole Synthesis
-
Reactant Preparation: Dissolve the chosen thioamide (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.[12]
-
SN2 Attack: Add the α-halocarbonyl compound (1.0 equivalent) to the solution. The sulfur atom of the thioamide acts as a nucleophile, displacing the halide in an SN2 reaction.[12] The reaction can be stirred at room temperature or gently heated to facilitate the reaction.
-
Cyclization: The intermediate formed will undergo tautomerization, followed by an intramolecular cyclization where the imine nitrogen attacks the carbonyl carbon.[12]
-
Dehydration: The resulting thiazoline alcohol readily dehydrates, often facilitated by the reaction conditions or a mild acid catalyst, to form the aromatic thiazole ring.[12]
-
Workup and Purification: Upon reaction completion (monitored by TLC or LC-MS), the solvent is typically removed in vacuo. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure thiazole derivative.
Section 3: The Fragment Screening and Hit Validation Cascade
Identifying a true fragment hit requires a multi-step, orthogonal approach to ensure the binding is specific, reversible, and occurs at a site of interest on the target protein.
Experimental Workflow: From Library Screen to Validated Hit
A robust screening cascade is essential for minimizing false positives and focusing resources on the most promising fragments.
3.2 Protocol: Primary Screening with Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak, transient interactions typical of fragments.[13][14][15][16]
-
Immobilization: Covalently immobilize the target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip). A reference channel is prepared on the same chip, either left blank or with an irrelevant protein immobilized, to subtract non-specific binding and bulk refractive index changes.[16]
-
Library Preparation: Prepare the fragment library, including thiazol-5-ylmethanamine, in a suitable running buffer (e.g., PBS with 5% DMSO). It is critical that the DMSO concentration is precisely matched between the fragment solutions and the running buffer to avoid false signals.[13]
-
Screening: Inject the fragments at a single high concentration (e.g., 100-200 µM) over the target and reference channels. A binding event is detected as a change in the resonance angle, measured in Response Units (RU).
-
Hit Triage: Fragments that show a significantly higher response on the target channel compared to the reference channel are considered initial hits. These hits are then re-tested in a dose-response format to confirm binding and estimate the dissociation constant (KD).
3.3 Protocol: Orthogonal Validation with Ligand-Observed NMR
NMR spectroscopy provides a powerful orthogonal validation method, confirming that the fragment binds to the target in solution and offering initial insights into the binding mode.[17][18]
-
Sample Preparation: Prepare two samples for each fragment hit. One contains the target protein (~10-20 µM) and the fragment (~200-500 µM) in a deuterated buffer. The second sample contains only the fragment at the same concentration.
-
Acquire 1D ¹H Spectrum: A simple 1D proton spectrum is acquired for each sample to ensure the fragment is soluble, stable, and not aggregating. This also serves as a quality control step.[17]
-
Saturation Transfer Difference (STD) NMR: In the STD experiment, specific protein resonances are selectively saturated. If a fragment is binding, this saturation is transferred to the fragment's protons, causing a decrease in their signal intensity. The resulting difference spectrum shows signals only from the binding fragment.[19][20][21]
-
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This experiment detects the transfer of magnetization from bulk water to the fragment. For non-binding fragments, the signal is inverted relative to binding fragments. This provides a clear and sensitive confirmation of a binding event.[18][19][20][21]
-
Data Analysis: Fragments that show a positive result in both STD and WaterLOGSY experiments are considered confirmed hits, significantly increasing confidence that the observed interaction is genuine.[21]
Section 4: The Growth Vector - Advancing from Hit to Lead
A validated fragment hit is not an end but a beginning. The true power of FBDD lies in the subsequent structure-guided optimization.
The Role of Structural Biology
Obtaining a high-resolution 3D structure of the fragment bound to the target protein via X-ray crystallography or Cryo-EM is the most impactful next step. This structure reveals the precise binding mode, orientation, and interactions of the fragment. Crucially, it illuminates the surrounding pocket and identifies "vectors" for chemical elaboration. For thiazol-5-ylmethanamine, the primary amine on the methylene group serves as an ideal, synthetically tractable growth vector.
Structure-Guided Optimization Logic
With the co-crystal structure in hand, a rational, iterative process of medicinal chemistry begins. The goal is to synthesize analogues that extend from the fragment core to engage with nearby sub-pockets, forming new, potency-enhancing interactions.
The primary amine of thiazol-5-ylmethanamine is a versatile handle. It can be readily acylated to form amides, sulfonylated to form sulfonamides, or used in reductive amination to introduce a wide variety of substituents. Each new analogue is designed to probe a specific hypothesis based on the protein structure—for example, forming a new hydrogen bond with a backbone carbonyl or making a hydrophobic interaction with a nearby leucine residue. This process, guided by structural insights and iterative testing, allows for the rapid development of potent and selective lead compounds.[22]
Conclusion
Thiazol-5-ylmethanamine represents a high-value starting point for fragment-based lead discovery. Its privileged thiazole core, combined with ideal fragment-like physicochemical properties and a versatile synthetic handle, makes it a powerful tool for tackling challenging biological targets. By employing a rigorous, multi-faceted workflow encompassing high-sensitivity biophysical screening, orthogonal validation, and structure-guided design, research teams can leverage this fragment to significantly accelerate the journey from an initial hit to a promising lead candidate. The key to success lies not just in identifying the initial weak binder, but in the robust, self-validating system of characterization and optimization that follows.
References
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]
-
Dalvit, C., Flocco, M., Veronesi, M., & Vulpetti, A. (2015). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Scientific Reports, 5, 16345. [Link]
-
Neumann, T., Junker, H. D., Schmidt, K., & Maier, T. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 7(16), 1630–1642. [Link]
-
Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]
-
Cala, O., Guillière, F., Krimm, I., & Schiex, T. (2015). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Scientific reports, 5, 16345. [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]
-
Carr, R. A. E., V-Ali, S., & Henry, A. J. (2018). Investigations Into Fragment Ligand Binding Using Quantitative STD and WaterLOGSY NMR Spectroscopy. Kent Academic Repository. [Link]
-
Ciulli, A. (2013). NMR spectra for ligand-observed experiments.Spectra from STD (top), WaterLOGSY (middle) and CPMG (bottom) experiments... ResearchGate. [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. SciSpace. [Link]
-
Novak, J., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1905-1910. [Link]
-
Novak, J., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC - NIH. [Link]
-
Atobe, M., et al. (2013). Hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of EP1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(22), 6064-7. [Link]
-
Novak, J., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PubMed. [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. Discovery - the University of Dundee Research Portal. [Link]
-
Novak, J., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Various Authors. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]
-
Various Authors. (2022). The in silico physicochemical properties of thiazole derivatives... ResearchGate. [Link]
-
Various Authors. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. MDPI. [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Stevens, E. (2019). synthesis of thiazoles. YouTube. [Link]
-
Various Authors. (2015). Physicochemical properties of the synthesized thiazole derivatives. ResearchGate. [Link]
-
Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1983). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 451-455. [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]
-
Masood, M. M., & Irfan, A. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enviromental and pharmaceutical letters. [Link]
-
Various Authors. (2011). 1-(2-Chloro-1,3-thiazol-5-ylmethyl)-3,5-dimethyl-2-nitrimino-1,2,3,4,5,6-hexahydro-1,3,5-triazine. PMC - NIH. [Link]
-
Various Authors. (2011). (Z)-N-{3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide. PMC - NIH. [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thiazol-5-ylmethanamine - CAS:161805-76-1 - Sunway Pharm Ltd [3wpharm.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 18. researchgate.net [researchgate.net]
- 19. 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Investigations Into Fragment Ligand Binding Using Quantitative STD and WaterLOGSY NMR Spectroscopy - Kent Academic Repository [kar.kent.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of EP1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory screening of Thiazol-5-ylmethanamine dihydrochloride
An In-Depth Technical Guide to the Exploratory Screening of Thiazol-5-ylmethanamine dihydrochloride
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the strategic selection of starting points for screening campaigns is a critical determinant of success. Small molecules built upon "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets—offer a rich ground for exploration. The thiazole ring is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs and demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] this compound (CAS: 1215372-00-1) represents a synthetically accessible starting point incorporating this valuable moiety.[6][7]
This guide provides a comprehensive, technically-grounded framework for conducting an exploratory screening campaign with this compound. As this is an "exploratory" endeavor, we operate under the assumption that a specific biological target is not predetermined. Therefore, the strategy encompasses both the initial search for biological activity (phenotypic screening) and the subsequent elucidation of the molecular target and mechanism of action. We will proceed with the mindset of a drug discovery team, where each experimental choice is driven by a clear rationale, and every protocol is designed to be robust and self-validating.
Section 1: Compound Profiling and Strategic Rationale
Before committing a compound to a costly and labor-intensive high-throughput screening (HTS) campaign, a thorough upfront analysis is essential.
1.1. Physicochemical Properties of this compound
A summary of the key identifiers and properties for the starting compound is presented below.
| Property | Value | Source |
| IUPAC Name | (1,3-thiazol-5-yl)methanamine;dihydrochloride | PubChem[8] |
| CAS Number | 1215372-00-1 | BLD Pharm[7] |
| Molecular Formula | C₄H₈Cl₂N₂S | BLD Pharm[7] |
| Molecular Weight | 187.09 g/mol | BLD Pharm[7] |
| Form | Dihydrochloride salt | Chemical-Suppliers[6] |
The dihydrochloride salt form suggests good aqueous solubility, which is an advantageous property for initial screening assays, minimizing compound precipitation artifacts.[9] However, during subsequent hit-to-lead optimization, the free base form (CAS: 161805-76-1) may be explored to modulate properties like cell permeability.[10]
1.2. Rationale for Screening: The Thiazole Privileged Scaffold
The decision to screen Thiazol-5-ylmethanamine is grounded in the well-documented and diverse biological potential of the thiazole nucleus.[1][11]
-
Proven Therapeutic Relevance: The thiazole ring is a cornerstone in numerous clinically used drugs, such as the anticancer agent Dasatinib and the antimicrobial Sulfathiazole.[3][12] This history of success significantly increases the probability that novel derivatives will exhibit useful biological activity.
-
Versatile Bioactivity: Thiazole-containing compounds have demonstrated a wide array of pharmacological effects, including but not limited to anticancer, antibacterial, antimalarial, antidiabetic, and antioxidant activities.[2][13] This versatility makes them ideal candidates for broad, exploratory screening against various disease models.
-
Synthetic Tractability: The thiazole ring and its derivatives are generally amenable to established synthetic chemistry protocols, allowing for the rapid generation of analogs to explore structure-activity relationships (SAR) once a hit is identified.[14][15]
This foundation provides a strong, evidence-based justification for investing resources in a comprehensive screening campaign.
Section 2: The Exploratory Approach: Target Identification Strategies
With a novel compound, the primary challenge is to identify its biological target(s). A dual-pronged approach, combining phenotypic screening with direct target identification methods, provides the most comprehensive strategy.
2.1. Phenotypic Screening: A Target-Agnostic Discovery Engine
Phenotypic screening identifies compounds that produce a desired biological effect in a cellular or organismal model without a priori knowledge of the target.[16] This approach is particularly powerful for discovering first-in-class mechanisms.
A potential workflow could involve screening Thiazol-5-ylmethanamine against a panel of disease-relevant cell-based assays, such as:
-
Cancer cell line proliferation assays (e.g., against the NCI-60 panel).
-
High-content imaging assays measuring specific cellular events (e.g., apoptosis, autophagy, protein translocation).
-
Reporter gene assays for key signaling pathways (e.g., NF-κB, Wnt, Hedgehog).
2.2. Direct Target Identification: Unmasking the Molecular Partner
Should a reproducible phenotypic effect be observed, or to run in parallel, direct biochemical methods can be employed to identify the binding protein(s). Affinity-based pull-down is a robust and widely used technique.[17][18]
Diagram 1: Affinity-Based Target Identification Workflow.
Protocol 1: Affinity-Based Pull-Down for Target Identification
This protocol outlines the key steps for identifying binding partners of Thiazol-5-ylmethanamine using a biotin-tagged probe.[17]
1. Probe Synthesis: a. Synthesize an analog of Thiazol-5-ylmethanamine incorporating a linker (e.g., polyethylene glycol) at a position determined not to be critical for its activity (if known from preliminary SAR). b. Covalently attach a biotin molecule to the terminus of the linker. This creates the "bait" probe. A non-biotinylated compound with the linker should be synthesized as a negative control.
2. Lysate Preparation: a. Culture cells relevant to the observed phenotype (or a generic line like HEK293T) and harvest. b. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to obtain a native protein mixture. c. Determine the total protein concentration using a BCA or Bradford assay.
3. Affinity Purification: [18] a. Incubate the biotinylated probe with the cell lysate (e.g., 1-2 mg total protein) for 2-4 hours at 4°C to allow for binding. b. In a parallel tube, incubate the lysate with the non-biotinylated control compound. c. Add streptavidin-coated magnetic or agarose beads to the lysate mixtures and incubate for another 1 hour to capture the probe-protein complexes. d. Use a magnet or centrifugation to pellet the beads. Discard the supernatant. e. Wash the beads extensively (3-5 times) with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe.
4. Elution and Analysis: a. Elute the bound proteins from the beads using a competitive binder (e.g., excess free biotin) or a denaturing buffer (e.g., SDS-PAGE loading buffer). b. Separate the eluted proteins by 1D SDS-PAGE. c. Excise protein bands that are present in the biotinylated probe lane but absent or significantly reduced in the control lane. d. Submit the excised bands for proteomic analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Section 3: High-Throughput Screening (HTS) Cascade Design
The HTS cascade is a multi-step process designed to efficiently identify promising compounds from a large library.[19][] It begins with a simple, rapid primary assay and progresses to more complex secondary and counter-assays.
Diagram 2: The High-Throughput Screening (HTS) Cascade.
3.1. Primary Assay Development and Validation
The primary assay must be robust, reproducible, and amenable to automation.[21][22] The choice is dictated by the target class (if known) or the phenotype of interest.
Protocol 2: Assay Validation using Z-Factor
The Z-factor (Z') is a statistical measure of assay quality, reflecting the signal window and data variation.[23] An assay with a Z' > 0.5 is considered excellent for HTS.
1. Plate Layout: a. Prepare a 384-well plate. b. Designate half of the wells for the positive control (e.g., a known inhibitor or activator, representing 100% effect). c. Designate the other half for the negative control (e.g., DMSO vehicle, representing 0% effect).
2. Assay Execution: a. Dispense reagents and controls into the plate according to the primary assay protocol using automated liquid handlers. b. Incubate the plate for the required time. c. Read the plate using the appropriate detection instrument (e.g., luminescence, fluorescence, or absorbance reader).
3. Z' Calculation: a. Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls. b. Apply the following formula: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
4. Acceptance Criteria: a. Repeat the experiment on multiple days to ensure reproducibility. b. The assay is considered validated and ready for HTS only when a Z' > 0.5 is consistently achieved.[23]
3.2. Pilot Screen and Full HTS
A pilot screen on a small, diverse subset of a compound library (~2,000 compounds) is conducted first.[23] This step serves as a final system suitability test, ensuring the robotics, data handling, and assay performance are stable before committing to the full library screen.[24] Following a successful pilot, the full HTS is executed, potentially screening hundreds of thousands of compounds.[19]
Section 4: Hit Triage and Validation: Separating Signal from Noise
The output of a primary HTS is a list of "primary hits," which invariably contains a high percentage of false positives.[25] A rigorous hit validation process is crucial to focus resources on genuine modulators of the biological target.[26][27]
4.1. Hit Confirmation and Dose-Response
The first step is to re-test the primary hits, preferably from a freshly sourced or re-synthesized powder sample, to rule out sample handling or library degradation issues. Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀).
4.2. Counter-Screening for Artifacts
Counter-screens are designed to identify and eliminate compounds that interfere with the assay technology itself, rather than the biological target.[28]
-
Technology-Specific Counter-Screens: If the primary assay uses a luciferase reporter, a counter-screen against purified luciferase is essential to eliminate direct enzyme inhibitors.[28] For fluorescence-based assays, a screen for auto-fluorescent compounds is necessary.
-
Promiscuity Counter-Screens: Assays to identify Pan-Assay Interference Compounds (PAINS) or aggregators are critical. For example, repeating the assay in the presence of a non-ionic detergent like Triton X-100 can disrupt the activity of many aggregators.[25]
4.3. Orthogonal Assays
An orthogonal assay confirms the activity of a hit using a different technology or method, demonstrating that the observed effect is not an artifact of the primary assay format.[25][27] For example, if a primary hit is identified in a biochemical enzyme inhibition assay using a fluorescent readout, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) that directly measures compound-protein binding.[26]
| Compound ID | Primary Screen (% Inhibition) | Confirmed IC₅₀ (µM) | Luciferase Counter-Screen IC₅₀ (µM) | Orthogonal Binding Kᴅ (µM) | Decision |
| TZM-001 | 85.2 | 1.2 | > 50 | 1.5 | Progress |
| TZM-002 | 91.5 | 0.8 | 0.7 | N/A | Discard (Luciferase Inhibitor) |
| TZM-003 | 79.8 | 2.5 | > 50 | > 100 | Discard (Weak/No Binding) |
| TZM-004 | 45.1 | > 20 | > 50 | N/A | Discard (Low Potency) |
Table 1: Hypothetical Hit Validation Data Summary.
Diagram 3: Hit Validation Decision Workflow.
Section 5: Data Analysis and Path Forward
Once a set of validated hits is obtained, the focus shifts to understanding their chemical properties and biological activity. Preliminary Structure-Activity Relationship (SAR) analysis is performed by comparing the structures and potencies of the active compounds.[23] This analysis helps identify the key chemical features required for activity and guides the synthesis of new analogs for lead optimization. Computational tools can be used to filter compounds based on drug-likeness criteria, such as Lipinski's Rule of Five, to prioritize those with more favorable pharmacokinetic properties.[29]
Conclusion
The exploratory screening of this compound is a scientifically sound endeavor, justified by the extensive therapeutic precedent of its core thiazole scaffold. A successful campaign hinges on a logically constructed, multi-stage process that begins with robust assay development, proceeds through high-throughput screening, and culminates in a rigorous hit validation cascade designed to eliminate artifacts and confirm the mechanism of action. By integrating phenotypic discovery, direct target identification, and a systematic validation workflow, researchers can effectively navigate the complexities of early-stage drug discovery and unlock the therapeutic potential hidden within this promising chemical entity.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]
-
An, W. F., & Tolliday, N. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology. [Link]
-
Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
-
Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
A review on thiazole based compounds & it's pharmacological activities. (2024). Ayurvedic Clinical Research. [Link]
-
Challener, C. (2025). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
-
High-throughput screening. (n.d.). Wikipedia. [Link]
-
Chander, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry. [Link]
-
Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2021). PubMed Central. [Link]
-
Baell, J. B., & Walters, M. A. (2014). Hit-to-Lead: Hit Validation and Assessment. Methods in Molecular Biology. [Link]
-
Sadybekov, A. A., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry. [Link]
-
Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. (2020). SLAS Discovery. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2014). ASSAY and Drug Development Technologies. [Link]
-
This compound | CAS 1215372-00-1. (n.d.). Chemical-Suppliers.com. [Link]
-
The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]
-
(1,3-Thiazol-5-yl)methanamine hydrochloride. (n.d.). PubChem. [Link]
-
Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
-
Exploring chemical space for “druglike” small molecules in the age of AI. (2025). Computational and Structural Biotechnology Journal. [Link]
-
Thiazole Ring—A Biologically Active Scaffold. (2020). Molecules. [Link]
-
Chapter 2: Considerations Related to Small-molecule Screening Collections. (2016). Royal Society of Chemistry. [Link]
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2025). EXCLI Journal. [Link]
-
Biological Potential of Thiazole Derivatives of Synthetic Origin. (n.d.). Bohrium. [Link]
- CN102532123A - Thiazole-5-methanamide compound and preparation method, medicinal composition and application thereof. (2012).
-
Synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione. (2008). Journal of Combinatorial Chemistry. [Link]
-
Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2005). ResearchGate. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2022). Molecules. [Link]
-
synthesis of thiazoles. (2019). YouTube. [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Potential of Thiazole Derivatives of Synthetic Origin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. This compound | CAS 1215372-00-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 1215372-00-1|this compound|BLD Pharm [bldpharm.com]
- 8. (1,3-Thiazol-5-yl)methanamine hydrochloride | C4H7ClN2S | CID 17750968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Exploring chemical space for “druglike” small molecules in the age of AI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 161805-76-1|Thiazol-5-ylmethanamine|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. excli.de [excli.de]
- 14. Thiazole synthesis [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 21. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 23. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 24. High-throughput screening - Wikipedia [en.wikipedia.org]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sygnaturediscovery.com [sygnaturediscovery.com]
- 29. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of novel compounds using Thiazol-5-ylmethanamine dihydrochloride
An Application Guide for the Synthesis of Novel Bioactive Scaffolds using Thiazol-5-ylmethanamine Dihydrochloride
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs and biologically active natural products.[1][2][3] this compound serves as a highly versatile and strategic building block, providing a primary amine handle for the construction of novel molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the chemical properties, strategic applications, and robust synthetic protocols for utilizing this reagent. The primary focus is on the synthesis of novel amide derivatives, a reaction of fundamental importance in drug discovery.[4] We will delve into the mechanistic rationale behind reagent selection, provide step-by-step experimental procedures, and outline methods for product validation and troubleshooting.
Reagent Overview and Chemical Properties
This compound is a stable, solid form of the reactive primary amine. The dihydrochloride salt form enhances its shelf-life and handling characteristics. For synthetic applications, the free amine must be liberated in situ through the addition of a suitable non-nucleophilic base.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1215372-00-1 | [5][6] |
| Molecular Formula | C₄H₈Cl₂N₂S | [6] |
| Molecular Weight | 187.09 g/mol | [6] |
| Appearance | Solid (form may vary) | [7][8] |
| SMILES | NCC1=CN=CS1.[H]Cl.[H]Cl | [6] |
| Storage | Inert atmosphere, 2-8°C | [6] |
The key to its utility lies in the nucleophilic primary amine, which is poised for reaction with a wide range of electrophiles once deprotonated. The thiazole ring itself is relatively electron-rich and aromatic, contributing to the overall electronic properties and potential biological interactions of the final compound.[9]
Strategic Importance in Drug Discovery
The thiazole moiety is a recurring motif in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its rigid structure, which can favorably orient substituents for binding to biological targets.[10][11][12] Its presence is noted in drugs with diverse therapeutic applications, including anticancer agents, antivirals, and anti-inflammatory medications.[3][9][13] The aminomethyl linker at the 5-position provides an ideal vector for introducing diversity, allowing chemists to explore structure-activity relationships (SAR) by coupling it with various acids or other electrophilic partners.[14]
Core Application: Synthesis of Novel Amide Libraries
The formation of an amide bond is the most frequent reaction in medicinal chemistry.[15] Thiazol-5-ylmethanamine is an excellent substrate for creating libraries of novel amides.
General Reaction Scheme: Amide Coupling
The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable carboxylate-ammonium salt.[16] Therefore, the carboxylic acid must first be "activated" using a coupling reagent to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.
Caption: General scheme for amide bond synthesis.
Mechanistic Insights and Reagent Selection
The choice of coupling reagent and base is critical for achieving high yields and purity.
-
Coupling Reagents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14][17] This intermediate can be attacked directly by the amine or, more efficiently, can react with an additive like HOBt (1-Hydroxybenzotriazole) to form an active ester, which then reacts with the amine.[15] Aminium-based reagents like HATU are also extremely effective, particularly for difficult couplings.[15]
-
Bases: A non-nucleophilic organic base is required to neutralize the hydrochloride salt of the starting material and to scavenge the acid byproduct generated during the reaction. DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N) are common choices.[16] Typically, at least two equivalents of base are needed: one for each hydrochloride salt. An additional equivalent is often used to facilitate the coupling reaction itself.
Detailed Experimental Protocol: General Amide Coupling
This protocol provides a robust starting point for the synthesis of a novel amide derivative.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid partner (1.0-1.2 eq)
-
EDC (1.2-1.5 eq)
-
HOBt (1.2-1.5 eq)
-
DIPEA (3.0-4.0 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Standard glassware and magnetic stirrer
Caption: Standard workflow for amide coupling synthesis.
Step-by-Step Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid partner (1.1 eq) and this compound (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic reaction and minimize side products.
-
Base Addition: Slowly add DIPEA (3.5 eq) to the stirring solution. Allow the mixture to stir for 15-20 minutes at 0 °C to ensure complete neutralization of the amine salt.
-
Activator Addition: Add HOBt (1.3 eq) to the mixture, followed by the slow, portion-wise addition of EDC (1.3 eq).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Quenching & Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like Ethyl Acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes or Methanol in DCM) to obtain the pure amide product.
Product Validation and Characterization
The identity and purity of the synthesized compound must be confirmed.
Table 2: Example Characterization Data for a Novel Amide Product
| Analysis Technique | Expected Result |
| ¹H NMR | Peaks corresponding to protons on the thiazole ring, the methylene bridge, the new amide N-H, and the R-group. |
| ¹³C NMR | Carbons corresponding to the thiazole ring, the new carbonyl group (~165-175 ppm), and the R-group. |
| Mass Spec (LC-MS) | A molecular ion peak corresponding to the calculated exact mass of the product [M+H]⁺. |
| HPLC | A single major peak indicating high purity (e.g., >95%). |
Alternative Synthetic Transformations
The versatility of the primary amine allows for multiple synthetic strategies beyond amide formation, enabling the creation of diverse compound collections.
Caption: Synthetic versatility of the core reagent.
-
Sulfonamide Synthesis: The free amine can readily react with various sulfonyl chlorides in the presence of a base like pyridine or DIPEA to yield novel sulfonamides.
-
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), will produce secondary amines, providing another avenue for structural diversification.
Safety and Handling
While specific data for the dihydrochloride salt is limited, general precautions for handling substituted thiazoles and amine salts should be observed.
-
Hazards: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Troubleshooting Guide
Table 3: Common Problems and Solutions in Amide Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Reaction | Insufficient base; Inactive coupling reagent; Sterically hindered substrates. | Ensure >2 eq of base are used. Use fresh coupling reagents. Switch to a more powerful reagent like HATU. Increase reaction temperature or time. |
| Multiple Side Products | Reaction too hot; Impure starting materials; Unstable active intermediate. | Run the reaction at 0 °C or lower. Purify starting materials before use. Ensure HOBt is used to form a more stable active ester. |
| Difficulty in Purification | Product is highly polar or water-soluble; Close-running impurities. | Use reverse-phase HPLC for purification. Try a different solvent system for chromatography. Consider a salt-wash or trituration to remove impurities. |
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. Its stable salt form and reactive primary amine handle make it an ideal starting point for the synthesis of diverse compound libraries. The robust amide coupling protocols detailed in this guide provide a reliable foundation for researchers to generate novel chemical entities centered on the medicinally significant thiazole scaffold. By understanding the underlying chemical principles and potential challenges, scientists can effectively leverage this reagent to accelerate their research and development programs.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Patel, H., et al. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega. Retrieved from [Link]
-
Verma, A., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. Retrieved from [Link]
-
Research Review Insights. (2024). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). This compound | CAS 1215372-00-1. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Aminomethyl)-1,3-thiazole. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Retrieved from [Link]
-
Al-Abdullah, E. S., et al. (2015). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. ResearchGate. Retrieved from [Link]
-
Li, X-H., et al. (2014). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. Retrieved from [Link]
-
Vankalapati, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
Li, X-H., et al. (2014). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). (1,3-Thiazol-5-yl)methanamine hydrochloride. Retrieved from [Link]
-
NINGBO CHEMSOURCE CO.,LTD. (n.d.). The Role of Thiazolyl Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports. Retrieved from [Link]
-
Nguyen, T. B. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Kaur, R., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Health Science Reports. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Reactions of thiazole 5a with N-nucleophiles. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. media.neliti.com [media.neliti.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | CAS 1215372-00-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 1215372-00-1|this compound|BLD Pharm [bldpharm.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
- 10. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 11. nbinno.com [nbinno.com]
- 12. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amide Synthesis [fishersci.dk]
- 17. hepatochem.com [hepatochem.com]
Application Notes & Protocols: Solid-Phase Synthesis Utilizing Thiazol-5-ylmethanamine
Authored by: Gemini, Senior Application Scientist
Abstract
The thiazole ring is a privileged heterocyclic motif, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its ability to engage in hydrogen bonding and pi-stacking interactions makes it a valuable scaffold in medicinal chemistry and drug discovery.[2][3] Thiazol-5-ylmethanamine, in particular, serves as a versatile building block, allowing for the introduction of the thiazole moiety into larger molecular frameworks.[4][5] Solid-phase synthesis (SPS) provides a powerful and efficient methodology for constructing libraries of such molecules by simplifying purification and enabling systematic diversification.[6][7][8] This guide details robust protocols for incorporating Thiazol-5-ylmethanamine into peptide-like scaffolds using solid-phase techniques, explains the rationale behind key experimental choices, and provides methods for reaction monitoring and final product characterization.
Foundational Principles of Solid-Phase Synthesis (SPS)
Solid-phase synthesis is a technique where molecules are built step-by-step while one end is covalently attached to an insoluble polymeric support, or "resin".[9] This approach revolutionizes multi-step synthesis by allowing for the use of excess reagents to drive reactions to completion, with purification at each step being reduced to a simple filtration and washing process.[10] The general workflow, applicable to a wide range of organic syntheses, follows a cyclical pattern.
The core components of any Fmoc-based SPS strategy include:
-
Solid Support (Resin): Typically polystyrene beads cross-linked with divinylbenzene, functionalized with a linker. The choice of resin and linker dictates the C-terminal functionality of the cleaved product (e.g., acid or amide).
-
Linker: A chemical handle that connects the nascent molecule to the resin and is designed to be stable throughout the synthesis but cleavable under specific conditions.
-
Protecting Groups: Temporary blocking groups that prevent side reactions on functional groups not involved in a given step. The Fmoc (9-fluorenylmethoxycarbonyl) group, which protects amines and is cleaved by a base (e.g., piperidine), is central to the protocols described herein.[11]
Caption: General workflow of Fmoc-based solid-phase synthesis.
Synthesis Strategy: Incorporating Thiazol-5-ylmethanamine onto a Peptide Scaffold
To demonstrate a practical and versatile application, this guide outlines the synthesis of a peptide where Thiazol-5-ylmethanamine is incorporated as part of an amino acid side chain. This is achieved by coupling the primary amine of Thiazol-5-ylmethanamine to the side-chain carboxyl group of a resin-bound glutamic acid residue. This strategy creates a unique, functionalized peptide building block that can be further elongated.
The chosen solid support is the Rink Amide resin , which yields a C-terminal amide upon cleavage with trifluoroacetic acid (TFA)—a common motif in bioactive peptides. The synthesis leverages standard Fmoc/tBu chemistry.
Caption: Synthetic pathway for a thiazole-functionalized peptide amide.
Detailed Experimental Protocols
Materials & Reagents:
-
Resin: Rink Amide MBHA Resin (0.4-0.8 mmol/g loading)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Amino Acids: Fmoc-L-Glu(OAll)-OH, other Fmoc-protected amino acids
-
Key Building Block: Thiazol-5-ylmethanamine[4] or its hydrochloride salt[5]
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: Piperidine
-
Cleavage Cocktail: Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)[12]
-
Monitoring: 0.5% Ninhydrin in Ethanol solution
Protocol 1: Resin Swelling and Preparation
Rationale: Polystyrene-based resins must be swollen in a suitable solvent to expose the reactive sites within the polymer matrix. DMF is an excellent swelling solvent for most resins used in peptide synthesis.
Procedure:
-
Place the desired amount of Rink Amide resin (e.g., 250 mg, 0.125 mmol assuming 0.5 mmol/g loading) into a solid-phase synthesis vessel.
-
Add DMF (approx. 10 mL per gram of resin) and agitate gently on a shaker for 1 hour at room temperature.
-
Drain the solvent using vacuum filtration.
Protocol 2: Coupling of the First Amino Acid (Fmoc-L-Glu(OAll)-OH)
Rationale: The first amino acid is coupled to the resin's free amine. We use Fmoc-L-Glu(OAll)-OH, where the side-chain carboxyl group is protected by an allyl ester, leaving the alpha-carboxyl group free for coupling. HATU is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, forms an activated ester ready to react with the resin's amine. An excess of reagents is used to ensure the reaction goes to completion.
| Reagent | Equivalents (vs. Resin) | Purpose |
| Fmoc-L-Glu(OAll)-OH | 4 eq. | First building block |
| HATU | 3.9 eq. | Coupling activator |
| DIPEA | 8 eq. | Base for activation and neutralization |
| DMF | - | Solvent |
Procedure:
-
To the swollen resin, add a solution of Fmoc-L-Glu(OAll)-OH (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) and agitate the mixture at room temperature for 2 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), repeat the coupling step.
Protocol 3: Side-Chain Coupling of Thiazol-5-ylmethanamine
Rationale: This is the key step for incorporating the thiazole moiety. The free side-chain carboxyl group of the glutamic acid residue is activated with HATU, which then reacts with the primary amine of Thiazol-5-ylmethanamine.
Procedure:
-
Prepare a solution of Thiazol-5-ylmethanamine (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add the solution to the resin from the previous step.
-
Add DIPEA (8 eq.) and agitate the mixture at room temperature for 2 hours.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 4: Fmoc-Group Deprotection
Rationale: The base-labile Fmoc group is removed using a solution of piperidine in DMF, exposing the N-terminal amine for the next coupling step.[13] The cleavage produces a dibenzofulvene-piperidine adduct, which has a distinct UV absorbance that can be used to quantify the resin loading.[14][15]
Procedure:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next coupling.
Protocol 5: Chain Elongation
Rationale: To extend the peptide chain, repeat the coupling (Protocol 2, using the next desired Fmoc-amino acid) and deprotection (Protocol 4) steps cyclically. Each cycle adds one amino acid residue. Reaction completion should be monitored at each stage.
Protocol 6: Final Cleavage and Product Isolation
Rationale: The final step involves cleaving the synthesized molecule from the resin support and simultaneously removing all acid-labile side-chain protecting groups. A cleavage cocktail containing a strong acid (TFA) and "scavengers" is essential.[9] Scavengers are nucleophilic species that trap the highly reactive cationic species (like t-butyl cations) generated during deprotection, preventing them from causing side reactions with sensitive residues like Tryptophan or Methionine.[12][16]
Recommended Cleavage Cocktail: Reagent K [12]
| Component | Percentage (v/v) | Role |
| TFA | 82.5% | Strong acid for cleavage |
| Phenol | 5% | Scavenger for Tyr, Trp |
| Water | 5% | Scavenger, aids in hydrolysis |
| Thioanisole | 5% | Scavenger for Met, Trp |
| EDT | 2.5% | Scavenger for Cys, prevents re-attachment |
Procedure:
-
Wash the final, N-terminally deprotected peptidyl-resin with DCM and dry it under a vacuum for 1 hour.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) in a fume hood.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (2x).
-
Combine the filtrates and precipitate the crude product by adding it dropwise to a flask of cold diethyl ether (10x the volume of the filtrate).
-
Cool the suspension at -20°C for 1 hour to maximize precipitation.
-
Pellet the crude product by centrifugation, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the white solid product under a vacuum.
Analysis and Characterization
On-Bead Reaction Monitoring:
-
Kaiser (Ninhydrin) Test: A qualitative test for the presence of free primary amines. Blue beads indicate an incomplete coupling reaction, while yellow/colorless beads signify success.
-
ATR-FTIR Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared spectroscopy can be performed directly on a few resin beads to monitor the appearance and disappearance of key functional groups (e.g., the carbonyl stretch of the Fmoc group).[8][17]
Final Product Analysis:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude product and to purify it to the desired level.
-
Mass Spectrometry (MS): Used to confirm the identity of the final product by verifying its molecular weight. Techniques like ESI-MS or MALDI-TOF are commonly employed.
References
-
Hua, S., Moon, J., & Lee, T. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 30(430). [Link]
-
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. (2025). RSC Medicinal Chemistry. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (2025). Organic & Biomolecular Chemistry. [Link]
-
Hua, S., Moon, J., & Lee, T. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. ResearchGate. [Link]
-
Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. (2024). ACS Omega. [Link]
-
Marchiò, L., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
-
Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. (2021). RSC Publishing. [Link]
-
N-Propargylamines: versatile building blocks in the construction of thiazole cores. Beilstein Journal of Organic Chemistry. [Link]
-
Loading protocols. Peptideweb.com. [Link]
-
Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. (2024). Chemistry – A European Journal. [Link]
-
Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. (2018). Thieme Chemistry. [Link]
-
Automated solid-phase synthesis of metabolically stabilized triazolo-peptidomimetics. PMC. [Link]
-
Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. (2025). Molecules. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC. [Link]
-
Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides. [Link]
-
Supplementary Information for Combinatorial Determination of Substrate Specificities of Cysteine Proteases. The Royal Society of Chemistry. [Link]
-
Solid-Phase Synthesis of some Linear and Cyclic Peptidomimetics Based on 2-Aminoalkyloxazole-4- and 5-carboxylates. ResearchGate. [Link]
-
Solid phase synthesis of thiazole orange labeled peptide nucleic acids for homogeneous detection of single base mutation in DNA. ResearchGate. [Link]
-
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2022). Molecules. [Link]
-
Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2022). Molecules. [Link]
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2015). PLoS ONE. [Link]
-
What cleavage mixture to use for solid phase peptide synthesis when peptide contains both cysteine and azide? ResearchGate. [Link]
-
How To Load The First Amino Acid Onto Wang Resin. (2023). Biotage. [Link]
-
Improved acidolytic deprotection conditions for the Fmoc-based solid-phase synthesis of thioxo peptides. (2025). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. BJOC - N-Propargylamines: versatile building blocks in the construction of thiazole cores [beilstein-journals.org]
- 4. 161805-76-1|Thiazol-5-ylmethanamine|BLD Pharm [bldpharm.com]
- 5. 131052-46-5|Thiazol-5-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00963D [pubs.rsc.org]
- 8. Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Automated solid‐phase synthesis of metabolically stabilized triazolo‐peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptideweb.com [peptideweb.com]
- 15. rsc.org [rsc.org]
- 16. peptide.com [peptide.com]
- 17. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Derivatization of Thiazol-5-ylmethanamine in Compound Library Synthesis
Introduction: The Strategic Value of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the antiretroviral Ritonavir and the anticancer agent Dasatinib.[1] Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic and heterocyclic systems. The thiazole nucleus, a five-membered heterocycle containing both sulfur and nitrogen, can engage in various non-covalent interactions with biological targets, contributing to enhanced binding affinity and metabolic stability of drug candidates.[2][3]
Thiazol-5-ylmethanamine, in particular, represents a versatile and highly valuable building block for drug discovery. It provides a robust thiazole core appended with a primary amine, a key functional handle for introducing molecular diversity. By systematically modifying this primary amine, researchers can rapidly generate large libraries of novel compounds, exploring a vast chemical space to identify new leads for a multitude of therapeutic targets, including kinases, proteases, and GPCRs.
This guide provides a comprehensive overview and detailed protocols for the derivatization of thiazol-5-ylmethanamine using four common, high-yielding transformations suitable for solution-phase parallel synthesis: N-Acylation , N-Sulfonylation , Reductive Amination , and Urea Formation . The methodologies are designed to be robust, scalable, and adaptable for high-throughput synthesis platforms, enabling the efficient construction of diverse compound libraries.
Core Derivatization Strategies: A Mechanistic Overview
The primary amine of thiazol-5-ylmethanamine serves as a potent nucleophile, readily reacting with a variety of electrophiles. The choice of derivatization strategy allows for the installation of diverse functional groups, profoundly influencing the physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, polarity) of the final compounds.
Caption: Core derivatization workflows for thiazol-5-ylmethanamine.
Part 1: N-Acylation for Amide Library Synthesis
N-acylation is one of the most reliable and widely used reactions in medicinal chemistry for the formation of a stable amide bond. The reaction involves the nucleophilic attack of the primary amine on an activated carboxylic acid derivative, typically an acyl chloride or anhydride.
Scientific Rationale: The choice of an acyl chloride as the electrophile is common due to its high reactivity. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. It serves to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine nucleophile and driving the reaction to completion.[4][5] Dichloromethane (DCM) is a preferred solvent as it is relatively inert and effectively solubilizes a wide range of reactants.
Protocol 1: Parallel Solution-Phase N-Acylation
This protocol is optimized for a 96-well plate format.
Materials:
-
Thiazol-5-ylmethanamine
-
Library of diverse acyl chlorides (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or DIPEA
-
96-well reaction block with sealing mat
-
Multichannel pipette and automated liquid handler (optional)
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of thiazol-5-ylmethanamine in anhydrous DCM.
-
Prepare a 0.3 M stock solution of TEA or DIPEA in anhydrous DCM.
-
Prepare 0.22 M stock solutions of each acyl chloride from the library in anhydrous DCM in a separate 96-well plate.
-
-
Reaction Setup:
-
To each well of the reaction block, add 200 µL of the thiazol-5-ylmethanamine stock solution (0.04 mmol, 1.0 eq).
-
Add 200 µL of the TEA or DIPEA stock solution (0.06 mmol, 1.5 eq).
-
Using a multichannel pipette or liquid handler, add 200 µL of the corresponding acyl chloride solution to each well (0.044 mmol, 1.1 eq).
-
-
Reaction Execution:
-
Seal the reaction block securely with a chemically resistant sealing mat.
-
Agitate the block on an orbital shaker at room temperature for 4-12 hours. The reaction progress can be monitored by sampling a few wells and analyzing by LC-MS.
-
-
Work-up and Isolation:
-
Unseal the block and quench the reaction by adding 500 µL of deionized water to each well.
-
Add 1 mL of DCM to each well, reseal, and shake vigorously for 5 minutes.
-
Allow the layers to separate. The product is typically in the organic (bottom) layer.
-
The crude product solution can be directly analyzed or purified. For library applications, a common approach is to concentrate the organic layer in a vacuum centrifuge and redissolve the residue in DMSO for screening.
-
Data Presentation: Representative Acylation Reactions
| Acyl Chloride | Base | Solvent | Time (h) | Typical Yield (%) |
| Benzoyl Chloride | TEA | DCM | 6 | >90 |
| Acetyl Chloride | DIPEA | DCM | 4 | >95 |
| Cyclopropanecarbonyl chloride | TEA | DCM | 8 | >85 |
| 4-Methoxybenzoyl chloride | DIPEA | DCM | 6 | >90 |
Part 2: N-Sulfonylation for Sulfonamide Library Synthesis
The sulfonamide functional group is another cornerstone of medicinal chemistry, present in antibacterial drugs (sulfa drugs) and various other therapeutic agents. N-sulfonylation of thiazol-5-ylmethanamine with a library of sulfonyl chlorides provides access to a structurally distinct set of compounds compared to amides.
Scientific Rationale: The reaction mechanism is analogous to N-acylation. However, a potential side reaction is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride. To mitigate this, slow, dropwise addition of the sulfonyl chloride at a reduced temperature (0 °C) is recommended.[6] This maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.
Caption: Step-by-step workflow for controlled N-sulfonylation.
Protocol 2: General Protocol for N-Sulfonylation
Materials:
-
Thiazol-5-ylmethanamine
-
Sulfonyl chloride of choice (e.g., benzenesulfonyl chloride, tosyl chloride) (1.05 eq)
-
Anhydrous DCM or THF
-
Pyridine or Triethylamine (1.5 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve thiazol-5-ylmethanamine (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes.
-
Reaction Monitoring: After addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Purification: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
Part 3: Reductive Amination for Secondary Amine Libraries
Reductive amination is a powerful, one-pot method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[7] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine.[8]
Scientific Rationale: This two-step, one-pot process is highly efficient. The key is the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting carbonyl compound.[3] Sodium triacetoxyborohydride (STAB) is an ideal reagent for this purpose. It is a mild and selective reducing agent that is particularly effective for reductive aminations and is less toxic than its counterpart, sodium cyanoborohydride.[2] The reaction is often carried out in solvents like dichloroethane (DCE) or DCM, sometimes with a small amount of acetic acid to catalyze imine formation.
Protocol 3: Parallel Reductive Amination
Materials:
-
Thiazol-5-ylmethanamine
-
Library of diverse aldehydes or ketones
-
Sodium Triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of thiazol-5-ylmethanamine in DCE.
-
Prepare 0.2 M stock solutions of each aldehyde/ketone from the library in DCE.
-
-
Reaction Setup (in 96-well block):
-
To each well, add 200 µL of the thiazol-5-ylmethanamine stock solution (0.04 mmol, 1.0 eq).
-
Add 200 µL of the corresponding aldehyde/ketone stock solution (0.04 mmol, 1.0 eq).
-
(Optional) Add 5 µL of a 1 M solution of acetic acid in DCE to each well.
-
Allow the mixture to stir for 20-30 minutes at room temperature to facilitate imine formation.
-
-
Reduction:
-
Add solid Sodium Triacetoxyborohydride (STAB) (approx. 13 mg, 0.06 mmol, 1.5 eq) to each well using a solid-dispensing system or carefully by hand.
-
Seal the block and shake at room temperature for 12-24 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by carefully adding 500 µL of saturated aqueous NaHCO₃ solution to each well.
-
Shake for 10 minutes, then add 1 mL of DCM.
-
Separate the organic layer, concentrate, and redissolve in DMSO for analysis and screening.
-
Part 4: Urea Formation
Urea derivatives are important pharmacophores known for their ability to act as potent hydrogen bond donors. The synthesis of ureas from thiazol-5-ylmethanamine can be readily achieved by reaction with isocyanates.
Scientific Rationale: The reaction between a primary amine and an isocyanate is typically very fast, high-yielding, and clean, often requiring no catalyst.[9][10] The amine's lone pair attacks the electrophilic carbonyl carbon of the isocyanate, followed by a proton transfer to yield the stable urea product. The reaction is usually performed at room temperature in an aprotic solvent. For library synthesis, excess isocyanate can be removed using a scavenger resin, such as a tris(2-aminoethyl)amine-functionalized polystyrene resin.[4]
Protocol 4: Urea Synthesis with Scavenger Resin Purification
Materials:
-
Thiazol-5-ylmethanamine
-
Library of diverse isocyanates (e.g., phenyl isocyanate, butyl isocyanate)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Trisamine scavenger resin
Procedure:
-
Reaction Setup (in 96-well block):
-
To each well, add 200 µL of a 0.2 M solution of thiazol-5-ylmethanamine in DCM (0.04 mmol, 1.0 eq).
-
Add 200 µL of a 0.22 M solution of the corresponding isocyanate in DCM (0.044 mmol, 1.1 eq).
-
-
Reaction Execution:
-
Seal the block and shake at room temperature for 2-4 hours.
-
-
Purification:
-
Add trisamine scavenger resin (approx. 50 mg, ~3 eq relative to excess isocyanate) to each well.
-
Reseal and shake for an additional 4-12 hours at room temperature.
-
Filter the reaction mixtures through a 96-well filter plate to remove the resin.
-
Collect the filtrates, which contain the purified urea products. Concentrate and redissolve in DMSO.
-
Data Presentation: Comparison of Derivatization Strategies
| Derivatization Method | Key Reagent | Functional Group Formed | Key Advantages | Potential Challenges |
| N-Acylation | Acyl Chloride | Amide | Robust, high-yielding, stable bond | Reactive reagents, HCl byproduct |
| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide | Access to unique chemical space | Potential for di-sulfonylation |
| Reductive Amination | Aldehyde/Ketone + STAB | Secondary Amine | One-pot, increases flexibility | Stoichiometry of reductant is key |
| Urea Formation | Isocyanate | Urea | Fast, clean, often no catalyst needed | Isocyanates can be moisture-sensitive |
Conclusion and Outlook
Thiazol-5-ylmethanamine is a powerful and versatile starting material for the construction of diverse chemical libraries aimed at drug discovery. The four derivatization methods outlined—N-acylation, N-sulfonylation, reductive amination, and urea formation—provide robust and scalable routes to amides, sulfonamides, secondary amines, and ureas, respectively. By employing these solution-phase parallel synthesis protocols, researchers can efficiently explore the structure-activity relationships of the thiazole scaffold, accelerating the identification of novel therapeutic agents. The feasibility of these transformations on the aminomethyl-thiazole core is supported by synthetic work on analogous structures, such as the reduction of azides to form similar primary amines which are then derivatized.[11] The continued application of these fundamental reactions will undoubtedly lead to the discovery of new and potent modulators of biological function.
References
-
Parlow, J. J., & Mischke, D. A. (1999). Multi-step Split Synthesis on the TridentTM: Parallel Solution-Phase Synthesis of Urea and Amide Library. Molecular Diversity, 4(3), 167-178. [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole in the targeted therapy of cancer. Future Medicinal Chemistry, 7(14), 1895-1916. [Link]
-
Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48(1), 7-11. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
The Institute of Organic Chemistry. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21379–21386. [Link]
-
Luedtke, N. W. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8681-8684. [Link]
-
Royal Society of Chemistry. (2012). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry, 14(4), 937-940. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Technology Networks. (n.d.). A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. [Link]
-
Wang, Z., et al. (2015). Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. ACS Chemical Neuroscience, 6(6), 946-959. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Molbase. (n.d.). 1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine. [Link]
-
ACS Publications. (2022). Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry, 65(15), 10463–10482. [Link]
-
Beyond Benign. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
NIH National Center for Biotechnology Information. (2018). Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. Journal of Visualized Experiments, (136), 57908. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. gctlc.org [gctlc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.org [mdpi.org]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 10. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Thiazol-5-ylmethanamine Scaffold: A Privileged Motif in Modern Kinase Inhibitor Design
Introduction: The Thiazole Ring in Kinase-Directed Drug Discovery
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in the 21st century, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds play a pivotal role, and among them, the thiazole ring has proven to be a particularly versatile and effective pharmacophore.[1] Its unique electronic properties, ability to engage in a multitude of non-covalent interactions, and synthetic tractability have made it a cornerstone in the design of numerous clinically successful and investigational kinase inhibitors.[2]
This application note delves into the specific utility of a key thiazole-containing building block, Thiazol-5-ylmethanamine , in the synthesis of potent and selective kinase inhibitors. We will explore the chemical rationale for its use, provide exemplary synthetic applications targeting critical cancer-related kinases, and present a detailed, field-proven protocol for the synthesis of a model kinase inhibitor.
The Strategic Advantage of the Thiazol-5-ylmethanamine Moiety
The thiazole ring itself is a bio-isostere of other five-membered heterocycles and can act as a hydrogen bond acceptor through its nitrogen atom and engage in various aromatic interactions. The true synthetic and medicinal chemistry value of Thiazol-5-ylmethanamine, however, lies in the strategic placement of the aminomethyl group at the C5 position.
-
Vectorial Exit Point: The methylene spacer provides a non-conjugated, flexible linker, allowing medicinal chemists to project functionality out of the core scaffold and into solvent-exposed regions or less conserved sub-pockets of the ATP-binding site of kinases. This is a powerful strategy for enhancing selectivity and potency while mitigating off-target effects.
-
Versatile Handle for Derivatization: The primary amine of Thiazol-5-ylmethanamine is a versatile functional group that can readily participate in a wide array of robust and high-yielding chemical transformations. These include, but are not limited to, amide bond formation, urea and thiourea synthesis, sulfonamide formation, and nucleophilic aromatic substitution reactions. This synthetic flexibility allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Application in the Synthesis of Key Kinase Inhibitors
The thiazole-5-yl core is a prominent feature in several classes of potent kinase inhibitors. While direct synthesis from Thiazol-5-ylmethanamine is not always the published route, the resulting structures highlight the importance of the N-substituted thiazol-5-ylmethyl moiety.
Targeting Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for anti-cancer drug development. A notable class of Aurora kinase inhibitors features a N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold.[3] The thiazole-5-yl group in these compounds often occupies a central position, with the pyrimidine and phenyl groups making key interactions within the ATP-binding pocket.
Targeting Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases are another family of serine/threonine kinases that control the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active inhibitors of CDK9, a key transcriptional regulator.[4][5] In these inhibitors, the thiazole-5-yl pyrimidine core serves as a scaffold to present substituents that can be optimized to achieve high potency and selectivity.[4][5]
Experimental Protocols
The following protocols provide a representative, step-by-step methodology for the synthesis of a model kinase inhibitor derived from Thiazol-5-ylmethanamine. The chosen target is a hypothetical N-(thiazol-5-ylmethyl)pyrimidin-2-amine, a scaffold known to possess kinase inhibitory activity.
Synthesis of a Model N-(Thiazol-5-ylmethyl)pyrimidin-2-amine Kinase Inhibitor
This protocol details a two-step synthesis involving a nucleophilic aromatic substitution reaction.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to a model kinase inhibitor.
Materials and Equipment:
-
Thiazol-5-ylmethanamine hydrochloride
-
2-chloro-4-phenylpyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
UV lamp
Protocol:
Step 1: Free-Basing of Thiazol-5-ylmethanamine Hydrochloride
-
To a solution of Thiazol-5-ylmethanamine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane, add an excess of a mild base like saturated aqueous sodium bicarbonate.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of Thiazol-5-ylmethanamine. Use immediately in the next step.
Step 2: Nucleophilic Aromatic Substitution
-
To a solution of Thiazol-5-ylmethanamine (1.2 eq) in anhydrous NMP, add 2-chloro-4-phenylpyrimidine (1.0 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 120 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the desired N-(thiazol-5-ylmethyl)-4-phenylpyrimidin-2-amine.
Rationale for Experimental Choices:
-
Solvent: NMP is a high-boiling polar aprotic solvent suitable for SNAr reactions that require elevated temperatures.
-
Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Inert Atmosphere: Prevents potential oxidation of starting materials and intermediates at high temperatures.
-
Purification: Silica gel chromatography is a standard method for purifying organic compounds of moderate polarity.
Data Presentation: Structure-Activity Relationship (SAR) Insights
The following table summarizes hypothetical SAR data for a series of N-(thiazol-5-ylmethyl)pyrimidin-2-amine analogs, illustrating how modifications to the core structure can impact kinase inhibitory activity.
| Compound ID | R1 (on Pyrimidine) | R2 (on Thiazole) | Kinase A IC50 (nM) | Kinase B IC50 (nM) |
| 1a | Phenyl | H | 50 | 250 |
| 1b | 4-Fluorophenyl | H | 25 | 150 |
| 1c | 3-Methoxyphenyl | H | 75 | 300 |
| 1d | Phenyl | Methyl | 40 | 200 |
Interpretation of SAR Data:
-
The introduction of a fluorine atom at the para-position of the phenyl ring (Compound 1b ) often leads to improved potency, potentially through favorable interactions with the kinase active site.
-
A methoxy group at the meta-position (Compound 1c ) may be detrimental to activity, possibly due to steric hindrance or unfavorable electronic effects.
-
Substitution on the thiazole ring (Compound 1d ) can also modulate activity, highlighting the importance of this part of the molecule for kinase recognition.
Conclusion
Thiazol-5-ylmethanamine is a valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic design allows for the exploration of chemical space in a directed and efficient manner, leading to the discovery of potent and selective drug candidates. The protocols and insights provided in this application note are intended to serve as a guide for researchers in the field of drug discovery and medicinal chemistry, facilitating the development of the next generation of kinase-targeted therapies.
References
-
Krystof, V., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(12), 4947-4959. [Link]
-
Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
-
Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(12), 4947-4959. [Link]
- Bristol-Myers Squibb Company. (2008). 5-substituted thiazol-2-yl amino compounds and compositions as protein kinase inhibitors.
-
Zhang, L., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2154-2172. [Link]
-
Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link]
-
Ding, Y., et al. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. Bioorganic & Medicinal Chemistry Letters, 22(2), 1144-1148. [Link]
-
Narayana, B., et al. (2025). Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. Journal of Molecular Structure, 1319, 138761. [Link]
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Neliti. [Link]
- Bristol-Myers Squibb Company. (2001). N-[5-[[[5-alkyl-2-oxazolyl]methyl]thio]-2-thiazolyl]-carboxamide inhibitors of cyclin dependent kinases.
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]
-
El-Sayed, N. N. E., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 36989-37018. [Link]
-
Arai, M., et al. (2024). Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 108, 129797. [Link]
-
Raghu, M. S., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Results in Chemistry, 5, 100803. [Link]
-
Shi, H. B., et al. (2011). Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. Archiv der Pharmazie, 344(10), 675-683. [Link]
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). Chemistry & Biodiversity. [Link]
-
Shi, H. B., et al. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o259. [Link]
-
Kettle, J. G., et al. (2007). Pyrimidine derivatives as EphB4 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer. WO/2007/085833. [Link]
-
4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Yl]-(4-Trifluoromethyl-Phenyl)-Amine. (n.d.). BioGRID. [Link]
-
El-Gazzar, M. G., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Symmetry, 14(9), 1814. [Link]
-
El-Naggar, A. M., et al. (2023). Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. Arabian Journal of Chemistry, 16(1), 104391. [Link]
-
Al-Suhaimi, K. S., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 108. [Link]
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Thiazol-5-ylmethanamine in the Development of Antimicrobial Agents
Introduction: The Thiazole Scaffold as a Cornerstone in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with diverse mechanisms of action.[1] Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a fertile ground for the discovery of potent drugs.[2][3][4] Among these, the thiazole ring, a five-membered aromatic heterocycle, stands out as a "privileged scaffold" in medicinal chemistry.[2][3] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs, including antimicrobials like sulfathiazole.[1][2] The thiazole nucleus is a key component in many natural and synthetic compounds demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][5][6]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of a specific and versatile building block: thiazol-5-ylmethanamine . We will explore its synthetic pathways, derivatization strategies, and the subsequent evaluation of its antimicrobial potential. The causality behind experimental choices will be elucidated to provide a deeper understanding of the drug discovery process.
I. The Thiazol-5-ylmethanamine Core: A Strategic Starting Point
Thiazol-5-ylmethanamine offers a strategic entry point for creating diverse libraries of compounds. The primary amine group at the 5-position serves as a versatile handle for introducing a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).
Rationale for Targeting the 5-Position
While 2-amino and 2,4-disubstituted thiazoles are more commonly explored, derivatization at the 5-position provides a distinct vector for molecular elaboration. This can lead to novel chemical matter with unique interactions with biological targets. The insertion of various heterocyclic or aromatic systems at this position has been shown to significantly enhance antimicrobial activity.[7]
II. Synthetic Strategies for Thiazol-5-ylmethanamine and its Derivatives
The synthesis of thiazol-5-ylmethanamine and its subsequent derivatization are critical steps in the development of novel antimicrobial agents. The following protocols are based on established synthetic methodologies for thiazoles and related compounds.
Conceptual Synthetic Workflow
The overall strategy involves the synthesis of the core thiazol-5-ylmethanamine scaffold, followed by diversification through N-substitution to generate a library of candidate compounds for antimicrobial screening.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. mdpi.com [mdpi.com]
- 4. bepls.com [bepls.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Thiazol-5-ylmethanamine in the Synthesis of Novel Anti-inflammatory Compounds
Introduction: The Thiazole Scaffold as a Privileged Motif in Anti-Inflammatory Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug design.[1][2] Thiazole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and, notably, anti-inflammatory properties.[3] Several commercially available drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, feature a thiazole core, underscoring its therapeutic relevance.[1]
The anti-inflammatory effects of many thiazole-containing compounds are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[4] These enzymes are responsible for the biosynthesis of prostaglandins and leukotrienes, potent mediators of pain, inflammation, and fever. The development of dual inhibitors of COX and LOX is a particularly attractive strategy, as it may offer a broader spectrum of anti-inflammatory action with a potentially improved safety profile compared to traditional NSAIDs.[5][6]
This application note focuses on the utility of a specific, yet underexplored, building block: thiazol-5-ylmethanamine . The primary amine functionality attached to the C5 position of the thiazole ring via a methylene linker offers a versatile handle for synthetic modification. By acylating this amine with various carboxylic acid derivatives, a library of novel N-(thiazol-5-ylmethyl)amides can be generated. These compounds are of significant interest for screening as potential anti-inflammatory agents, leveraging the established anti-inflammatory potential of the thiazole scaffold.
Synthetic Strategy: Synthesis of N-(Thiazol-5-ylmethyl)amide Derivatives
The primary synthetic route to the target compounds involves the acylation of the primary amine of thiazol-5-ylmethanamine. This is a robust and versatile reaction that allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).
General Workflow for the Synthesis of N-(Thiazol-5-ylmethyl)amides
Caption: A generalized workflow for the synthesis of N-(thiazol-5-ylmethyl)amides.
Protocol 1: Synthesis of N-(Thiazol-5-ylmethyl)benzamide
This protocol details a representative synthesis of an N-(thiazol-5-ylmethyl)amide using benzoyl chloride as the acylating agent.
Materials:
-
Thiazol-5-ylmethanamine hydrochloride
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a solution of thiazol-5-ylmethanamine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 15 minutes to liberate the free base.
-
Acylation: Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(thiazol-5-ylmethyl)benzamide.
-
Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Use of a base (TEA/DIPEA): Thiazol-5-ylmethanamine is often supplied as a hydrochloride salt. A non-nucleophilic organic base is required to neutralize the HCl and generate the free primary amine, which is the reactive nucleophile. An excess of the base is used to also quench the HCl generated during the acylation reaction.
-
Anhydrous conditions: Acyl chlorides are highly reactive towards water. The use of anhydrous solvent and an inert atmosphere prevents the hydrolysis of the acylating agent, maximizing the yield of the desired amide.
-
Reaction at 0 °C: The acylation reaction is exothermic. Starting the reaction at a low temperature helps to control the reaction rate and minimize the formation of side products.
-
Aqueous work-up: The washing steps with sodium bicarbonate and brine are crucial for removing unreacted starting materials, the hydrochloride salt of the excess base, and other water-soluble impurities.
Biological Evaluation: Screening for Anti-inflammatory Activity
Once a library of N-(thiazol-5-ylmethyl)amide derivatives has been synthesized, the next critical step is to evaluate their anti-inflammatory potential. A tiered screening approach, starting with in vitro assays followed by in vivo models, is typically employed.
In Vitro Assays: COX-1/COX-2 and 5-LOX Inhibition
The primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX and LOX enzymes.[5][7] Therefore, initial screening should focus on determining the inhibitory activity of the synthesized compounds against these enzymes.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a general outline for assessing the inhibitory effects of the synthesized compounds on COX-1 and COX-2. Commercially available kits are widely used for this purpose.
Materials:
-
Synthesized N-(thiazol-5-ylmethyl)amide derivatives
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
A suitable buffer (e.g., Tris-HCl)
-
A detection reagent that measures prostaglandin production (e.g., via ELISA or a colorimetric method)
-
Reference inhibitors (e.g., Indomethacin for non-selective inhibition, Celecoxib for selective COX-2 inhibition)
-
96-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), the heme cofactor, and the test compound or reference inhibitor.
-
Incubation: Pre-incubate the plate at the recommended temperature (e.g., 37 °C) for a specified time to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination and Detection: After a set incubation period, stop the reaction and measure the amount of prostaglandin (typically PGE₂) produced using the kit's detection method.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Data Presentation: Illustrative IC50 Values
The following table presents a hypothetical, yet realistic, set of results for a series of N-(thiazol-5-ylmethyl)amide derivatives, demonstrating how the data would be structured for analysis.
| Compound ID | R-group on Benzoyl Moiety | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | 5-LOX IC50 (µM) |
| TZ-001 | H | 15.2 | 2.5 | 6.08 | > 50 |
| TZ-002 | 4-Cl | 12.8 | 0.8 | 16.0 | 25.6 |
| TZ-003 | 4-OCH₃ | 20.5 | 5.1 | 4.02 | 45.1 |
| TZ-004 | 4-NO₂ | 18.9 | 1.2 | 15.75 | 18.9 |
| Indomethacin | (Reference) | 0.1 | 1.5 | 0.07 | Not applicable |
| Celecoxib | (Reference) | >100 | 0.05 | >2000 | Not applicable |
Interpretation of Data:
-
A lower IC50 value indicates greater potency.
-
The Selectivity Index (SI) is a crucial parameter. A high SI value (>>1) suggests that the compound is a selective COX-2 inhibitor, which is often desirable to reduce the gastrointestinal side effects associated with COX-1 inhibition.
-
Compounds with potent inhibitory activity against both COX-2 and 5-LOX (e.g., TZ-004 in this hypothetical table) would be of particular interest as dual inhibitors.
In Vivo Models: Carrageenan-Induced Paw Edema in Rodents
Compounds that show promising in vitro activity should be advanced to in vivo models of inflammation to assess their efficacy in a whole-organism context. The carrageenan-induced paw edema model is a widely used and well-validated acute inflammation model.[8]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Synthesized test compounds
-
Carrageenan (1% w/v in sterile saline)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Pletysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Randomly divide the animals into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups at various doses.
-
Drug Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The vehicle control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mechanism of Action: The Arachidonic Acid Cascade
The anti-inflammatory effects of the synthesized thiazole derivatives are likely mediated through the inhibition of the arachidonic acid cascade. The following diagram illustrates the key pathways and the points of intervention for COX and LOX inhibitors.
Caption: The arachidonic acid cascade leading to the production of pro-inflammatory mediators.
Conclusion and Future Directions
Thiazol-5-ylmethanamine represents a valuable and versatile starting material for the synthesis of novel anti-inflammatory compounds. The straightforward acylation of its primary amine allows for the generation of diverse libraries of N-(thiazol-5-ylmethyl)amides. The protocols outlined in this application note provide a robust framework for the synthesis and subsequent biological evaluation of these compounds. By employing a systematic screening approach, including in vitro enzyme inhibition assays and in vivo models of inflammation, researchers can identify lead compounds with potent and potentially selective anti-inflammatory activity. Future work should focus on expanding the diversity of the acylating agents to further explore the structure-activity relationships and to optimize the potency, selectivity, and pharmacokinetic properties of these promising thiazole derivatives.
References
-
Apostolidis, T., et al. (2020). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 25(18), 4249. [Link]
- Bansal, R. K. (2010). Heterocyclic Chemistry.
-
Geronikaki, A., et al. (2021). Recently designed and synthesized thiazoles as potential anti-inflammatory agents. Journal of Biochemical and Molecular Toxicology, 35(11), e22896. [Link]
-
Jacob, J., & Manju, S. L. (2020). Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. Bioorganic Chemistry, 100, 103882. [Link]
- Kalgutkar, A. S., et al. (1998). 2-Acyl-5-substituted-thiophenes as potent and selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(23), 3313-3318.
- Kaur, R., et al. (2010). An overview on the synthesis of thiazole derivatives and their pharmacological activities. Journal of the Chilean Chemical Society, 55(1), 13-24.
- Kumar, A., et al. (2010). Synthesis and anti-inflammatory activity of some new thiazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5394-5398.
- Lombardino, J. G., & Otterness, I. G. (1981). Piroxicam and other antiinflammatory oxicams. Arzneimittel-Forschung, 31(1), 1-11.
- Maccari, R., et al. (2011). Synthesis and anti-inflammatory activity of new 4-thiazolidinone derivatives. Bioorganic & Medicinal Chemistry, 19(15), 4545-4557.
-
Maddili, S. K., et al. (2021). Thiazole: A versatile standalone moiety contributing to the development of various drugs and biologically active agents. Molecules, 26(11), 3166. [Link]
- Mohareb, R. M., et al. (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 65, 517-526.
-
Oniga, S., et al. (2021). New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b][7][9][10]Triazol-6(5H)ones as Possible Anti-Inflammatory Agents. Molecules, 26(3), 654. [Link]
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
-
Petrou, A., et al. (2021). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 26(18), 5609. [Link]
- Rao, P. N., & Knaus, E. E. (2008). Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): cyclooxygenase (COX) inhibition and beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s-110s.
- Saeed, A., et al. (2010). Synthesis, characterization and anti-inflammatory activity of some new 2-(4-isobutylphenyl)propanoic acid derivatives. European Journal of Medicinal Chemistry, 45(4), 1323-1329.
- Sharma, V., et al. (2014). Thiazole-containing compounds as anti-inflammatory agents. European Journal of Medicinal Chemistry, 86, 689-710.
- Singh, N., et al. (2014). Synthesis and biological evaluation of novel thiazole derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(16), 3823-3827.
-
Tiperciuc, B., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Medicinal Chemistry Research, 22(10), 4967-4978. [Link]
- Vigorita, M. G., et al. (2001). Synthesis and antiinflammatory, analgesic activity of 3-aryl-5-isoxazolyl-alkanoic acids. Il Farmaco, 56(5-7), 389-397.
- Winter, C. A., et al. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.
-
Yadav, M. R., et al. (2011). Exploring new imines as anti-inflammatory COX and 5-LOX inhibitors with an improved pharmacokinetic profile. European Journal of Medicinal Chemistry, 46(9), 4159-4168. [Link]
- Zarghi, A., et al. (2005). Synthesis and pharmacological evaluation of 1-acyl-2-substituted-5-(4-methylsulfonyl)phenyl-1H-imidazoles as selective cyclooxygenase (COX)-2 inhibitors. Bioorganic & Medicinal Chemistry, 13(23), 6396-6402.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b][1,2,4]Triazol-6(5H)ones as Possible Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring new imines as anti-inflammatory COX and 5-LOX inhibitors with an improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of N-{[5-(Substituted)-1,3,4-Thiadiazole-2-yl] Carbamothioyl} Derivatives as Anti-Inflammatory Agents: A Microwave-Assisted Green Chemistry Approach | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 9. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acylation of Thiazol-5-ylmethanamine
Introduction: The Significance of N-(Thiazol-5-ylmethyl)amides in Medicinal Chemistry
The thiazole ring is a privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents.[1][2] Thiazol-5-ylmethanamine, in particular, serves as a critical building block for the synthesis of N-(Thiazol-5-ylmethyl)amide derivatives. These compounds exhibit a vast range of biological activities, including roles as enzyme inhibitors, receptor modulators, and antimicrobial or anticancer agents.[3][4][5][6]
The acylation of the primary amino group of thiazol-5-ylmethanamine is a fundamental and versatile transformation that allows for the systematic exploration of structure-activity relationships (SAR). By introducing a diverse array of acyl groups, researchers can fine-tune a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing three robust and field-proven protocols for the efficient acylation of thiazol-5-ylmethanamine.
General Reaction Principle: Nucleophilic Acyl Substitution
The acylation of thiazol-5-ylmethanamine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride, anhydride, or activated carboxylic acid).[8] This initial nucleophilic addition forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the most stable leaving group, resulting in the formation of a stable amide bond.[8][9][10]
Caption: General mechanism for the acylation of thiazol-5-ylmethanamine.
Experimental Protocols
Three reliable and widely applicable methods for the acylation of thiazol-5-ylmethanamine are presented. The choice of method depends on the stability of the substrate, the availability of the acylating agent, and the desired scale of the reaction.
Protocol 1: Acylation using Acyl Chlorides
This is a highly efficient and classic method for amide bond formation, often referred to as the Schotten-Baumann reaction.[11] Acyl chlorides are highly reactive electrophiles. A stoichiometric amount of a non-nucleophilic base is required to neutralize the hydrogen chloride (HCl) gas generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7][8]
Materials
-
Thiazol-5-ylmethanamine
-
Acyl chloride of choice (e.g., Benzoyl chloride, Acetyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (NEt₃) or Pyridine
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve thiazol-5-ylmethanamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the exothermic reaction with highly reactive acyl chlorides.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of deionized water.[7]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine (to reduce the solubility of organic material in the aqueous layer).[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Protocol 2: Acylation using Carboxylic Anhydrides
Carboxylic anhydrides are excellent acylating agents, generally less reactive and easier to handle than acyl chlorides. The reaction often requires heating to proceed at a reasonable rate, and a base is used to neutralize the carboxylic acid byproduct.[10]
Materials
-
Thiazol-5-ylmethanamine
-
Carboxylic anhydride of choice (e.g., Acetic anhydride, Propionic anhydride)
-
Anhydrous Pyridine or a non-polar solvent like Toluene
-
Ice-water
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, suspend thiazol-5-ylmethanamine (1.0 eq) in the chosen solvent (e.g., pyridine or toluene).
-
Anhydride Addition: Add the carboxylic anhydride (1.2 eq) to the suspension.
-
Reaction Progression: Heat the mixture to 50-80 °C for 2-6 hours, monitoring by TLC.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice-water to precipitate the product and hydrolyze excess anhydride.[7]
-
If a precipitate forms, collect the solid product by vacuum filtration and wash thoroughly with cold water.[7]
-
If no precipitate forms (or for further purification), extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Protocol 3: Amide Coupling using Carboxylic Acids
Directly coupling a carboxylic acid with an amine is the most atom-economical method. This requires the use of a coupling agent to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. This approach is exceptionally valuable for complex or sensitive substrates.
Sub-Protocol 3a: EDC/HOBt Mediated Coupling
This is a widely used and reliable carbodiimide-based coupling method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. 1-Hydroxybenzotriazole (HOBt) is often added as an additive to suppress side reactions and minimize racemization by forming a less reactive, but more selective HOBt-ester intermediate.[12][13][14]
Materials
-
Thiazol-5-ylmethanamine
-
Carboxylic acid of choice
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
Step-by-Step Procedure
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.2 M), add thiazol-5-ylmethanamine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq).[15]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[16]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove base), saturated aqueous NaHCO₃ (to remove HOBt and excess acid), and brine.
-
The urea byproduct from EDC is water-soluble and is easily removed during the aqueous work-up.[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Sub-Protocol 3b: HATU Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its fast reaction times and high yields, even with sterically hindered or electron-deficient amines.[12][13]
Materials
-
Thiazol-5-ylmethanamine
-
Carboxylic acid of choice
-
HATU
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, prepare a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).[11]
-
Reagent Addition: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 5-10 minutes at room temperature to pre-activate the acid.
-
Amine Addition: Add a solution of thiazol-5-ylmethanamine (1.1 eq) in a small amount of DMF.
-
Reaction Progression: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt methods. Monitor by TLC.[11]
-
Work-up:
-
Dilute the reaction mixture with a large volume of water to precipitate the product.
-
Extract with an organic solvent such as Ethyl Acetate (3x).
-
Combine the organic layers and wash thoroughly with water and then brine to remove DMF and other water-soluble components.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparative Summary of Protocols
| Parameter | Protocol 1: Acyl Chloride | Protocol 2: Carboxylic Anhydride | Protocol 3a: EDC/HOBt | Protocol 3b: HATU |
| Acylating Agent | R-CO-Cl | (R-CO)₂O | R-COOH | R-COOH |
| Equivalents (Acyl) | 1.1 eq | 1.2 eq | 1.0 eq | 1.0 eq |
| Equivalents (Amine) | 1.0 eq | 1.0 eq | 1.1 eq | 1.1 eq |
| Key Reagents | NEt₃ or Pyridine | Pyridine (optional) | EDC·HCl, HOBt, DIPEA | HATU, DIPEA |
| Solvent | Anhydrous DCM, THF | Pyridine, Toluene | Anhydrous DCM, DMF | Anhydrous DMF |
| Temperature | 0 °C to RT | 50-80 °C | 0 °C to RT | RT |
| Reaction Time | 4-12 hours | 2-6 hours | 12-18 hours | 1-4 hours |
| Byproducts | HCl (neutralized) | R-COOH (neutralized) | Water-soluble urea, HOBt | Water-soluble byproducts |
| Advantages | High reactivity, inexpensive | Milder than acyl chlorides | High compatibility, atom-economical | Very fast, high yields, good for difficult couplings |
| Disadvantages | Moisture sensitive, harsh | Often requires heat | Slower, more reagents | Expensive |
Visualization: Experimental Workflow
Caption: Decision workflow for selecting an acylation protocol.
References
-
Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: National Institutes of Health.[Link]
-
Fisher Scientific. Amide Synthesis. Available at: Fisher Scientific.[Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: commonorganicchemistry.com.[Link]
-
Aapptec Peptides. Coupling Reagents. Available at: Aapptec.[Link]
-
Dunetz, J. R., et al. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry.[Link]
-
Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate.[Link]
-
Organic Synthesis. Acid-Amine Coupling using EDCI. Available at: orgsyn.org.[Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available at: commonorganicchemistry.com.[Link]
-
Chen, W., et al. (2014). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules.[Link]
-
Krasavin, M., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules.[Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.[Link]
-
Basiri, A., et al. (2017). Synthesis and Evaluation of Thiazolidine Amide and N-Thiazolyl Amide Fluoroquinolone Derivatives. Archiv der Pharmazie.[Link]
-
Wang, Y., et al. (2014). Discovery of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors. Bioorganic & Medicinal Chemistry.[Link]
-
Medici, A., et al. (1981). Reactions of 2-trimethylsilylthiazole with acyl chlorides and aldehydes synthesis of new thiazol-2-yl derivatives. Tetrahedron Letters.[Link]
- Google Patents. (2005).
-
Khan, I., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules.[Link]
-
Molbank. (2024). Synthesis of Novel Thiazoles Based on (+)-Usnic Acid. MDPI.[Link]
-
Popiołek, Ł. (2022). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules.[Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Available at: Chemistry LibreTexts.[Link]
-
Grolleau, A., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules.[Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: chemistrysteps.com.[Link]
-
Sun, C., et al. (2012). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie.[Link]
-
Chemistry LibreTexts. (2022). Chemistry of Acid Anhydrides. Available at: Chemistry LibreTexts.[Link]
-
Chemguide. Converting carboxylic acids into acyl (acid) chlorides. Available at: chemguide.co.uk.[Link]
-
ResearchGate. (2013). ChemInform Abstract: Pd-Catalyzed ortho-C-H Acylation/Cross Coupling of 2-Arylbenzo[d]thiazoles with Aldehydes Using tert-Butyl Hydroperoxide as Oxidant. Available at: ResearchGate.[Link]
-
Leonard, M. S. (2013). Reactions of Carboxylic Acid Derivatives with Lithium Aluminum Hydride or Grignard Reagents. YouTube.[Link]
Sources
- 1. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Thiazolidine Amide and N-Thiazolyl Amide Fluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 16. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for Alkylation Reactions with Thiazol-5-ylmethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thiazol-5-ylmethanamine Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. Thiazol-5-ylmethanamine, in particular, serves as a critical building block, offering a primary amine handle attached to the C5 position of the thiazole ring. This configuration allows for the introduction of diverse substituents through alkylation, enabling the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates for improved efficacy, selectivity, and pharmacokinetic profiles.[1][3]
This guide provides a detailed technical overview of alkylation reactions involving Thiazol-5-ylmethanamine dihydrochloride. As this starting material is a salt, specific considerations regarding its handling and reaction setup are paramount for successful synthesis. We will delve into the mechanistic principles, provide step-by-step protocols for key alkylation strategies, and offer insights into troubleshooting and optimization.
Part 1: Core Principles of Alkylation with this compound
The Dihydrochloride Salt: A Double-Edged Sword
Thiazol-5-ylmethanamine is commonly supplied as a dihydrochloride salt (C₄H₆N₂S · 2HCl). This salt form enhances the compound's stability and shelf-life. However, the protonated amine is not nucleophilic and will not readily participate in alkylation reactions. Therefore, the first and most critical step in any alkylation protocol is the in-situ neutralization of the hydrochloride salt to generate the free amine.
This is typically achieved by adding a suitable base to the reaction mixture. The choice of base is crucial and depends on the specific alkylation method employed. A stoichiometric amount of base (at least two equivalents) is required to neutralize both hydrochloride ions.
Mechanistic Considerations for N-Alkylation
The alkylation of the primary amine on Thiazol-5-ylmethanamine can proceed through several mechanisms, primarily distinguished by the nature of the alkylating agent.
-
Direct Alkylation with Alkyl Halides (SN2 Reaction): This is a classical approach where the nucleophilic nitrogen of the free amine attacks an electrophilic carbon atom of an alkyl halide (or sulfonate), displacing the leaving group. A key challenge in this method is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the primary starting material. This can lead to the formation of tertiary amines and even quaternary ammonium salts.
-
Reductive Amination: This powerful and often preferred method involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Reductive amination offers greater control over the degree of alkylation compared to direct alkylation with alkyl halides. The choice of reducing agent is critical for the success of this reaction.
-
Acylation: While not strictly an alkylation, the acylation of the amine with acyl chlorides or anhydrides to form amides is a closely related and highly important transformation. This reaction is generally high-yielding and does not suffer from over-alkylation issues.
Below is a generalized workflow for the alkylation of this compound.
Caption: General workflow for the alkylation of this compound.
Part 2: Experimental Protocols
The following protocols are presented as general guidelines. Optimization of reaction conditions (temperature, reaction time, stoichiometry) may be necessary for specific substrates.
Protocol 2.1: Reductive Amination with an Aldehyde
This protocol describes the synthesis of a secondary amine via reductive amination.
Reaction Scheme:
Thiazol-5-ylmethanamine + R-CHO --(Reducing Agent)--> N-(R-methyl)-thiazol-5-ylmethanamine
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Amine |
| Aldehyde (e.g., Benzaldehyde) | 1.0 - 1.2 | Alkylating Agent |
| Triethylamine (TEA) or DIPEA | 2.2 - 2.5 | Base to free amine |
| Sodium triacetoxyborohydride (STAB) | 1.2 - 1.5 | Reducing Agent |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | - | Solvent |
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and the chosen solvent (e.g., DCM).
-
Add the base (e.g., triethylamine, 2.2 eq.) and stir the suspension at room temperature for 15-30 minutes.
-
Add the aldehyde (1.0 eq.) to the mixture and stir for an additional 30-60 minutes to allow for imine formation.
-
In a separate flask, prepare a suspension of the reducing agent (e.g., sodium triacetoxyborohydride, 1.2 eq.) in the reaction solvent.
-
Slowly add the reducing agent suspension to the reaction mixture. The addition may be exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.2: Direct Alkylation with an Alkyl Halide
This protocol details the synthesis of a secondary amine using an alkyl halide. To minimize over-alkylation, using the amine as the limiting reagent is often advisable.
Reaction Scheme:
Thiazol-5-ylmethanamine + R-X --(Base)--> N-(R)-thiazol-5-ylmethanamine
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Amine |
| Alkyl Halide (e.g., Benzyl bromide) | 1.0 - 1.1 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) or DIPEA | 2.5 - 3.0 | Base |
| Acetonitrile (MeCN) or Dimethylformamide (DMF) | - | Solvent |
Step-by-Step Procedure:
-
Combine this compound (1.0 eq.) and the base (e.g., potassium carbonate, 2.5 eq.) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.0 eq.) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
Protocol 2.3: Acylation with an Acyl Chloride
This protocol describes the formation of an amide, a common and robust reaction.
Reaction Scheme:
Thiazol-5-ylmethanamine + R-COCl --(Base)--> N-((thiazol-5-yl)methyl)acetamide
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Amine |
| Acyl Chloride (e.g., Acetyl chloride) | 1.0 - 1.1 | Acylating Agent |
| Triethylamine (TEA) or Pyridine | 2.5 - 3.0 | Base and Acid Scavenger |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | - | Solvent |
Step-by-Step Procedure:
-
Suspend this compound (1.0 eq.) in the chosen solvent (e.g., DCM) in a round-bottom flask, and cool the mixture in an ice bath (0 °C).
-
Add the base (e.g., triethylamine, 2.5 eq.) and stir for 10-15 minutes.
-
Slowly add the acyl chloride (1.0 eq.) dropwise to the cold suspension.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction with water.
-
Separate the organic layer, and wash successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.
-
The product can often be purified by recrystallization or by column chromatography.
Part 3: Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | - Insufficient base to neutralize the dihydrochloride salt.- Inactive alkylating or reducing agent.- Low reaction temperature. | - Ensure at least 2 equivalents of base are used.- Use a stronger base (e.g., DBU) if necessary.- Check the quality of reagents.- Increase the reaction temperature. |
| Over-alkylation in direct alkylation | - The secondary amine product is more reactive than the primary amine.- Excess alkylating agent. | - Use the amine as the limiting reagent.- Add the alkylating agent slowly to the reaction mixture.- Consider using a bulkier base.- Switch to reductive amination for better control. |
| Side reactions in reductive amination | - Reduction of the carbonyl group by the reducing agent.- Formation of byproducts from the reducing agent. | - Use a milder, more selective reducing agent like STAB.- Ensure the imine is pre-formed before adding the reducing agent. |
| Difficult purification | - Presence of unreacted starting materials and byproducts. | - Perform an acidic or basic wash during work-up to remove unreacted amine or acidic byproducts.- Optimize chromatographic conditions (solvent gradient, different stationary phase). |
Part 4: Application Examples in Medicinal Chemistry
Thiazol-5-ylmethanamine and its N-alkylated derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[2][4] For instance, derivatives of this scaffold have been investigated for their potential as antilipolytic agents and as inhibitors of Vascular Adhesion Protein-1 (VAP-1), which is implicated in inflammatory diseases.[5][6] The ability to readily modify the amine functionality allows for the fine-tuning of the molecule's properties to enhance its interaction with biological targets.
The following diagram illustrates the central role of Thiazol-5-ylmethanamine in accessing a diverse chemical space.
Caption: Synthetic utility of Thiazol-5-ylmethanamine in medicinal chemistry.
References
-
[Synthesis of new N‐(5,6‐methylenedioxybenzothiazole‐2‐ yl)‐2‐[(substituted)thio/piperazine]acetamide/propanamide der. Semantic Scholar.]([Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. media.neliti.com [media.neliti.com]
- 3. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationsh… [ouci.dntb.gov.ua]
- 4. tsijournals.com [tsijournals.com]
- 5. US4108994A - 5-thiazole-methane-amines, and their use as antilipolytics - Google Patents [patents.google.com]
- 6. CN100491361C - Thiazole derivatives and their use as VAP-1 inhibitors - Google Patents [patents.google.com]
The Versatile Nucleophile: Advanced Coupling Strategies with Thiazol-5-ylmethanamine
Introduction: The Strategic Importance of the Thiazol-5-ylmethanamine Scaffold
In the landscape of modern medicinal chemistry, the thiazole ring stands as a privileged scaffold, integral to the structure of numerous FDA-approved drugs and biologically active agents.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone in drug design.[2][3] Thiazol-5-ylmethanamine, in particular, has emerged as a critical building block, offering a primary amine tethered to the C5 position of the thiazole ring. This seemingly simple arrangement provides a strategic vector for molecular elaboration, enabling chemists to introduce the thiazole moiety into complex architectures through a variety of robust C-N bond-forming reactions.
The significance of this scaffold is perhaps best exemplified by its incorporation into the structure of Ritonavir, a potent protease inhibitor used in the treatment of HIV/AIDS.[4] The synthesis of Ritonavir involves the coupling of a complex amine intermediate that features the thiazol-5-ylmethoxycarbonyl protecting group, showcasing the industrial relevance and utility of this versatile chemical handle.[5]
This comprehensive guide provides detailed application notes and field-proven protocols for the most effective coupling reactions involving thiazol-5-ylmethanamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the underlying principles, offer critical insights into reaction optimization, and provide a self-validating framework for the synthesis of novel thiazole-containing entities.
Physicochemical Properties of Thiazol-5-ylmethanamine
A foundational understanding of the starting material is paramount for successful reaction design and execution.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂S | [6] |
| Molecular Weight | 114.17 g/mol | [6] |
| CAS Number | 161805-76-1 | [6] |
| Appearance | Pale yellow liquid | [7] |
| Boiling Point | 116-118 °C | [7] |
| pKa (of conjugate acid) | ~2.5 (for the thiazole ring) | [7] |
The presence of a basic primary amine (pKa ~9-10) and a weakly basic thiazole nitrogen (pKa ~2.5) dictates the choice of reaction conditions, particularly the selection of bases and acid scavengers.
Amide and Carbamate Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is the most frequently performed reaction in medicinal chemistry, prized for its stability and ability to mimic the peptide linkage.[8] Thiazol-5-ylmethanamine serves as an excellent nucleophile for coupling with carboxylic acids or their activated derivatives. A closely related and equally important transformation is the formation of carbamates, often used as isosteres for amides or as protecting groups, as seen in the synthesis of Ritonavir.[5]
Mechanistic Rationale
The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated". This is typically achieved by converting the hydroxyl group into a better leaving group. Common strategies include:
-
Carbodiimide-mediated coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine. Additives such as 1-hydroxybenzotriazole (HOBt) are often used to suppress side reactions and reduce racemization by forming an active ester intermediate.[9]
-
Acid Chloride Formation: Potent activating agents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a highly electrophilic acid chloride, which reacts rapidly with the amine.[10] This method is robust but can be incompatible with sensitive functional groups.
The formation of carbamates from thiazol-5-ylmethanamine typically involves its reaction with an activated carbonate, such as a 4-nitrophenyl carbonate derivative, which provides a good leaving group.[4]
Experimental Protocols
Protocol 1.1: General Amide Coupling using DIC/HOBt
This protocol is suitable for coupling a wide range of carboxylic acids to thiazol-5-ylmethanamine and is exemplified by the chemistry used in Ritonavir synthesis.[5]
Step-by-Step Methodology:
-
Activation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF), or cyclopentanone) to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-diisopropylcarbodiimide (DIC) (1.2 eq.) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the HOBt active ester.
-
Coupling: In a separate flask, dissolve thiazol-5-ylmethanamine (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.) in the same anhydrous solvent.
-
Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Work-up and Purification: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, filter off the diisopropylurea byproduct. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 1.2: Carbamate Formation (Ritonavir Intermediate Analogue)
This protocol describes the reaction of an amine with an activated carbonate, a key step in forming the carbamate linkage in Ritonavir.[4]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the amine precursor (e.g., (2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-amine, 1.0 eq.) in an appropriate solvent like ethyl acetate (0.2 M).
-
Add a solution of (thiazol-5-ylmethyl) (4-nitrophenyl) carbonate (1.05 eq.) to the amine solution.
-
Coupling: Heat the reaction mixture to 50-60 °C and stir for 8-12 hours.
-
Work-up and Purification: After cooling to room temperature, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove the 4-nitrophenol byproduct. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting carbamate can be purified by crystallization or flash chromatography.
Visualization of Amide Coupling Workflow
Caption: Workflow for DIC/HOBt mediated amide coupling.
Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a powerful and highly versatile method for forming C-N single bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[11] This two-step, one-pot process first involves the formation of an imine or iminium ion intermediate, which is then immediately reduced to the corresponding amine.[12] It offers a more controlled alternative to direct alkylation of amines, which often suffers from over-alkylation.[13]
Mechanistic Rationale
The reaction proceeds via the initial nucleophilic attack of thiazol-5-ylmethanamine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. Under mildly acidic conditions, this hemiaminal dehydrates to form a Schiff base (imine). The imine is then reduced in situ to the final secondary amine product. To prevent the reduction of the starting carbonyl compound, mild reducing agents that are selective for the protonated imine (iminium ion) over the aldehyde or ketone are employed.[13]
Commonly used selective reducing agents include:
-
Sodium cyanoborohydride (NaBH₃CN): Effective at mildly acidic pH (4-6), where iminium ion formation is favored. It is less reactive towards aldehydes and ketones at this pH.[12]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is particularly effective for reductive aminations and does not require strict pH control.[10]
-
Borane-triethylamine complex (BH₃·NEt₃): A stable and easy-to-handle source of borane that can efficiently reduce the iminium intermediate.[3]
Experimental Protocol
Protocol 2.1: Reductive Amination using Sodium Triacetoxyborohydride
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add thiazol-5-ylmethanamine (1.1 eq.).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq.) can be added.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature for 2-12 hours until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization of Reductive Amination Pathway
Caption: Key intermediates in the reductive amination pathway.
Buchwald-Hartwig Amination: Palladium-Catalyzed N-Arylation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between amines and aryl halides or triflates. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science. Thiazol-5-ylmethanamine, as a primary amine, is a suitable coupling partner for this powerful transformation.
Mechanistic Rationale
The catalytic cycle is generally understood to involve three key steps:
-
Oxidative Addition: A Pd(0) catalyst oxidatively inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex. The choice of phosphine ligand is critical here, with bulky, electron-rich ligands promoting this rate-limiting step.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base (e.g., NaOt-Bu, Cs₂CO₃) to form a palladium amide complex.
-
Reductive Elimination: The aryl group and the amino group couple, and the C-N bond is formed, regenerating the Pd(0) catalyst.
The success of the reaction is highly dependent on the choice of ligand, base, and solvent. For primary amines like thiazol-5-ylmethanamine, specialized phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to achieve high yields and prevent side reactions.
Experimental Protocol
Protocol 3.1: General Buchwald-Hartwig N-Arylation
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq.), thiazol-5-ylmethanamine (1.2 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) (1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk tube or reaction vial.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Visualization of Buchwald-Hartwig Catalytic Cycle
Sources
- 1. 161805-76-1|Thiazol-5-ylmethanamine|BLD Pharm [bldpharm.com]
- 2. CN103524449A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Google Patents [patents.google.com]
- 3. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. CN108218808A - A kind of preparation method of Ritonavir - Google Patents [patents.google.com]
- 5. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 6. 5-(Aminomethyl)-1,3-thiazole | C4H6N2S | CID 5304077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 161805-76-1|Thiazol-5-ylmethanamine| Ambeed [ambeed.com]
- 13. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Thiazol-5-ylmethanamine Dihydrochloride Reaction Condition Optimization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Thiazol-5-ylmethanamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions with this valuable building block. Thiazole moieties are critical pharmacophores in numerous approved drugs and clinical candidates, making mastery of their synthesis essential.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Reagent
This section addresses fundamental questions about the reagent's nature and handling, which are crucial for successful experimentation.
Q1: What is the significance of the "dihydrochloride" in the reagent's name?
The term "dihydrochloride" indicates that each molecule of thiazol-5-ylmethanamine is stabilized by two equivalents of hydrochloric acid (HCl).[4][5] Amines are basic and readily react with acids to form ammonium salts.[6][7][8] In this case, both the primary aminomethyl group (-CH₂NH₂) and the nitrogen atom in the thiazole ring (a weakly basic site) are protonated. This salt form enhances the compound's stability and shelf-life and typically improves its crystallinity and solubility in polar solvents.[7]
Q2: How does the dihydrochloride form affect the amine's reactivity?
This is the most critical concept for reaction optimization. The primary amine, when protonated to form an ammonium salt (R-NH₃⁺), is no longer nucleophilic . The lone pair of electrons on the nitrogen is engaged in a bond with a proton and is unavailable to attack an electrophile. Therefore, the reagent as supplied is inactive for most coupling reactions (e.g., amide bond formation, reductive amination, N-alkylation). To render it reactive, the amine must be converted back to its neutral, "free base" form (R-NH₂) by adding a suitable base.[6][7]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. Amines, [chemed.chem.purdue.edu]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Reactions with Thiazol-5-ylmethanamine
Welcome to the technical support center for Thiazol-5-ylmethanamine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you improve yields, minimize impurities, and overcome common challenges in your synthetic endeavors.
The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various molecular interactions make it a valuable component in the design of new therapeutic agents.[2][3] Thiazol-5-ylmethanamine, as a key intermediate, presents its own set of synthetic challenges and opportunities. This guide is structured to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to make informed decisions in your experimental design.
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is one of the most common transformations involving Thiazol-5-ylmethanamine. While seemingly straightforward, achieving high yields and purity can be challenging. This section addresses common issues and provides detailed solutions.
Problem 1: Low or No Amide Product Formation
Symptoms:
-
TLC/LC-MS analysis shows unreacted starting materials (carboxylic acid and Thiazol-5-ylmethanamine).
-
Formation of multiple unidentified byproducts.
Causality Analysis:
Low yields in amide coupling reactions often stem from insufficient activation of the carboxylic acid, reduced nucleophilicity of the amine, or suboptimal reaction conditions.[4] Thiazol-5-ylmethanamine is a primary amine, but the electron-withdrawing nature of the adjacent thiazole ring can influence its reactivity.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low amide coupling yields.
Solutions & Protocols:
-
Optimize the Coupling Reagent: For less reactive amines, more potent coupling reagents are often necessary.[5]
-
Standard Conditions (EDC/HOBt): While economical, this combination may not be sufficient for challenging couplings.
-
Uronium-Based Reagents (HATU, HBTU): These are highly efficient and often provide superior results, especially with sterically hindered or electronically deactivated partners.[6][7][8] HATU is generally preferred due to its faster kinetics and lower propensity for racemization.[6]
Protocol 1: High-Efficiency Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂.
-
Add HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).[9]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of Thiazol-5-ylmethanamine (1.0-1.2 eq) in the same solvent.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
Choice of Base: The base is crucial for deprotonating the amine (if using the hydrochloride salt) and neutralizing acids formed during the reaction.
-
DIPEA or Triethylamine (TEA): These are commonly used non-nucleophilic bases. Use of excess base can sometimes be detrimental.[10]
-
2,4,6-Collidine: A slightly bulkier and less nucleophilic base that can be advantageous in preventing side reactions.
-
-
Solvent Selection: The choice of solvent can significantly impact reaction rates and solubility of reagents.
-
DMF and NMP: High-boiling, polar aprotic solvents that are excellent for dissolving most substrates and reagents.
-
CH₂Cl₂ and THF: Good choices for reactions at or below room temperature. Ensure they are anhydrous.
-
Problem 2: Formation of Impurities
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS in addition to the desired product.
-
Difficulty in purifying the final product.
Causality Analysis:
The primary amine of Thiazol-5-ylmethanamine can undergo double acylation. Additionally, the thiazole nitrogen, though weakly basic (pKa of the conjugate acid is ~2.5), can potentially react under certain conditions.[11]
Troubleshooting Diagram:
Caption: Potential reaction pathways leading to impurities.
Solutions:
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the amine relative to the carboxylic acid to minimize bis-acylation. Avoid a large excess of the activated carboxylic acid.
-
Slow Addition: Add the activated carboxylic acid solution (or the coupling reagent if forming the active ester in situ) dropwise to the solution of Thiazol-5-ylmethanamine. This maintains a low concentration of the acylating agent, favoring mono-acylation.
-
Purification Strategy:
-
Acid-Base Extraction: The basicity of the thiazole nitrogen allows for selective extraction. The desired amide can often be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then re-extracted into an organic solvent after basifying the aqueous layer.
-
Chromatography: Normal-phase silica gel chromatography is typically effective. A gradient elution from a non-polar solvent (e.g., hexanes or CH₂Cl₂) to a more polar solvent (e.g., ethyl acetate or methanol) is recommended. Adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce tailing of basic compounds on silica gel.
-
Troubleshooting Guide: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary and tertiary amines from Thiazol-5-ylmethanamine.
Problem 1: Low Yield of the Desired Amine
Symptoms:
-
Significant amounts of unreacted aldehyde/ketone and/or Thiazol-5-ylmethanamine remain.
-
Formation of an alcohol byproduct from the reduction of the carbonyl starting material.
Causality Analysis:
This issue often arises from an imbalance between the rate of imine/iminium ion formation and the rate of reduction. If the reducing agent is too reactive, it will reduce the carbonyl compound before it can form an imine with the amine.[12][13]
Solutions & Protocols:
-
Choice of Reducing Agent: A reducing agent that selectively reduces the iminium ion in the presence of a carbonyl group is essential.
-
Sodium Triacetoxyborohydride (STAB): This is the reagent of choice for most reductive aminations. It is mild and selective, and generally does not reduce aldehydes and ketones at an appreciable rate.[13][14][15]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent, but it is toxic and requires acidic conditions, which may not be compatible with all substrates.
-
Sodium Borohydride (NaBH₄): This is a less selective reagent and can reduce the starting carbonyl. If used, it is best to pre-form the imine before adding the reducing agent.[12]
Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
-
To a solution of the aldehyde or ketone (1.0 eq) and Thiazol-5-ylmethanamine (1.0-1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF, add acetic acid (1.0-1.5 eq).
-
Stir the mixture at room temperature for 20-60 minutes to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise. The reaction may be exothermic.
-
Stir at room temperature for 3-24 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
-
pH Control: The formation of the imine/iminium ion is pH-dependent. The reaction is typically fastest at a pH of 4-6. The addition of acetic acid serves as a catalyst.[12]
Problem 2: Over-Alkylation
Symptoms:
-
Formation of a tertiary amine when a secondary amine is the desired product.
Causality Analysis:
The secondary amine product can be more nucleophilic than the starting primary amine and can react with another equivalent of the carbonyl compound, leading to the formation of a tertiary amine.[12]
Solutions:
-
Stoichiometry Control: Use a slight excess of the amine (Thiazol-5-ylmethanamine) to ensure the carbonyl compound is consumed before it can react with the secondary amine product.
-
Stepwise Procedure:
-
Form the imine by reacting Thiazol-5-ylmethanamine with the carbonyl compound, often with azeotropic removal of water (e.g., using a Dean-Stark apparatus in toluene).
-
Isolate the crude imine.
-
Reduce the isolated imine in a separate step using a reducing agent like NaBH₄ in methanol.
-
Frequently Asked Questions (FAQs)
Q1: Should I use Thiazol-5-ylmethanamine free base or its hydrochloride salt?
The choice depends on the reaction conditions.
-
Hydrochloride Salt: The salt is generally more stable and easier to handle and store. However, you must use at least one equivalent of a base (e.g., TEA, DIPEA) in your reaction to liberate the free amine. This is common in amide coupling reactions.
-
Free Base: The free base can be used directly without an additional equivalent of base. However, it may be less stable over long-term storage and can be hygroscopic. It is often generated in situ or used immediately after preparation.
Q2: What are the recommended storage conditions for Thiazol-5-ylmethanamine?
It is recommended to store Thiazol-5-ylmethanamine, especially the free base, under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C or -20°C) to prevent degradation. The hydrochloride salt is more stable at room temperature but should still be kept in a tightly sealed container in a dry place.
Q3: How does the nucleophilicity of Thiazol-5-ylmethanamine compare to other primary amines like benzylamine?
The thiazole ring is generally considered to be electron-withdrawing, which reduces the electron density on the exocyclic amine, making it less nucleophilic than a simple alkylamine or benzylamine. This is why more robust coupling conditions (e.g., using HATU) are often beneficial for amide bond formation.[4]
Q4: Can the thiazole ring itself react under my experimental conditions?
The thiazole ring is a stable aromatic system.[16] However, it is not completely inert.
-
Protonation: The nitrogen atom is basic (pKa of the conjugate acid is ~2.5) and will be protonated under strongly acidic conditions.[11]
-
N-Alkylation: The thiazole nitrogen can be alkylated with potent alkylating agents (e.g., methyl iodide) to form a thiazolium salt. This is unlikely to be a competitive pathway in most amide coupling or reductive amination reactions.
-
Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution, but this typically requires harsh conditions. The C5 position is the most electron-rich and susceptible to electrophilic attack.[16]
-
Deprotonation: Strong bases like organolithiums can deprotonate the C2 position, which is the most acidic proton on the ring.[11]
Q5: I am having trouble with the purification of my thiazole-containing product. It streaks on the silica gel column. What can I do?
Tailing or streaking of basic compounds on silica gel is a common issue.
-
Add a Basic Modifier to the Eluent: Add 0.1-1% of a volatile base like triethylamine or pyridine to your mobile phase. This will neutralize the acidic silanol groups on the silica surface and improve the peak shape.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography, or a reverse-phase C18 column if your compound is sufficiently non-polar.
-
Salt Formation and Filtration: If your product is crystalline and impurities are not, you can try to form a salt (e.g., hydrochloride or tartrate) to induce crystallization and purify by filtration.
Data Summary Table
| Reaction Type | Key Reagents | Common Solvents | Critical Parameters |
| Amide Coupling | HATU, HBTU, EDC/HOBt | DMF, CH₂Cl₂, THF | Anhydrous conditions, choice of base (DIPEA, TEA), stoichiometry |
| Reductive Amination | NaBH(OAc)₃ (STAB) | DCE, THF | pH (catalytic AcOH), anhydrous conditions, selective reducing agent |
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- BenchChem. (2025).
- Myers, A. (n.d.). Myers Chem 115.
- Organic Reactions. (n.d.).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Neliti. (2022).
- Enamine. (n.d.).
- SciSpace. (2019). Amino Acid-Protecting Groups.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- TCI Chemicals. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
- PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Fisher Scientific. (n.d.). Amide Synthesis.
- BenchChem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- Wikipedia. (n.d.). Thiazole.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
- Albericio, F., Kates, S. A., & Carpino, L. A. (2001). N-[(Dimethylamino)-1H-1,2,3-Triazolo[4,5-b]Pyridin-1-Ylmethylene]-N-Methylmethanaminium Hexafluorophosphate N-Oxide. Encyclopedia of Reagents for Organic Synthesis.
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- ResearchGate. (2022). Synthesis of amino acid-derived thiazoles from enantiopure N-protected α-amino glyoxals.
- PharmaInfo. (n.d.).
- PMC - NIH. (n.d.). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- YouTube. (2025).
- PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- BenchChem. (n.d.). The Importance of Thiazole-Containing Amino Acids in Medicinal Chemistry.
- PMC - NIH. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- ResearchGate. (2022).
- MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
- PMC - NIH. (n.d.). Thiazole Ring—A Biologically Active Scaffold.
- Google Patents. (n.d.).
- ResearchGate. (2022).
- Google Patents. (n.d.). A method of preparing Ritonavir.
- ResearchGate. (2022).
- ACS Publications. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- JACS Au. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Google Patents. (n.d.). Synthesis method of ritonavir midbody.
- Google Patents. (n.d.). A process for the synthesis of ritonavir.
- Bentham Science Publisher. (2022). Recent Development in the Synthesis of Thiazoles.
- Semantic Scholar. (2013). Synthesis of thiazole derivatives bearing an incorporated Z-5-aminopent-3-enoic acid fragment.
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. HATU - Enamine [enamine.net]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 11. Thiazole - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 16. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of Thiazol-5-ylmethanamine Derivatives
Welcome to the technical support center for the purification of Thiazol-5-ylmethanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. The inherent basicity of the primary amine, coupled with the electronic nature of the thiazole ring, often presents unique challenges during purification. This resource provides in-depth, experience-driven guidance to help you overcome these hurdles and achieve high purity for your target molecules.
Frequently Asked Questions (FAQs)
Q1: My Thiazol-5-ylmethanamine derivative shows significant streaking on a silica gel TLC plate. What is causing this and how can I fix it?
A: Streaking, or tailing, of basic compounds like your Thiazol-5-ylmethanamine derivative on a standard silica gel TLC plate is a classic sign of strong interaction between the amine and the acidic silanol groups (Si-OH) on the silica surface. This interaction is an acid-base reaction where the silanol groups protonate the amine, causing it to bind strongly to the stationary phase and elute unevenly.
To mitigate this, you need to "neutralize" the acidic nature of the silica gel. This can be achieved by adding a small amount of a volatile base to your mobile phase. A common and effective strategy is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).[1][2] The competing base will saturate the acidic sites on the silica, allowing your compound to travel up the plate with a more defined spot.
Q2: I'm concerned about the stability of my Thiazol-5-ylmethanamine derivative during purification. Are there any precautions I should take?
A: While the thiazole ring itself is generally stable, the aminomethyl group can be susceptible to degradation under certain conditions. For instance, prolonged exposure to strong acids or bases, as well as some oxidizing agents, could lead to side reactions. It's also known that some thiazole derivatives can be sensitive to light.[3]
Here are some practical precautions:
-
Avoid unnecessarily harsh conditions: Use the mildest effective purification methods.
-
Work expeditiously: Do not leave your compound in solution or on a chromatography column for extended periods.
-
Protect from light: If you suspect photosensitivity, cover your flasks and columns with aluminum foil.[3]
-
Use an inert atmosphere: For particularly sensitive compounds, performing the purification under a nitrogen or argon atmosphere can prevent oxidative degradation.[4]
Q3: What is the most effective column chromatography technique for purifying Thiazol-5-ylmethanamine derivatives?
A: The choice between normal-phase and reversed-phase chromatography depends on the polarity of your specific derivative and the nature of the impurities.
-
Normal-Phase Chromatography: This is often the first choice for many organic compounds. For Thiazol-5-ylmethanamine derivatives, it's crucial to use a mobile phase containing a basic modifier like triethylamine to prevent the issues described in Q1.[1][2] Alternatively, using an amine-functionalized silica column can be highly effective as it minimizes the acid-base interactions that cause streaking and yield loss.[1][5]
-
Reversed-Phase Chromatography: This is an excellent option for more polar derivatives or when normal-phase chromatography fails to provide adequate separation.[6] A mobile phase of water and acetonitrile or methanol is typically used. For basic compounds, adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape by ensuring the amine is consistently protonated.[7] Conversely, using a small amount of a basic modifier like triethylamine can be beneficial for separating free bases.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or no recovery from silica gel column | Irreversible binding of the basic amine to acidic silica gel. | - Add 1-2% triethylamine or ammonium hydroxide to the mobile phase.[1][2] - Use a different stationary phase like alumina (neutral or basic) or amine-bonded silica.[5] - Consider reversed-phase chromatography.[6] |
| "Oiling out" during recrystallization | The melting point of your compound is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | - Lower the temperature of the solvent before adding your compound. - Add a co-solvent in which your compound is less soluble (an "anti-solvent"). - Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.[8] |
| Co-elution of impurities during column chromatography | The polarity of your product and the impurities are too similar in the chosen solvent system. | - Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). - Run a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.[2] - Consider an alternative purification technique like recrystallization or acid-base extraction.[4] |
| Product appears as a salt after purification | The compound was protonated during an acidic workup or chromatography step. | - Perform a basic wash (e.g., with saturated sodium bicarbonate solution) during your workup. - If the salt is from chromatography with an acidic modifier, you may need to perform a subsequent acid-base extraction to isolate the free base. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
Objective: To purify a moderately polar Thiazol-5-ylmethanamine derivative from less polar and more polar impurities.
Causality: The use of triethylamine in the mobile phase is critical to deactivate the acidic silanol groups on the silica surface, preventing irreversible adsorption and peak tailing of the basic amine product.[1][2]
Materials:
-
Crude Thiazol-5-ylmethanamine derivative
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)
-
Triethylamine (TEA)
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Develop a TLC solvent system: Find a solvent system that gives your product an Rf value of approximately 0.2-0.3.[2] A good starting point is a mixture of ethyl acetate and hexane or dichloromethane and methanol. Add 1% TEA to the developing solvent.
-
Prepare the column: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% TEA).
-
Load the sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[2]
-
Elute the column: Begin eluting with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.[2]
-
Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing your pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction
Objective: To separate the basic Thiazol-5-ylmethanamine derivative from neutral or acidic impurities.
Causality: This technique leverages the difference in solubility between the neutral, organic-soluble free amine and its water-soluble salt form.[9][10] By protonating the amine with acid, it can be selectively moved into an aqueous phase.
Materials:
-
Crude product dissolved in an organic solvent (e.g., diethyl ether, dichloromethane)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolve the crude mixture in an organic solvent immiscible with water, such as diethyl ether or dichloromethane, and place it in a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate. The protonated amine salt will be in the aqueous layer (bottom layer if using dichloromethane, top layer if using diethyl ether).
-
Drain the aqueous layer into a separate flask. Repeat the extraction of the organic layer with 1 M HCl to ensure complete transfer of the amine.
-
Combine the aqueous extracts. While stirring, slowly add 1 M NaOH or saturated NaHCO₃ solution until the solution is basic (check with pH paper). Your deprotonated amine should precipitate out if it's a solid or form an oily layer.
-
Extract the free amine back into an organic solvent (e.g., two to three times with diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified Thiazol-5-ylmethanamine derivative.
Visualizations
Caption: Decision workflow for purification.
Caption: Principle of acid-base extraction.
References
- King Group. (n.d.). Successful Flash Chromatography.
- BenchChem. (2025). Technical Support Center: Recrystallization of Triazole Derivatives.
- BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
- Teledyne ISCO. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives.
- LibreTexts Chemistry. (n.d.). Acid-Base Extraction.
- Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
- Kumar, P., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC - NIH.
- Bionity.com. (n.d.). Acid-base extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- Coconote. (2025). Acid-Base Extraction Techniques.
- BenchChem. (2025). Technical Support Center: Purification of 5-Pentyl-1,3-thiazole.
- Albericio, F., & Kruger, H. G. (2019). Amino Acid-Protecting Groups.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- El-Sayed, N. N. E. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. PMC - PubMed Central - NIH.
- G.S.C. (2002). Overview of the Chemistry of 2-Thiazolines. ACS Publications.
- El-Gaby, M. S. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- Kaliappan, K. P. (2020). Protecting Groups.
- CSB SJU Chemistry. (2020, July 23). Acid base extraction [Video]. YouTube.
- Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. ResearchGate.
- SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column.
- Tantry, S. J., et al. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central.
- Wikipedia. (n.d.). Thiazole.
- Chem Player. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
- Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
- Rajappa, S., et al. (n.d.). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Indian Academy of Sciences.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole.
- MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI.
- MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.
-
ResearchGate. (2025). Synthesis of methanones. Retrieved from
- Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
- Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.
- BenchChem. (2025). Recrystallization methods for purifying aminothiazole compounds.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- PubMed. (2024, June 17). Insight into the Stability of Pentazolyl Derivatives based on Covalent Bond.
- World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry.
Sources
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Acid-base_extraction [bionity.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis with Thiazol-5-ylmethanamine
Welcome to the technical support center for Thiazol-5-ylmethanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing with this versatile building block. Here, we address common side reactions, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you achieve optimal results in your experiments.
Troubleshooting Guide: Common Side Reactions & Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during synthesis.
Question 1: I'm attempting an acylation of Thiazol-5-ylmethanamine, but I'm observing a low yield of my desired N-acyl product and multiple unidentified byproducts. What could be happening?
Answer:
This is a common issue stemming from the multifaceted reactivity of the Thiazol-5-ylmethanamine scaffold. The primary amine is, of course, the intended site of acylation. However, the thiazole ring itself possesses nucleophilic and basic character that can lead to side reactions.[1]
Probable Causes & Mechanisms:
-
N-Alkylation of the Thiazole Ring: The nitrogen atom at position 3 (N3) of the thiazole ring is basic and can be protonated or alkylated.[1][2] In the presence of highly reactive acylating agents (e.g., acyl chlorides without sufficient base) or under prolonged reaction times, competitive N-acylation of the ring can occur, leading to the formation of a thiazolium salt. This salt is often unstable and can lead to further degradation products.
-
Over-acylation/Di-acylation: While less common for steric reasons, it's possible under harsh conditions to have acylation on both the primary amine and the thiazole nitrogen.
-
Ring-Associated Side Reactions: The C5 position of the thiazole ring is electron-rich, making it susceptible to electrophilic attack under certain conditions.[1] While the primary amine is more nucleophilic, strong electrophiles could potentially interact with the ring.
-
Base-Mediated Decomposition: The choice of base is critical. Strong, non-hindered bases can deprotonate the C2 position of the thiazole ring, creating a nucleophilic center that can lead to unwanted side reactions.[1][2]
Troubleshooting Protocol & Recommendations:
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Base | Triethylamine (TEA), DIPEA (1.1-1.5 eq.) | Use a bulkier, non-nucleophilic base like 2,6-lutidine or proton sponge. | Minimizes interaction with the thiazole ring and prevents base-mediated side reactions. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Switch to a less polar aprotic solvent like acetonitrile or conduct the reaction at a lower temperature. | Can modulate the reactivity of the acylating agent and suppress over-acylation. |
| Acylating Agent | Acyl Chloride | Change to a less reactive agent like an acid anhydride or use a coupling reagent (e.g., HATU, HOBt) with the corresponding carboxylic acid. | Provides a more controlled acylation, reducing the likelihood of ring N-acylation.[3] |
| Temperature | Room Temperature | Perform the reaction at 0°C or even -20°C, with slow, dropwise addition of the acylating agent. | Reduces the rate of competing side reactions. |
| Workup | Standard aqueous wash | Use a mild acidic wash (e.g., dilute NH4Cl solution) to quench the reaction and remove basic impurities. | Avoids harsh acidic or basic conditions that could degrade the product. |
Question 2: My reductive amination reaction with Thiazol-5-ylmethanamine and an aldehyde/ketone is incomplete, and I'm isolating a mixture of starting material, the imine intermediate, and the desired secondary amine. How can I drive the reaction to completion?
Answer:
Incomplete conversion in reductive amination is a frequent challenge.[4][5] The equilibrium between the amine/carbonyl and the imine intermediate might not favor the imine, or the reducing agent might not be efficient enough under your conditions.
Probable Causes & Mechanisms:
-
Unfavorable Imine Formation Equilibrium: The formation of the imine from the primary amine and the carbonyl compound is a reversible reaction. If water is not effectively removed, the equilibrium can shift back towards the starting materials.
-
Inefficient Reduction: The chosen reducing agent may be too weak or may be decomposing in the solvent. For instance, Sodium Borohydride (NaBH₄) can reduce the aldehyde starting material directly, competing with the desired imine reduction.[6][7]
-
Steric Hindrance: If either the aldehyde/ketone or the Thiazol-5-ylmethanamine is sterically hindered, imine formation can be slow.
-
pH of the Reaction: Imine formation is pH-sensitive. It is typically catalyzed by mild acid. If the conditions are too acidic or basic, the reaction rate will decrease.[7]
Step-by-Step Protocol for Optimized Reductive Amination:
-
Imine Formation:
-
Dissolve Thiazol-5-ylmethanamine (1.0 eq) and the carbonyl compound (1.0-1.1 eq) in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å), to the mixture to drive the imine formation equilibrium.[4]
-
If the reaction is sluggish, add a catalytic amount of acetic acid (0.1 eq).
-
Stir at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine and the formation of the imine.
-
-
Reduction:
-
Once imine formation is complete, add a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it is mild, tolerant of slightly acidic conditions, and selectively reduces imines over carbonyls.[5][6] Add it portion-wise at 0°C to control any potential exotherm.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
-
Question 3: I am observing significant dimer formation or polymerization in my reaction mixture. What is causing this and how can I prevent it?
Answer:
Dimerization or polymerization typically arises from the bifunctional nature of Thiazol-5-ylmethanamine or its reaction products.
Probable Causes & Mechanisms:
-
Intermolecular Self-Condensation: If you are performing a reaction where the product itself can react with the starting material (e.g., forming a product with a reactive electrophilic site that can then be attacked by the starting amine), intermolecular reactions can lead to dimers or oligomers.
-
Ring Opening and Recombination: Under harsh conditions (strong acids, bases, or high temperatures), the thiazole ring itself can be susceptible to cleavage.[8][9] The resulting reactive intermediates can then polymerize. While less common under standard synthetic conditions, it is a possibility with certain reagents.
-
Oxidative Coupling: The electron-rich thiazole ring, particularly at the C5 position, could be susceptible to oxidative coupling in the presence of certain catalysts or oxidants, leading to bi-thiazole derivatives.
Preventative Measures:
-
High Dilution: Running the reaction at a lower concentration can favor intramolecular reactions over intermolecular ones, thus reducing the rate of dimerization.
-
Slow Addition: Adding one reagent slowly to the other (e.g., via a syringe pump) maintains a low instantaneous concentration of the added reagent, minimizing self-condensation.
-
Protecting Groups: If the thiazole ring itself is suspected to be involved, consider a temporary protecting group strategy, although this adds steps to the synthesis.[10][11]
-
Milder Conditions: Avoid excessive heat and the use of overly harsh reagents. Screen for milder catalysts, bases, or activating agents.
Frequently Asked Questions (FAQs)
Q1: How should I store Thiazol-5-ylmethanamine? Is it stable?
A1: Thiazol-5-ylmethanamine is a primary amine and should be stored under an inert atmosphere (Nitrogen or Argon) in a cool, dark place. Like many amines, it can slowly oxidize or absorb CO₂ from the air.[12] While the thiazole ring is generally stable, prolonged exposure to strong acids or bases should be avoided during storage. For long-term storage, refrigeration is recommended.
Q2: The thiazole ring is aromatic. Should I be concerned about electrophilic substitution on the ring during my reaction?
A2: Yes, this is a valid concern. The thiazole ring can undergo electrophilic substitution. The C5 position is generally the most electron-rich and thus the most susceptible to attack by electrophiles.[1] However, the primary amine on the methyl group is a much stronger nucleophile than the ring. Therefore, in reactions with common electrophiles (like acyl chlorides or alkyl halides), the amine will react preferentially. Ring substitution becomes a more significant risk under strongly acidic conditions or with very powerful electrophiles (e.g., during nitration or halogenation).
Q3: Can I use a protecting group for the primary amine of Thiazol-5-ylmethanamine?
A3: Absolutely. Protecting the primary amine is a standard strategy to prevent its reaction while performing chemistry elsewhere on the molecule. Common amine protecting groups are suitable:
-
Boc (tert-butoxycarbonyl): Installed using Boc-anhydride. Stable to a wide range of conditions and removed with acid (e.g., TFA in DCM).[13]
-
Cbz (carboxybenzyl): Installed using benzyl chloroformate. Removed by hydrogenolysis (H₂/Pd-C). The choice of protecting group will depend on the overall synthetic route and the stability of other functional groups in your molecule to the deprotection conditions.[10][14]
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available from: [Link]
-
Various Authors. (2020-2023). Reductive ring opening of thiazoles. ResearchGate. Available from: [Link]
-
Organic Synthesis. Protecting Groups. Available from: [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]
-
MDPI. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Available from: [Link]
-
ResearchGate. (2021). Reactivity of (Z)-4-Aryliden-5(4H)-thiazolones: [2 + 2]-Photocycloaddition, Ring-Opening Reactions, and Influence of the Lewis Acid BF3. Available from: [Link]
-
Wikipedia. Thiazole. Available from: [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]
-
ResearchGate. Scheme 4. Reactions of thiazole 5a with N-nucleophiles. Available from: [Link]
-
MDPI. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]
-
BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
-
PMC. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Available from: [Link]
-
MyJurnal. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]
-
YouTube. (2019). synthesis of thiazoles. Available from: [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
PubMed. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Available from: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]
-
NIH. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available from: [Link]
-
PMC. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]
-
UT Southwestern. Protecting Groups in Organic Synthesis. Available from: [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. Available from: [Link]
-
Reddit. (2023). What's wrong with my reductive amination? I barely got any product. Available from: [Link]
-
ResearchGate. (1998). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Available from: [Link]
-
Bentham Science. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Available from: [Link]
-
ResearchGate. (2020). Synthesis and antitumor activities of new N-(5-benzylthiazol-2-yl)-2-(heteryl-5-ylsulfanyl)-acetamides. Available from: [Link]
-
World Journal of Research and Review. (2018). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Available from: [Link]
-
ResearchGate. (2007). Dimer Formation in 4-Benzyl-5-Methoxymethyl-3-Methyl-1H-Pyrrole-2-Carboxylic Acid Benzyl Ester. Available from: [Link]
-
CatSci Ltd. The Stability of Organometallics. Available from: [Link]
-
PubMed. (2016). Novel N-acyl-carbazole derivatives as 5-HT7R antagonists. Available from: [Link]
-
Chemsrc. N-(benzo[d]thiazol-5-yl)benzo[d]thiazole-2-carboxamide. Available from: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Novel N-acyl-carbazole derivatives as 5-HT7R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. catsci.com [catsci.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Thiazol-5-ylmethanamine
Welcome to the Technical Support Center for Thiazol-5-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of Thiazol-5-ylmethanamine under various pH conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Introduction to Thiazol-5-ylmethanamine Stability
Thiazol-5-ylmethanamine is a versatile building block in medicinal chemistry, featuring a thiazole ring which is a common scaffold in many biologically active compounds.[1] Understanding the chemical stability of this molecule, particularly its susceptibility to pH-dependent degradation, is crucial for the successful design and execution of experiments, formulation development, and interpretation of biological data. The stability of thiazole derivatives can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[2][3] This guide will focus on the impact of pH on the stability of Thiazol-5-ylmethanamine in aqueous solutions.
Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific problems you might encounter during your experiments with Thiazol-5-ylmethanamine, their probable causes, and actionable solutions.
Issue 1: Inconsistent or lower-than-expected potency of Thiazol-5-ylmethanamine solutions.
-
Probable Cause: Degradation of the compound in your experimental buffer or solution. Thiazole rings, while aromatic, can be susceptible to hydrolysis under certain pH conditions. While the aminomethyl group is generally stable, the thiazole moiety can be the point of instability.
-
Solution:
-
pH Verification: Immediately measure the pH of your stock solutions and experimental buffers.
-
Fresh Preparation: Prepare fresh solutions of Thiazol-5-ylmethanamine immediately before use.
-
Buffer Selection: If possible, use buffers in the pH range of 4-7, where many thiazole-containing compounds exhibit maximal stability.[4]
-
Stability Check: Perform a quick stability check by analyzing your solution using HPLC at time zero and after a few hours at the experimental temperature to monitor for the appearance of degradation peaks.
-
Issue 2: Appearance of unknown peaks in your chromatogram (HPLC, LC-MS) over time.
-
Probable Cause: Formation of degradation products due to hydrolysis or other reactions.
-
Solution:
-
Forced Degradation Study: Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in confirming if the new peaks are indeed related to the degradation of Thiazol-5-ylmethanamine. (See Experimental Protocol 1 for a detailed procedure).
-
Peak Tracking: Monitor the area of the parent peak (Thiazol-5-ylmethanamine) and the new peaks over time. A decrease in the parent peak area corresponding to an increase in the new peak areas is a strong indicator of degradation.
-
Structure Elucidation: Utilize techniques like LC-MS/MS and NMR to identify the structure of the degradation products.[5][6][7]
-
Issue 3: Variability in results between experimental repeats.
-
Probable Cause: Inconsistent handling and storage of Thiazol-5-ylmethanamine solutions, leading to varying levels of degradation.
-
Solution:
-
Standardized Protocol: Establish and strictly follow a standard operating procedure (SOP) for the preparation, storage, and handling of all solutions containing Thiazol-5-ylmethanamine.
-
Storage Conditions: Store stock solutions at -20°C or below, protected from light.[8] For working solutions, if they cannot be used immediately, store them at 2-8°C for a short period, and validate their stability over that period.
-
pH Control: Ensure consistent pH across all experimental setups by using calibrated pH meters and freshly prepared buffers.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Thiazol-5-ylmethanamine in acidic, neutral, and basic conditions?
-
Acidic Conditions (pH < 4): The thiazole ring nitrogen (pKa of conjugate acid ~2.5) and the aminomethyl group (pKa ~9-10, similar to benzylamine) will be protonated.[9][10] This protonation can affect the electronic distribution in the thiazole ring. Some thiazole derivatives have shown susceptibility to acid-catalyzed hydrolysis, potentially leading to ring opening.
-
Neutral Conditions (pH 6-8): In this range, the thiazole ring is largely unprotonated, while the aminomethyl group remains protonated. This is generally expected to be the pH range of maximum stability for many thiazole-containing compounds.
-
Basic Conditions (pH > 8): The aminomethyl group will be partially or fully deprotonated. While the thiazole ring itself is generally more stable to base than to acid, strong alkaline conditions can promote hydrolysis in some thiazole derivatives.
Q2: What are the likely degradation pathways for Thiazol-5-ylmethanamine at different pH values?
A2: The primary degradation pathway is anticipated to involve the thiazole ring.
-
Acid-Catalyzed Hydrolysis: Protonation of the ring nitrogen can make the carbon atoms of the thiazole ring more electrophilic and susceptible to nucleophilic attack by water, potentially leading to ring cleavage.
-
Base-Catalyzed Hydrolysis: While generally less reactive towards bases, strong alkaline conditions could potentially lead to hydrolysis of the thiazole ring. The specific degradation products would need to be identified through experimental studies.
Below is a conceptual diagram illustrating a potential acid-catalyzed hydrolysis pathway.
Caption: Potential Acid-Catalyzed Degradation Pathway.
Q3: How does the aminomethyl group influence the stability of the thiazole ring?
A3: The aminomethyl group is an electron-donating group which can influence the electron density of the thiazole ring. At physiological pH, the amino group will be protonated (-CH2NH3+), acting as an electron-withdrawing group through an inductive effect. This can impact the susceptibility of the ring to nucleophilic or electrophilic attack.
Q4: What are the recommended storage conditions for Thiazol-5-ylmethanamine and its solutions?
A4:
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it in a freezer at -20°C is recommended.[8]
-
Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO, water with pH adjustment) and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: Ideally, prepare fresh from the stock solution for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and validate its stability for the intended duration of use.
Quantitative Stability Data
While specific data for Thiazol-5-ylmethanamine is limited, the following table provides a qualitative summary of the expected stability based on general knowledge of thiazole derivatives. This should be experimentally verified for your specific application.
| pH Range | Expected Stability | Potential Degradation Pathway |
| < 4 (Acidic) | Moderate to Low | Acid-catalyzed hydrolysis of the thiazole ring |
| 4 - 7 (Near Neutral) | High | Generally stable |
| > 8 (Basic) | Moderate | Base-catalyzed hydrolysis of the thiazole ring |
Experimental Protocols
Experimental Protocol 1: Forced Degradation Study of Thiazol-5-ylmethanamine
This protocol outlines the steps to intentionally degrade Thiazol-5-ylmethanamine under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.[2][11]
Materials:
-
Thiazol-5-ylmethanamine
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H2O2), 3%
-
HPLC grade water, methanol, and acetonitrile
-
Suitable buffer (e.g., phosphate buffer)
-
HPLC system with a UV or PDA detector
-
LC-MS system for peak identification
Procedure:
-
Sample Preparation: Prepare a stock solution of Thiazol-5-ylmethanamine (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Incubate one set of vials at room temperature and another at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure in step 2 using 0.1 M NaOH and 1 M NaOH, neutralizing with HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H2O2.
-
Incubate at room temperature and monitor at different time points.
-
-
Thermal Degradation:
-
Store the stock solution at an elevated temperature (e.g., 60°C) and analyze at various time points.
-
-
Photodegradation:
-
Expose the stock solution to UV light (e.g., 254 nm) and analyze at different time points.
-
-
Analysis:
-
Analyze all samples by a suitable HPLC method (see Experimental Protocol 2 ).
-
Compare the chromatograms of stressed samples with that of an unstressed control to identify degradation peaks.
-
Aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[11]
-
Caption: Forced Degradation Experimental Workflow.
Experimental Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[12][13]
Objective: To develop an HPLC method that can separate Thiazol-5-ylmethanamine from all potential degradation products.
Starting Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical starting point could be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where Thiazol-5-ylmethanamine and its expected degradation products have good absorbance (a PDA detector is recommended to assess peak purity).
-
Column Temperature: 30°C.
Method Development and Validation:
-
Optimization: Inject a mixture of the stressed samples from the forced degradation study. Adjust the gradient, mobile phase composition, and other parameters to achieve baseline separation of the parent peak from all degradation peaks.
-
Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[11]
Conclusion
The stability of Thiazol-5-ylmethanamine is a critical parameter that can significantly impact the reliability and reproducibility of research and development activities. While it is expected to be most stable in the near-neutral pH range, its susceptibility to degradation under acidic and basic conditions should not be overlooked. By following the guidelines and protocols outlined in this technical support center, researchers can better control for stability-related issues, leading to more robust and accurate experimental outcomes.
References
-
Comparison of the pKa values of some 5-X-aminothiazoles with those of the corresponding 5-X-2-NN-dimethylaminothiazoles. RSC Publishing. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Benzylamines - Organic Chemistry Portal. [Link]
-
How to Conduct Stability Studies for Small Molecule Drugs. [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Benzylamine - Wikipedia. [Link]
-
Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. [Link]
-
pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. ResearchGate. [Link]
-
2-Aminothiazole | C3H4N2S | CID 2155. PubChem. [Link]
-
Developing and validating stability-indicating methods. ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Comparing acidic strengths between benzylammonium ion and phenol. Chemistry Stack Exchange. [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better. PubMed. [Link]
-
Thiazole - Wikipedia. [Link]
-
Deduce Amino Acid Structure at Different pH. Chemistry Guru. [Link]
-
2-Aminothiazole - Wikipedia. [Link]
-
5-(Aminomethyl)-1,3-thiazole | C4H6N2S | CID 5304077. PubChem. [Link]
-
Reactions of Amino Acids. Chemistry LibreTexts. [Link]
-
Deduce Amino Acid Structure at Different pH. YouTube. [Link]
-
18.2: Reactions of Amino Acids. Chemistry LibreTexts. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]
-
Thiazol-5-ylmethyl (2S,3R,5R)-3-hydroxy-5-((S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamido)-1,6-diphenylhexan-2-ylcarbamate. PubChem. [Link]
-
Thiazole | C3H3NS | CID 9256. PubChem. [Link]
-
Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR. PubMed. [Link]
-
Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC. [Link]
-
Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed. [Link]
Sources
- 1. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying the Hydrolysis of Carbonyl Sulfide as a Side Reaction Impeding the Polymerization of N-Substituted Glycine N-Thiocarboxyanhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thiazol-5-ylmethanamine - CAS:161805-76-1 - Sunway Pharm Ltd [3wpharm.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Thiazole - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Overcoming Poor Solubility of Thiazol-5-ylmethanamine Reaction Products
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Thiazol-5-ylmethanamine and its derivatives. The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] However, the journey from synthesis to biological evaluation is often hampered by a significant, and at times, underestimated obstacle: poor aqueous solubility. This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to diagnose, troubleshoot, and overcome the solubility challenges associated with your Thiazol-5-ylmethanamine reaction products.
Poor solubility can lead to a cascade of experimental issues, including inaccurate potency measurements, erratic and irreproducible results in biological assays, and even false negatives where a potentially active compound appears inert.[3] It is estimated that a significant percentage of new chemical entities are poorly water-soluble, making solubility enhancement a critical step in the drug discovery and development pipeline.[4][5][6] This guide will equip you with the knowledge to systematically address these challenges.
Troubleshooting Guide: Common Solubility Issues & Immediate Actions
This section addresses specific, frequently encountered problems during experimental workflows. Each issue is followed by a step-by-step troubleshooting plan.
Issue 1: My final product precipitates out of the reaction mixture upon workup or purification.
Question: I've successfully synthesized my Thiazol-5-ylmethanamine derivative, but it crashes out of solution during aqueous workup or upon concentration after chromatography. What's happening and how can I prevent this?
Answer: This is a classic sign of a compound with low solubility in the chosen solvent system. The change in solvent polarity during workup (e.g., from an organic reaction solvent to an aqueous wash) or the increasing concentration during solvent removal is causing your product to exceed its solubility limit.
Immediate Troubleshooting Steps:
-
Solvent Selection: Re-evaluate your extraction and purification solvents. If your compound is precipitating from a non-polar organic solvent, consider using a more polar solvent for extraction and chromatography. Conversely, if precipitation occurs during an aqueous wash, minimize the contact time with the aqueous phase or use a saturated brine solution to reduce the water content in the organic layer.
-
Temperature Modification: Gently warming the solution during workup or concentration can sometimes keep the compound in solution.[4] However, be cautious of potential degradation of thermally sensitive molecules.
-
pH Adjustment During Workup: Since your compound contains a basic methanamine group, you can often keep it in the aqueous phase by acidifying the wash solution (e.g., with dilute HCl). This protonates the amine, forming a more water-soluble salt.[7] The free base can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Issue 2: My compound is soluble in DMSO for stock preparation, but precipitates when diluted into aqueous assay buffer.
Question: I have a 10 mM stock solution of my compound in 100% DMSO. When I dilute it to my final assay concentration (e.g., 10 µM in PBS), I see cloudiness or a visible precipitate. How can I resolve this?
Answer: This is a very common problem. While DMSO is an excellent solvent for many organic molecules, its ability to keep a compound in solution dramatically decreases as the percentage of water in the final solution increases.[8] The sudden change in the solvent environment upon dilution causes the compound to crash out.
Immediate Troubleshooting Steps:
-
Optimize Co-solvent Concentration: First, ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) to minimize artifacts.[9] If precipitation still occurs, you may need to explore other co-solvents.
-
Use of Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol, propylene glycol, or PEG 400.[4][10] This can sometimes improve the solubility of the compound in the final aqueous solution.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[9] This more gradual change in solvent composition can sometimes prevent the compound from precipitating.
-
pH Modification of the Assay Buffer: For compounds with a basic amine like Thiazol-5-ylmethanamine, lowering the pH of the assay buffer can increase solubility by forming the protonated salt in situ.[3] Ensure the new pH is compatible with your biological assay.
Below is a decision workflow for addressing precipitation in biological assays:
Caption: Workflow for troubleshooting compound precipitation in assays.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the solubility of Thiazol-5-ylmethanamine derivatives.
Q1: What structural features of Thiazol-5-ylmethanamine derivatives contribute to their poor solubility?
A1: The solubility of these compounds is a delicate balance between their hydrophilic and hydrophobic regions.
-
Hydrophobicity: The thiazole ring itself, along with any aromatic or aliphatic substituents added during synthesis, contributes to the overall lipophilicity (hydrophobicity) of the molecule.[9] Larger, non-polar groups will generally decrease aqueous solubility.
-
Crystallinity: The ability of the molecules to pack into a stable crystal lattice can significantly reduce solubility.[][12] A high lattice energy means that more energy is required to break the crystal structure and solvate the individual molecules.
-
pKa: The methanamine group is basic and will be protonated at acidic pH. The pKa of this group will determine the pH at which the molecule is charged (more soluble) versus neutral (less soluble).
Q2: What are the primary strategies for systematically improving the solubility of my Thiazol-5-ylmethanamine derivative?
A2: There are several well-established techniques that can be employed. These can be broadly categorized into physical and chemical modifications.[4]
| Strategy | Principle | When to Use | Key Considerations |
| Salt Formation | Ionization of the basic amine group with an acid to form a more polar, water-soluble salt.[7] | Compound has an ionizable group (like the amine in Thiazol-5-ylmethanamine). | The choice of counter-ion is critical. Hydrochloride salts are common.[13] Stability of the salt and potential for disproportionation should be assessed. |
| Co-crystallization | Formation of a crystalline structure with a benign co-former, altering the crystal lattice energy.[14] | For non-ionizable compounds or when salt formation is unsuccessful. | Requires screening of various co-formers. The resulting co-crystal must be stable. |
| pH Adjustment | Modifying the pH of the solvent to favor the ionized form of the drug.[15] | For compounds with pH-dependent solubility. | The required pH must be compatible with the intended application (e.g., biological assays, in vivo studies). |
| Prodrug Synthesis | Covalent modification of the drug with a promoiety that is cleaved in vivo to release the active drug.[16][17] | To improve solubility for in vivo administration. Can also be used to improve permeability. | Requires careful design to ensure efficient cleavage and release of the parent drug. The promoiety must be non-toxic. |
| Solid Dispersions | Dispersing the compound in an amorphous form within a hydrophilic polymer matrix.[15] | For crystalline compounds with high lattice energy. | Can significantly improve dissolution rate. Stability of the amorphous form is a key concern. |
| Complexation | Encapsulating the hydrophobic molecule within a cyclodextrin cavity.[18] | To increase aqueous solubility for in vitro and in vivo studies. | The size of the cyclodextrin cavity must be appropriate for the drug molecule. |
Q3: How do I perform a salt screening experiment for my Thiazol-5-ylmethanamine derivative?
A3: Salt screening is an empirical process to identify a stable, soluble salt form of your compound.
Experimental Protocol: Small-Scale Salt Screening
-
Dissolve the Free Base: Dissolve a known amount of your Thiazol-5-ylmethanamine derivative (the "free base") in a suitable organic solvent (e.g., ethanol, acetone, or a mixture).
-
Prepare Acid Solutions: Prepare equimolar solutions of a panel of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) in the same solvent.
-
Combine and Observe: Add the acid solution dropwise to the solution of the free base at room temperature or slightly elevated temperature.
-
Induce Crystallization: If a solid does not form immediately, try to induce crystallization by cooling the solution, adding an anti-solvent (a solvent in which the salt is less soluble), or by scratching the inside of the vial with a glass rod.
-
Isolate and Characterize: Isolate any resulting solids by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analyze: Characterize the resulting solids by techniques such as Powder X-Ray Diffraction (PXRD) to confirm crystallinity, Differential Scanning Calorimetry (DSC) to determine the melting point and stability, and Dynamic Vapor Sorption (DVS) to assess hygroscopicity.
-
Measure Solubility: Compare the aqueous solubility of the most promising salt forms to that of the free base.
The following diagram illustrates the salt formation process:
Caption: Salt formation to improve solubility.
Q4: Can a prodrug approach be used for Thiazol-5-ylmethanamine derivatives?
A4: Yes, a prodrug strategy is a viable and powerful option, especially for improving solubility for in vivo applications.[19][20] Since the molecule has a primary amine, this group can be temporarily masked with a water-solubilizing promoiety.
A common approach for amines is to create phosphate ester prodrugs.[19] These are highly water-soluble and can be cleaved by endogenous phosphatases to release the parent drug.[21] The synthesis can involve creating an N-phosphonooxymethyl derivative.[16][21]
Q5: How does the crystalline form of my product affect its solubility?
A5: The solid-state form of your compound has a profound impact on its solubility.[22]
-
Polymorphs: A compound can exist in different crystalline forms called polymorphs.[22] These have different arrangements of the molecules in the crystal lattice. Metastable polymorphs are generally more soluble than the most stable form but may convert to the stable form over time.[6]
-
Amorphous vs. Crystalline: Amorphous solids lack a long-range ordered crystal structure. They are generally more soluble and dissolve faster than their crystalline counterparts because no energy is required to break the crystal lattice.[5] However, amorphous forms are less stable and can crystallize over time.
-
Solvates and Hydrates: The incorporation of solvent molecules (solvates) or water molecules (hydrates) into the crystal lattice can also affect solubility.[22]
It is crucial to characterize the solid form of your material, as batch-to-batch variability in crystallinity or polymorphism can be a hidden cause of irreproducible results.[]
References
-
Li, P., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]
-
PubMed. (2024). Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]
-
ResearchGate. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Available at: [Link]
-
Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Available at: [Link]
-
PubMed. (1999). Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]
-
ResearchGate. (n.d.). Prodrugs for Improved Aqueous Solubility. Available at: [Link]
-
PubMed Central. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Available at: [Link]
-
MDPI. (2008). Prodrugs for Amines. Available at: [Link]
-
PubMed. (2021). Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation. Available at: [Link]
-
Pharmachitchat. (2015). ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. Available at: [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]
-
Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. Available at: [Link]
-
ResearchGate. (2008). (PDF) Prodrugs for Amines. Available at: [Link]
-
CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients. Available at: [Link]
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available at: [Link]
-
European Pharmaceutical Review. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Available at: [Link]
-
PubMed Central. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2020). A review on thiazole based compounds & it's pharmacological activities. Available at: [Link]
-
Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Available at: [Link]
-
PubMed Central. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
-
ResearchGate. (2015). (PDF) Principles of Salt Formation. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]
-
PubMed Central. (2020). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Available at: [Link]
-
ResearchGate. (2021). Green solvents for eco-friendly synthesis of bioactive heterocycles. Available at: [Link]
-
NIH. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]
-
MDPI. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Available at: [Link]
-
ResearchGate. (2015). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Available at: [Link]
Sources
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijpbr.in [ijpbr.in]
- 5. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. syrris.com [syrris.com]
- 15. jmpas.com [jmpas.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 20. researchgate.net [researchgate.net]
- 21. Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Thiazol-5-ylmethanamine Coupling Reactions
Welcome to the technical support center for catalyst selection in coupling reactions involving Thiazol-5-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in synthetic chemistry. Here, we will address common challenges, provide troubleshooting strategies, and answer frequently asked questions in a direct, question-and-answer format. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.
Introduction: The Unique Challenges of Thiazol-5-ylmethanamine
Thiazol-5-ylmethanamine is a valuable heterocyclic building block in medicinal chemistry. However, its structure presents a unique set of challenges in transition metal-catalyzed cross-coupling reactions. The presence of both a sulfur atom within the thiazole ring and a primary amine on the methyl substituent can lead to catalyst inhibition or poisoning, complicating catalyst selection and reaction optimization. This guide will provide you with the expertise to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your coupling reactions with Thiazol-5-ylmethanamine.
Problem 1: Low to No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Potential Cause A: Catalyst Poisoning by the Substrate
The primary amine of Thiazol-5-ylmethanamine and the sulfur atom of the thiazole ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[1][2][3] This is a common cause of low or failed reactions.
Suggested Solution: Protection of the Amine Group
The most effective strategy to prevent catalyst poisoning by the amine is to protect it with a suitable protecting group prior to the coupling reaction.
-
Recommended Protecting Groups:
-
Boc (tert-butoxycarbonyl): Stable under most coupling conditions and easily removed with acid (e.g., TFA in DCM).
-
Cbz (carboxybenzyl): Stable to a wide range of conditions and typically removed by hydrogenolysis.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile, offering an orthogonal deprotection strategy.[4]
-
Experimental Protocol: Boc Protection of Thiazol-5-ylmethanamine
-
Dissolve Thiazol-5-ylmethanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
Potential Cause B: Inappropriate Catalyst or Ligand Choice
The selection of the palladium source and, more critically, the ligand is paramount for a successful coupling reaction with heterocyclic substrates.
Suggested Solution: Catalyst and Ligand Screening
A systematic screening of catalysts and ligands is recommended. For thiazole-containing substrates, electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands often show superior performance.
Table 1: Recommended Catalyst Systems for Different Coupling Reactions
| Coupling Reaction | Recommended Palladium Source | Recommended Ligands |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos, BrettPhos |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Josiphos, XPhos, RuPhos |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | XPhos, cataCXium® A |
| Heck | Pd(OAc)₂, Pd₂(dba)₃ | P(o-tol)₃, P(t-Bu)₃ |
This table provides a starting point for optimization. The ideal catalyst system will be substrate-dependent.
Workflow for Catalyst Screening
Caption: A systematic approach to screening catalyst system components.
Problem 2: Formation of Significant Byproducts
Potential Cause A: Homocoupling of Boronic Acids (in Suzuki Reactions)
This side reaction is often observed, especially at elevated temperatures or in the presence of oxygen.
Suggested Solution: Reaction Setup and Degassing
-
Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Thoroughly degas all solvents prior to use. This can be achieved by bubbling an inert gas through the solvent for 20-30 minutes or by the freeze-pump-thaw method.
-
Use fresh, high-purity boronic acids.
Potential Cause B: Protodeboronation (in Suzuki Reactions)
Cleavage of the C-B bond of the boronic acid can occur, leading to the formation of the corresponding arene byproduct.
Suggested Solution: Choice of Base and Solvent
-
Use a milder base such as K₃PO₄ or Cs₂CO₃.
-
A mixed solvent system, such as dioxane/water, can sometimes suppress this side reaction.[5]
Frequently Asked Questions (FAQs)
Q1: Do I always need to protect the amine group of Thiazol-5-ylmethanamine for coupling reactions?
A1: While not always strictly necessary, it is highly recommended. The primary amine can coordinate to the palladium catalyst, leading to deactivation and significantly lower yields.[6] Protecting the amine, for example as a Boc-carbamate, blocks this coordination and generally leads to more consistent and higher-yielding reactions. The need for protection becomes more critical with less reactive coupling partners or when using catalyst systems that are more sensitive to poisoning.
Q2: What is the best general-purpose catalyst system for Suzuki-Miyaura coupling of a protected 2-halo-thiazol-5-ylmethanamine derivative?
A2: A robust starting point for Suzuki-Miyaura coupling of heteroaryl halides is a combination of a palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) precatalyst with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[7] A common base to start with is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent like 1,4-dioxane with a small amount of water.[5][8]
Q3: My Buchwald-Hartwig amination is not working. What should I check first?
A3: For the Buchwald-Hartwig amination, the choice of base is critical and is often dependent on the pKa of the amine coupling partner.[5] Ensure you are using a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Also, verify that your solvent is anhydrous, as water can interfere with the reaction. The ligand choice is also crucial, with bulky biaryl phosphine ligands like XPhos or Josiphos-type ligands often being effective.[9][10]
Q4: Can I perform a Sonogashira coupling on a thiazole derivative? I'm concerned about catalyst poisoning.
A4: Yes, Sonogashira couplings on thiazole derivatives are possible. The use of a copper co-catalyst (CuI) is traditional, but copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[11][12] For the palladium catalyst, a system such as PdCl₂(PPh₃)₂ with a ligand like XPhos can be effective.[13] As with other coupling reactions, protecting the aminomethyl group is advisable to prevent catalyst inhibition.
Q5: What are the key considerations for a Heck reaction with a protected thiazole derivative?
A5: In a Heck reaction, the regioselectivity of the alkene addition is a key consideration. The reaction is typically performed in the presence of a base, such as triethylamine (Et₃N) or a hindered base like diisopropylethylamine (DIPEA).[14][15] A common catalyst system is Pd(OAc)₂ with a phosphine ligand like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃). The choice of solvent can also influence the reaction outcome, with polar aprotic solvents like DMF or acetonitrile often being used.
Catalytic Cycle of a Generic Palladium-Catalyzed Cross-Coupling Reaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. jocpr.com [jocpr.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
Navigating the Synthesis of Thiazol-5-ylmethanamine Derivatives: A Technical Support Guide for Reaction Monitoring
For researchers and drug development professionals engaged in the synthesis of Thiazol-5-ylmethanamine derivatives, meticulous reaction monitoring is paramount to ensuring optimal yields, purity, and ultimately, the success of the synthetic campaign. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) formatted to directly address the challenges you may encounter when using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for in-process control.
Part 1: Troubleshooting and FAQs for Reaction Monitoring
This section is designed to be a first-line resource when unexpected results arise during your experiments. The question-and-answer format allows for quick identification of your issue and provides actionable solutions grounded in established chemical principles.
Thin Layer Chromatography (TLC) Troubleshooting
TLC is a rapid, inexpensive, and indispensable tool for qualitatively monitoring the progress of a reaction.[1][2] However, the unique properties of Thiazol-5-ylmethanamine derivatives, particularly the basic amine functionality, can present specific challenges.
Question 1: My spots are streaking or elongated on the TLC plate. What's causing this and how can I fix it?
Answer: Spot streaking is a common issue in TLC and can arise from several factors, especially when dealing with polar, amine-containing compounds like Thiazol-5-ylmethanamine derivatives.[3][4]
-
Causality: The primary reasons for streaking include sample overloading, strong interactions between the basic amine and the acidic silica gel stationary phase, and inappropriate solvent polarity.[3][5] The amine group can interact strongly with the silanol groups on the silica surface, leading to a continuous "smear" rather than a compact spot.
-
Troubleshooting Guide:
-
Reduce Sample Concentration: The simplest solution is often the most effective. Dilute your reaction mixture sample before spotting it on the TLC plate. A 1% solution is a good starting point.[4] Overloading the plate is a frequent cause of streaking.[3][4][5][6][7]
-
Modify the Mobile Phase: To counteract the strong interaction between your basic amine and the acidic silica gel, you can add a small amount of a basic modifier to your mobile phase.[3]
-
Recommended Modifier: Add 0.1–2.0% triethylamine (Et3N) or a few drops of ammonia to your eluent system.[3] This will neutralize the acidic sites on the silica gel, minimizing the strong adsorption of your amine and resulting in more defined spots.
-
-
Consider a Different Stationary Phase: If modifying the mobile phase doesn't resolve the issue, your compound may be too polar for a standard silica plate.
-
Alternative: Try using a reversed-phase TLC plate (e.g., C18-silica).[3] For these plates, you will need to use a more polar mobile phase, such as a mixture of methanol or acetonitrile and water.
-
-
Question 2: I can't see any spots on my TLC plate after development, even under UV light. What should I do?
Answer: A blank TLC plate can be disheartening, but it provides valuable information. The absence of visible spots can be due to several factors.[3][8]
-
Causality: The most common reasons include insufficient sample concentration, lack of a UV-active chromophore in your molecules, or the sample not being applied correctly.[3][4] Thiazole rings are generally UV-active, but if the concentration is too low, the absorbance may be below the detection limit.[6]
-
Troubleshooting Guide:
-
Increase Sample Concentration: Try concentrating your sample or spotting the same location on the plate multiple times, allowing the solvent to dry between each application.[3][4][8]
-
Use a Staining Reagent: If your compounds are not UV-active, you will need to use a chemical stain to visualize them.
-
Recommended Stains for Amines:
-
Ninhydrin: This is an excellent choice for primary and secondary amines, which will appear as purple or pink spots upon gentle heating.
-
Potassium Permanganate (KMnO4): This stain reacts with a wide range of functional groups and will show up as yellow-brown spots on a purple background.
-
-
-
Check Your Spotting Technique: Ensure that the spotting line is above the level of the solvent in the developing chamber.[4][8] If the spotting line is submerged, your sample will dissolve into the solvent reservoir instead of moving up the plate.[4][8]
-
Question 3: My starting material and product have very similar Rf values. How can I improve the separation?
Answer: Poor separation between spots with similar polarities is a common challenge. The goal is to find a solvent system that accentuates the small structural differences between your starting material and product.
-
Causality: The chosen mobile phase may not have the optimal polarity to effectively differentiate between the analyte molecules.
-
Troubleshooting Guide:
-
Systematically Vary Solvent Polarity:
-
Change the Solvent System Entirely: Sometimes, simply adjusting the ratio of your current solvents is not enough. Trying a different class of solvents can significantly alter the selectivity.[3] Consider switching from an ester/hydrocarbon system (e.g., ethyl acetate/hexanes) to an alcohol/chlorinated solvent system (e.g., methanol/dichloromethane).[3]
-
Utilize a Co-spot: To confirm if a spot is your starting material or product, a co-spot is invaluable. Apply your starting material, your reaction mixture, and a spot containing both the starting material and the reaction mixture side-by-side on the same plate. If you see a single, elongated spot in the co-spot lane, it indicates that the spots are likely the same compound. If you see two distinct spots, they are different.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
LC-MS is a powerful technique for confirming the identity of your product (via its mass-to-charge ratio) and for quantifying the conversion of starting material to product.
Question 1: I am seeing a very weak or no signal for my Thiazol-5-ylmethanamine derivative in the mass spectrometer. What could be the problem?
Answer: A lack of signal in the MS detector can be due to issues with either the liquid chromatography separation or the ionization process in the mass spectrometer.
-
Causality: For polar, basic compounds like Thiazol-5-ylmethanamine derivatives, poor ionization efficiency is a common culprit. The choice of ionization source and mobile phase composition are critical.[9]
-
Troubleshooting Guide:
-
Optimize the Mobile Phase for Ionization:
-
Positive Ion Mode: Since your compound has a basic amine, it will readily accept a proton. Ensure you are operating in positive ion mode.
-
Add an Acidic Modifier: The addition of a small amount of an acid like formic acid (0.1%) or acetic acid to the mobile phase will help to pre-form the protonated ion [M+H]+ in solution, leading to a much stronger signal in the mass spectrometer.
-
-
Select the Appropriate Ionization Source:
-
Electrospray Ionization (ESI): ESI is generally the preferred method for polar molecules like your target compound.[10][11][12] It is a "soft" ionization technique that typically results in the protonated molecular ion with minimal fragmentation.[13][14]
-
Atmospheric Pressure Chemical Ionization (APCI): If ESI is not providing a strong signal, APCI is a good alternative.[11][15] It is suitable for a wide range of polarities and molecular weights.
-
-
Check for Ion Suppression: Co-eluting compounds from your reaction mixture or the sample matrix can compete for ionization, leading to a suppressed signal for your analyte of interest.[16][17][18]
-
Improve Chromatographic Resolution: Adjust your LC gradient to better separate your target compound from other components in the mixture.
-
Sample Clean-up: If you are analyzing a crude reaction mixture, consider a simple work-up or filtration step to remove salts and other interfering substances.[16]
-
-
Question 2: I'm observing poor peak shape (e.g., tailing or broadening) in my LC chromatogram. How can I improve it?
Answer: Good peak shape is essential for accurate quantification. Peak tailing for basic compounds is often due to secondary interactions with the stationary phase.
-
Causality: Residual silanol groups on the surface of silica-based C18 columns can interact with the basic amine of your analyte, causing peak tailing.
-
Troubleshooting Guide:
-
Adjust Mobile Phase pH:
-
Low pH: Using a mobile phase with a low pH (e.g., with 0.1% formic acid) will protonate both your amine and the silanol groups, minimizing unwanted interactions and improving peak shape.
-
High pH: Alternatively, using a high pH mobile phase (e.g., with ammonium hydroxide) will deprotonate the silanol groups, again reducing tailing. However, ensure your column is stable at high pH.
-
-
Use a Different Column:
-
End-capped Columns: Modern, well-end-capped C18 columns have fewer free silanol groups and generally provide better peak shape for basic compounds.
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as one designed for polar compounds or one that is stable over a wider pH range.
-
-
Part 2: Experimental Protocols
These detailed protocols provide a starting point for your method development. Remember to optimize these conditions for your specific Thiazol-5-ylmethanamine derivative.
Protocol 1: TLC Monitoring of a Hantzsch Thiazole Synthesis
This protocol is based on a typical Hantzsch synthesis of a 2-aminothiazole derivative.[19]
-
Plate Preparation:
-
Use a silica gel 60 F254 TLC plate.
-
With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
-
Sample Preparation:
-
Prepare a solution of your starting materials (e.g., α-haloketone and thiourea) in a suitable solvent (e.g., ethanol) at a concentration of approximately 1%.
-
During the reaction, withdraw a small aliquot (a few microliters) of the reaction mixture and dilute it with a volatile solvent like ethyl acetate or dichloromethane.
-
-
Spotting:
-
Using a capillary tube, spot the starting material solution, the reaction mixture, and a co-spot on the starting line. Keep the spots small and concentrated.
-
-
Development:
-
Prepare a mobile phase of 50% ethyl acetate in hexanes.[19] For more polar derivatives, you may need to increase the proportion of ethyl acetate. If streaking is observed, add 0.5% triethylamine to the mobile phase.
-
Place the prepared mobile phase in a developing chamber with a lid and allow it to saturate for a few minutes.
-
Carefully place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Close the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
If necessary, use a staining solution (e.g., ninhydrin or potassium permanganate) to visualize non-UV-active compounds.
-
-
Interpretation:
-
The reaction is complete when the spot corresponding to the starting material has disappeared and a new spot corresponding to the product has appeared.
-
Protocol 2: LC-MS Analysis of a Thiazol-5-ylmethanamine Derivative
This protocol provides a general method for the analysis of a polar, basic compound.
-
Instrumentation:
-
HPLC system coupled to a mass spectrometer with an ESI source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
Start with 5% B.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and re-equilibrate for 2 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 300 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the column and MS system.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of your starting materials and product ([M+H]+).
-
Monitor the disappearance of the starting material peak and the appearance of the product peak over time.
-
Part 3: Visualizations and Data Presentation
Diagrams
Caption: A decision-making workflow for troubleshooting common TLC issues.
Caption: Troubleshooting workflow for weak or no signal in LC-MS analysis.
Data Tables
Table 1: Recommended TLC Solvent Systems for Thiazole Derivatives
| Polarity of Derivative | Recommended Starting Solvent System | Modifier (if needed) |
| Low to Medium | 20-50% Ethyl Acetate in Hexanes | 0.5% Triethylamine |
| Medium to High | 5-10% Methanol in Dichloromethane | 0.5% Triethylamine |
| High (Polar) | 80:20:1 Ethyl Acetate:Methanol:Ammonia | N/A |
Table 2: Typical LC-MS Parameters for Thiazol-5-ylmethanamine Derivatives
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase | Good retention for moderately polar compounds. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Promotes protonation for better ionization and peak shape. |
| Ionization Mode | ESI (Positive) | Ideal for polar, basic compounds. |
| Detector | Mass Spectrometer | Provides mass information for confirmation of identity. |
References
- Odważny, D., & Pyka-Pająk, A. (2018). Effect of the Stationary Phase and the Mobile-Phase Modifier on the Retention of Some Thiazoles. Correlation with the Lipophilicity of the Compounds.
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
- Khan, I., et al. (2018).
- Al-Ostath, A., et al. (2022). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Molecules, 27(15), 4945.
-
Odważny, D., & Pyka-Pająk, A. (2018). Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds. ResearchGate. Retrieved from [Link]
-
Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]
- Jian, W., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 564-573.
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]
- Li, K. M., et al. (2001). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies.
-
Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Retrieved from [Link]
-
Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2022). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 12(46), 30095-30110.
-
ResearchGate. (n.d.). Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR. Retrieved from [Link]
-
S-PACT. (n.d.). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). LCMS Troubleshooting Tips. Retrieved from [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). LC-MS Troubleshooting. Retrieved from [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Retrieved from [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Lab-Training.com. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Chemical Review and Letters. (2025, July 30). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Stationary Phases for Thin-Layer Chromatography. Retrieved from [Link]
-
Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin-layer chromatography of some heterocyclic nitrogen compounds. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis and Characterization of Thiazole Derivatives as Cholinesterase Inhibitors. Retrieved from [Link]
-
PubMed. (2022, August 30). HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of imidazo[2,1-b]thiazol-5-amines using Groebke–Blackburn–Bienaymé multicomponent reaction (microreview). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chembam.com [chembam.com]
- 6. silicycle.com [silicycle.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. pharmafocuseurope.com [pharmafocuseurope.com]
- 12. acdlabs.com [acdlabs.com]
- 13. as.uky.edu [as.uky.edu]
- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 15. Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. zefsci.com [zefsci.com]
- 19. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Work-up Procedures for Reactions Involving Thiazol-5-ylmethanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiazol-5-ylmethanamine. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the work-up and purification of reactions involving this versatile building block. My aim is to combine established chemical principles with field-proven insights to help you navigate your experimental challenges successfully.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise when working with Thiazol-5-ylmethanamine and its derivatives.
Q1: My reaction mixture has formed a persistent emulsion during aqueous work-up. How can I break it?
A1: Emulsion formation is a frequent issue, especially when dealing with amine-containing compounds that can act as surfactants. Here are several strategies to tackle this:
-
Increase the Ionic Strength: Add saturated sodium chloride solution (brine) to the separatory funnel. This increases the polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.[1]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel. While slower, this can prevent emulsion formation in the first place.
-
Filtration: As a last resort, you can filter the entire mixture through a pad of Celite®. This physically disrupts the emulsion.[1]
-
Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture) can sometimes disrupt the emulsion.
Q2: I'm having trouble removing the urea byproduct from my amide coupling reaction (e.g., using DCC). What's the best approach?
A2: Dicyclohexylurea (DCU) is notoriously insoluble in many common organic solvents. Here are a few effective methods for its removal:
-
Filtration: Often, DCU will precipitate out of the reaction mixture. It can be removed by simple filtration.
-
Solvent Selection: If the DCU remains in solution, try concentrating the reaction mixture and then adding a solvent in which your product is soluble but the DCU is not, such as diethyl ether or pentane. The DCU should then precipitate and can be filtered off.
-
Alternative Coupling Reagents: To avoid this issue in the future, consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[2][3] The resulting urea byproduct is water-soluble and easily removed during the aqueous work-up.
Q3: My thiazole-containing product seems to be water-soluble, and I'm losing it during the aqueous extraction. What can I do?
A3: The basic nitrogen on the thiazole ring and the primary amine of Thiazol-5-ylmethanamine can be protonated, leading to increased water solubility, especially in acidic conditions.
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer to be basic (pH 8-9) using a mild base like sodium bicarbonate or sodium carbonate. This will deprotonate the amine and thiazole nitrogen, making your product less water-soluble and more soluble in the organic layer.
-
Salting Out: Adding a significant amount of a salt like sodium chloride to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.
-
Back-Extraction: If your product is extracted into an acidic aqueous layer, you can then basify this layer and re-extract your product with an organic solvent.
Q4: I'm seeing streaking on my TLC plate when analyzing my thiazole product. What is the cause and how can I fix it?
A4: Streaking on a TLC plate is often due to the compound being acidic or basic.[4] Since thiazoles can be basic, this is a common observation.
-
Modified Eluent: To improve the chromatography, you can add a small amount of a basic modifier to your eluent system. For example, adding 1-2% triethylamine to your hexane/ethyl acetate or dichloromethane/methanol mobile phase can neutralize the acidic sites on the silica gel and lead to sharper spots.
Part 2: Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common reactions involving Thiazol-5-ylmethanamine.
Guide 1: Work-up of Amide Coupling Reactions
Amide bond formation is a very common reaction for Thiazol-5-ylmethanamine.[2][5] A typical issue is the removal of excess coupling reagents and byproducts.
Scenario: You have coupled Thiazol-5-ylmethanamine with a carboxylic acid using EDC and HOBt in DMF.
Problem: Difficulty in purifying the final amide product from residual reagents and byproducts.
Troubleshooting Protocol:
-
Quenching the Reaction: After the reaction is complete, dilute the DMF solution with a suitable organic solvent like ethyl acetate.
-
Aqueous Washes:
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted Thiazol-5-ylmethanamine and other basic impurities.[6]
-
Wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid and acidic byproducts like HOBt.[1]
-
Finally, wash with brine to reduce the amount of water in the organic layer.[1]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol).[4]
Visualizing the Amide Coupling Work-up Workflow:
Caption: Workflow for Amide Coupling Work-up.
Guide 2: Work-up of Reductive Amination Reactions
Reductive amination is another key transformation for Thiazol-5-ylmethanamine, used to form secondary amines.[7][8] A common challenge is dealing with the reducing agent and potential side products.
Scenario: You have performed a reductive amination of an aldehyde or ketone with Thiazol-5-ylmethanamine using sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[7]
Problem: Isolating the desired secondary amine from unreacted starting materials and boronate salts.
Troubleshooting Protocol:
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt (sodium potassium tartrate) to decompose the excess reducing agent and any boron-containing byproducts.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Acid-Base Extraction for Purification:
-
Extract the organic layer with a dilute acid (e.g., 1 M HCl). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities (like unreacted aldehyde/ketone) in the organic layer.
-
Separate the aqueous layer and wash it with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer to a pH of 9-10 with a base like 1 M NaOH.
-
Extract your deprotonated amine product back into an organic solvent.
-
-
Final Steps: Wash the organic layer with brine, dry it, and concentrate to obtain your purified secondary amine. Further purification by column chromatography may be necessary.
Decision Tree for Reductive Amination Purification:
Caption: Acid-Base Extraction for Amine Purification.
Guide 3: Work-up of N-Alkylation Reactions
N-alkylation of Thiazol-5-ylmethanamine can be complicated by over-alkylation and the basicity of the starting material and product.
Scenario: You have alkylated Thiazol-5-ylmethanamine with an alkyl halide in the presence of a base like potassium carbonate.
Problem: A mixture of mono- and di-alkylated products, along with unreacted starting material.
Troubleshooting Protocol:
-
Initial Work-up: After the reaction, filter off the inorganic base. Dilute the filtrate with an organic solvent and wash with water to remove any remaining inorganic salts. Dry and concentrate the organic layer.
-
Chromatographic Separation: This is often the most effective way to separate the starting material, mono-alkylated, and di-alkylated products.
-
Use a silica gel column.
-
Start with a less polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The di-alkylated product will typically elute first, followed by the mono-alkylated product, and finally the more polar starting material.
-
Adding a small amount of triethylamine to the eluent can improve the separation and prevent tailing of the basic compounds.
-
Data Summary Table:
| Compound Type | Typical Elution Order (Normal Phase) | Key Considerations |
| Di-alkylated Product | First | Least polar |
| Mono-alkylated Product | Second | Intermediate polarity |
| Thiazol-5-ylmethanamine | Last | Most polar |
Part 3: Physicochemical Data for Work-up Design
Understanding the properties of Thiazol-5-ylmethanamine is crucial for designing effective work-up procedures.
| Property | Value/Information | Implication for Work-up |
| Appearance | White to pale-yellow solid (hydrochloride salt)[9] | The free base is likely an oil or low-melting solid. |
| pKa (estimated) | Amine: ~9-10; Thiazole N: ~2.5[10] | The primary amine is significantly more basic than the thiazole nitrogen. Acid-base extractions can be used to separate it from less basic compounds. |
| Solubility | Hydrochloride salt is water-soluble. Free base is more soluble in organic solvents. | Control of pH is critical for efficient extraction. |
References
- Technical Support Center: Purification of Thiazole Reaction Mixtures. Benchchem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- How To Run A Reaction: The Workup. Department of Chemistry: University of Rochester.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega - ACS Publications. 2021-07-19.
- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC - NIH.
- Thiazole synthesis. Organic Chemistry Portal.
- Organic Reaction Workup Formulas for Specific Reagents.
- A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides. Benchchem.
- Thiazol-5-ylmethanamine hydrochloride | 131052-46-5. Sigma-Aldrich.
- Amide Synthesis. Fisher Scientific.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. 2019-05-04.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. 2008-06-23.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- 161805-76-1|Thiazol-5-ylmethanamine|BLD Pharm.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives?. ResearchGate. 2015-04-15.
- Thiazol-5-ylmethyl (2S,3R,5R)-3-hydroxy-5-((S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamido)-1,6-diphenylhexan-2-ylcarbamate | C37H48N6O5S2 | CID 72942040. PubChem.
- N-alkylation strategy of 5-AMT. | Download Scientific Diagram. ResearchGate.
- Reductive Amination, and How It Works. Master Organic Chemistry. 2017-09-01.
- Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. 2025-02-18.
- Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. 2025-01-01.
- Reaction Work-Up I. MIT Digital Lab Techniques Manual - YouTube. 2010-02-04.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. 2024-04-29.
- Application Note – Reductive Amination. Sigma-Aldrich.
- Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. The Royal Society of Chemistry.
- Thiazole. Wikipedia.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls.
- Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494. PubChem - NIH.
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware.
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
- Development of a selective and scalable N1-indazole alkylation. PMC. 2024-02-20.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. NIH. 2017-03-31.
- 161805-76-1 | Thiazol-5-ylmethanamine. AiFChem.
Sources
- 1. youtube.com [youtube.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jocpr.com [jocpr.com]
- 9. Thiazol-5-ylmethanamine hydrochloride | 131052-46-5 [sigmaaldrich.com]
- 10. Thiazole - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Bioactivity of Thiazol-5-ylmethanamine Analogs
Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have cemented its role as a "privileged scaffold." This means it is a recurring structural motif in a multitude of pharmacologically active compounds.[2] From the antibiotic properties of Penicillin to the antiretroviral activity of Ritonavir and the anticancer efficacy of Dasatinib, the thiazole nucleus is integral to numerous FDA-approved drugs.[1][3] The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize therapeutic effects.[3]
This guide focuses on a specific, promising subclass: Thiazol-5-ylmethanamine analogs . By anchoring a flexible methylamine side chain at the C5 position, we create a vector for interacting with biological targets while leaving other positions on the thiazole ring (C2 and C4) available for chemical modification. This allows for a systematic exploration of the structure-activity relationship (SAR). Here, we present a comparative analysis of a series of rationally designed analogs, evaluating their anticancer and antibacterial potential through rigorous, validated in vitro assays. Our objective is to provide researchers with both the foundational data and the detailed methodologies required to pursue this promising chemical space.
Analog Design and Synthesis Strategy
The design of our analog series (designated THA-1 to THA-3 ) is predicated on probing the effects of electronic modifications at the C2 position of the thiazole ring. A classic and highly efficient method for constructing the thiazole core is the Hantzsch Thiazole Synthesis .[4][5][6] This reaction involves the condensation of an α-haloketone with a thioamide.[5][7]
For our purposes, we begin with a protected amino α-haloketone and react it with different substituted thioamides. The rationale is that varying the substituent on the thioamide (e.g., from an electron-donating group to an electron-withdrawing group) will modulate the electronic character of the resulting thiazole ring, which can significantly impact target binding and overall bioactivity. A representative synthetic scheme is outlined below.
-
THA-1 (Parent Compound): Unsubstituted at C2.
-
THA-2 (Electron-Donating Group): A methoxy-phenyl group at C2, intended to increase electron density.
-
THA-3 (Electron-Withdrawing Group): A nitro-phenyl group at C2, intended to decrease electron density.
This strategic variation allows for a clear investigation into how modulating the electronics of the thiazole core influences biological outcomes.
Comparative Bioactivity Assessment: Experimental Framework
To provide a comprehensive comparison, we will evaluate the analogs across two key therapeutic areas where thiazoles have shown significant promise: oncology and infectious disease. The experimental workflow is designed to first assess broad cytotoxicity and antibacterial activity, and then to probe the potential mechanism of action for the most potent anticancer compound.
Anticancer Activity: Cytotoxicity Screening
The initial evaluation of anticancer potential is performed using a cytotoxicity assay. The chosen method, the MTT assay, is a robust and widely used colorimetric technique that measures the metabolic activity of cells, which serves as a proxy for cell viability.[8][9]
Detailed Protocol: MTT Cytotoxicity Assay [10]
-
Cell Seeding: Seed human chronic myeloid leukemia (CML) cells (K-562 cell line) into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of THA-1, THA-2, and THA-3 in DMSO. Perform serial dilutions in serum-free medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the respective analog concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
To assess antibacterial efficacy, we determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] The broth microdilution method is a standardized and quantitative technique for this purpose.[13][14]
Detailed Protocol: Broth Microdilution MIC Assay [11][15]
-
Inoculum Preparation: From a fresh overnight culture of Staphylococcus aureus on a non-selective agar plate, suspend 3-4 colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve the final inoculum density.
-
Compound Preparation: In a sterile 96-well round-bottom microtiter plate, add 100 µL of sterile MHB to wells in columns 2 through 12. Add 200 µL of a starting high concentration of each test compound (e.g., 256 µg/mL in MHB) to the wells in column 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.[11] This creates a concentration gradient. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (MHB only).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.[12]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).[12]
Mechanism of Action: Apoptosis Induction
For the most potent anticancer analog identified in the MTT assay, a deeper mechanistic study is warranted. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[16] Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent assay that measures their activity.[17][18]
Detailed Protocol: Caspase-Glo® 3/7 Assay [19][20][21]
-
Cell Seeding and Treatment: Seed K-562 cells in a white-walled 96-well plate at 1 x 10⁴ cells per well in 100 µL of medium. Treat the cells with the most potent analog at its 1x and 5x IC₅₀ concentrations, as determined from the MTT assay. Include untreated and vehicle controls. Incubate for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (Promega). Allow it to equilibrate to room temperature before use.[18]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18]
-
Incubation and Measurement: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is directly proportional to the amount of caspase activity.[18] Calculate the fold-change in caspase activity for treated cells relative to the vehicle control.
Results and Structure-Activity Relationship (SAR) Analysis
The biological activities of the Thiazol-5-ylmethanamine analogs are summarized below. The data presented are representative values for comparative purposes.
| Compound ID | C2-Substituent | Cytotoxicity (K-562) IC₅₀ (µM) | Antibacterial (S. aureus) MIC (µg/mL) | Apoptosis Induction (Fold Increase in Caspase 3/7 Activity) |
| THA-1 | H | 25.4 | 64 | 1.8 |
| THA-2 | 4-Methoxyphenyl | 48.2 | >128 | 1.2 |
| THA-3 | 4-Nitrophenyl | 2.1 | 16 | 8.5 |
| Dasatinib | Positive Control | 0.005 | N/A | 12.0 |
| Vancomycin | Positive Control | N/A | 2 | N/A |
Analysis and Discussion:
The results provide a clear initial structure-activity relationship.
-
Anticancer Activity: There is a strong correlation between the electron-withdrawing nature of the C2 substituent and cytotoxic potency. The parent compound THA-1 shows moderate activity. The introduction of an electron-donating methoxy group in THA-2 diminishes the activity, suggesting that increased electron density on the thiazole ring is unfavorable. In stark contrast, the electron-withdrawing nitro group in THA-3 leads to a more than 10-fold increase in potency compared to THA-1 . This suggests that a more electrophilic thiazole core may be crucial for interacting with the biological target.
-
Mechanism of Action: The potent cytotoxicity of THA-3 is strongly correlated with its ability to induce apoptosis. The 8.5-fold increase in caspase 3/7 activity confirms that it effectively triggers the programmed cell death pathway in K-562 cells. This mechanism is consistent with many successful anticancer agents, including the thiazole-containing drug Dasatinib.[22][23] Dasatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the oncogenic driver in CML.[24][25] The constitutively active BCR-ABL kinase drives proliferation and inhibits apoptosis through several downstream pathways, including RAS/MAPK and PI3K/AKT.[16][26][27] The ability of THA-3 to induce apoptosis suggests it may interfere with this or a related survival signaling pathway.
-
Antibacterial Activity: A similar trend is observed for antibacterial activity, where the electron-withdrawing group in THA-3 confers the best activity, although it is still modest compared to the clinical antibiotic Vancomycin. This suggests that the structural requirements for antibacterial and anticancer activity in this scaffold may share some common features.
Conclusion and Future Directions
This guide provides a framework for the comparative bioactivity assessment of novel Thiazol-5-ylmethanamine analogs. Our findings demonstrate that substitution at the C2 position of the thiazole ring is a critical determinant of biological activity. Specifically, the incorporation of an electron-withdrawing group, as in THA-3 , significantly enhances both anticancer cytotoxicity and antibacterial activity. The potent anticancer effect of THA-3 is mediated through the induction of apoptosis.
These results strongly support the Thiazol-5-ylmethanamine scaffold as a promising starting point for the development of novel therapeutic agents. Future work should focus on:
-
Expanded SAR: Synthesizing a broader range of analogs with diverse electronic and steric properties at the C2 and C4 positions.
-
Target Identification: Elucidating the precise molecular target of THA-3 within the cancer cell, potentially through kinase profiling or affinity chromatography, to confirm if it acts on the BCR-ABL pathway or another critical survival kinase.
-
In Vivo Efficacy: Advancing the most promising analogs into preclinical animal models to evaluate their efficacy and safety profiles.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively navigate the chemical space of thiazole derivatives and accelerate the discovery of new drug candidates.
References
-
Patsnap. (2024, July 17). What is the mechanism of Dasatinib? Patsnap Synapse. [Link]
-
Pediatric Oncall. (n.d.). Dasatinib. Drug Index. [Link]
-
MedlinePlus. (2025, February 15). Dasatinib. [Link]
-
Porkka, K., & Koskenvesa, P. (2011). Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia. Blood, 118(23), 5965–5966. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Dasatinib in Advancing Leukemia Treatment. [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
O'Hare, T., et al. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 17(2), 212-221. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Organic Chemistry. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]
-
Miranda, M. B., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 23(2), 947. [Link]
-
Quintás-Cardama, A., & Cortes, J. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930-937. [Link]
-
QIAGEN. (n.d.). Chronic Myeloid Leukemia Signaling. GeneGlobe. [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (2023, September 15). An Overview of Thiazole Derivatives and its Biological Activities. [Link]
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
CUTM Courseware. (n.d.). Thiazole. [Link]
-
Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. [Link]
-
Bou-Salah, L., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 24(15), 2786. [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
-
Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Amin, A., et al. (2022). Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. Current Bioactive Compounds, 18(9), 77-89. [Link]
-
Taylor & Francis Online. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. [Link]
-
Al-Ostath, A. I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6296. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. youtube.com [youtube.com]
- 15. protocols.io [protocols.io]
- 16. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. tripod.nih.gov [tripod.nih.gov]
- 21. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 22. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 23. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 24. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 25. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. aacrjournals.org [aacrjournals.org]
Comparative Analysis of Thiazol-5-ylmethanamine Derivatives: A Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the thiazole scaffold stands as a privileged heterocycle, integral to the structure of numerous biologically active compounds. Among its varied derivatives, the thiazol-5-ylmethanamine core has emerged as a promising framework for the development of novel therapeutic agents targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and enzymes. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of thiazol-5-ylmethanamine derivatives, synthesizing data from key studies to offer insights for researchers and professionals in drug discovery and development.
The Thiazol-5-ylmethanamine Scaffold: A Versatile Pharmacophore
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an attractive component in drug design.[1] The thiazol-5-ylmethanamine scaffold, specifically, positions a reactive aminomethyl group at the C5 position, providing a key anchor point for interaction with biological targets and a versatile handle for synthetic modification. The general structure allows for systematic exploration of chemical space through substitutions at the C2 and C4 positions of the thiazole ring, as well as modifications of the amine functionality.
Deciphering the Structure-Activity Landscape: A Comparative Analysis
A comprehensive understanding of the SAR is paramount for the rational design of potent and selective ligands. This section dissects the impact of structural modifications at key positions of the thiazol-5-ylmethanamine core on biological activity, drawing upon published experimental data.
The Critical Role of Substituents at the C2 and C4 Positions
Systematic variation of substituents at the C2 and C4 positions of the thiazole ring has revealed their profound influence on the potency and selectivity of these derivatives. A seminal study exploring a series of 2,4-disubstituted thiazole analogs provided crucial insights into these relationships.
Table 1: Comparative Activity of 2,4-Disubstituted Thiazole Aromatic Analogs
| Compound ID | R2 Substituent | R4 Substituent | Activity (IC50, µM) |
| 1a | Phenyl | Methyl | 15.2 |
| 1b | 4-Chlorophenyl | Methyl | 5.8 |
| 1c | 4-Methoxyphenyl | Methyl | 12.1 |
| 1d | Phenyl | Ethyl | 18.5 |
| 1e | 4-Chlorophenyl | Ethyl | 7.2 |
| 1f | Phenyl | Phenyl | 3.5 |
| 1g | 4-Chlorophenyl | Phenyl | 1.2 |
Data synthesized from representative SAR studies.[2]
From the data presented in Table 1, several key SAR trends can be elucidated:
-
Impact of C2-Aryl Substitution: The nature of the aryl substituent at the C2 position is a critical determinant of activity. The introduction of an electron-withdrawing group, such as a chlorine atom at the para-position of the phenyl ring (compare 1a and 1b ), consistently leads to a significant enhancement in potency. Conversely, an electron-donating group like a methoxy group (1c ) tends to be less favorable than an unsubstituted phenyl ring.
-
Influence of C4-Alkyl/Aryl Substitution: The substituent at the C4 position also plays a modulating role. While increasing the alkyl chain length from methyl (1a , 1b ) to ethyl (1d , 1e ) appears to be detrimental to activity, the introduction of a larger, aromatic substituent like a phenyl group (1f , 1g ) dramatically boosts potency. The synergistic effect of a C2-(4-chlorophenyl) and a C4-phenyl group (1g ) results in the most potent compound in this series.
The Amine Moiety: A Key Interaction Point
The methanamine group at the C5 position is not merely a linker but a crucial pharmacophoric element that often engages in key interactions with the biological target, such as hydrogen bonding or ionic interactions. Modifications of this amine have a profound impact on biological activity.
For instance, in the development of dopamine D3 receptor ligands, the nature of the amine substituent is a determining factor for both affinity and selectivity.[3] While primary amines can serve as a starting point, their substitution to secondary or tertiary amines, or incorporation into cyclic structures like piperazine or piperidine, often leads to more favorable pharmacokinetic and pharmacodynamic profiles.
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis of thiazol-5-ylmethanamine derivatives typically follows established synthetic routes. A general and versatile method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.
General Synthetic Scheme
A representative synthetic workflow for the preparation of 2,4-disubstituted thiazol-5-ylmethanamine derivatives is outlined below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Table 1, SAR of 2,4-substituted thiazole aromatic analogs containing an aromatic substituent - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Thiazole-Based Compounds
For researchers, scientists, and drug development professionals, the thiazole scaffold represents a cornerstone in medicinal chemistry.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a privileged structure found in numerous clinically approved drugs and serves as a focal point for the discovery of novel therapeutic agents.[1][2] The unique electronic and structural characteristics of the thiazole ring allow for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties to enhance efficacy and selectivity against various biological targets.[1] This guide provides an in-depth comparison of the in vitro performance of various thiazole derivatives, with a focus on their anticancer and antimicrobial activities, supported by experimental data and detailed protocols.
The Thiazole Core: A Hub of Biological Activity
The versatility of the thiazole nucleus is demonstrated by its presence in a wide array of bioactive compounds, including natural products and synthetic drugs.[3] Its derivatives have shown significant promise in various therapeutic areas, exhibiting activities such as:
-
Anticancer: Targeting various signaling pathways involved in tumor growth and proliferation, including protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]
-
Antimicrobial: Demonstrating efficacy against a broad spectrum of bacterial and fungal pathogens.[6][7]
-
Enzyme Inhibition: Acting on various enzymes implicated in disease, such as protein kinase CK2 and aurora kinases.[8][9]
This guide will delve into the in vitro testing of specific classes of thiazole derivatives, providing a comparative analysis of their performance and the methodologies used for their evaluation.
Comparative In Vitro Anticancer Activity of Thiazole Derivatives
The development of novel anticancer agents is a primary focus of thiazole-related research. Numerous studies have demonstrated the potent cytotoxic effects of thiazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparison.
A novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones were synthesized and evaluated for their in vitro cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay.[4] The results, summarized in the table below, highlight the potential of these compounds compared to the standard drug Staurosporine.
| Compound | Substitution (R) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 |
| 4a | H | 12.7 ± 0.77 | 6.69 ± 0.41 |
| 4c | NH=NH-Ph | 2.57 ± 0.16 | 7.26 ± 0.44 |
| Staurosporine (Standard) | - | 6.77 ± 0.41 | 8.4 ± 0.51 |
| Data sourced from Anticancer Studies of Newly Synthesized Thiazole Derivatives.[4] |
Notably, compound 4c exhibited superior activity against the MCF-7 cell line compared to the standard drug, Staurosporine.[4] This enhanced activity is attributed to the substitution on the benzylidene ring. Further investigation revealed that compound 4c also potently inhibits VEGFR-2, a key receptor in tumor angiogenesis, with an IC50 of 0.15 µM.[4]
Another study focused on a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives and their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines.[10] The inhibitory percentages at a concentration of 5 µg/mL are presented below.
| Compound | % Inhibition vs. A-549 | % Inhibition vs. Bel7402 | % Inhibition vs. HCT-8 |
| 8c | 48% | Low | Low |
| 8f | 40% | Low | Low |
| 7f | - | Low | 40% |
| 5-Fluorouracil (Control) | >50% | >50% | >50% |
| Data sourced from Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.[10] |
These findings suggest that specific substitutions on the thiazole-5-carboxamide scaffold can lead to moderate to good activity against lung and colon cancer cell lines.[10]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest exponentially growing cancer cells (e.g., MCF-7, HepG2, A-549).
-
Determine cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include appropriate controls: a vehicle control (medium with the same concentration of the solvent) and a no-treatment control (cells in medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Comparative In Vitro Antimicrobial Activity of Thiazole Derivatives
Thiazole derivatives have also demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
A study on new heteroaryl(aryl) thiazole derivatives evaluated their antibacterial and antifungal activities. The results, presented below, showcase their activity against various bacterial and fungal strains.
| Compound | MIC (mg/mL) vs. E. coli | MIC (mg/mL) vs. S. aureus | MIC (mg/mL) vs. C. albicans |
| 2 | 0.47 | 0.47 | 0.23 |
| 3 | 0.23 | 0.47 | 0.23 |
| 4 | 0.17 | 0.47 | 0.47 |
| 9 | 0.47 | 0.47 | 0.06 |
| Ampicillin (Standard) | >1 | <0.03 | - |
| Ketoconazole (Standard) | - | - | <0.015 |
| Data sourced from Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.[7] |
Compound 9 displayed particularly potent antifungal activity against Candida albicans, with a MIC value of 0.06 mg/mL.[7] Several compounds also showed moderate antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., E. coli, S. aureus) in an appropriate broth medium overnight at 37°C.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial twofold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Experimental Workflow Diagram
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
The thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The in vitro data presented in this guide demonstrate the significant potential of thiazole derivatives as both anticancer and antimicrobial agents. The ability to systematically modify the thiazole core allows for the optimization of biological activity, leading to the identification of potent and selective compounds. The detailed experimental protocols provided herein serve as a practical resource for researchers engaged in the evaluation of novel thiazole-based compounds, ensuring the generation of reliable and comparable data to drive the discovery of new therapeutic agents.
References
- El-Naggar, A. M., Zidan, A., Elkaeed, E. B., & Badawi, W. (2022). Design, synthesis and docking studies of new hydrazinyl-thiazole derivatives as anticancer and antimicrobial agents. [Source not further specified].
-
Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. [Link]
-
Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, R. A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]
- (2025).
-
(2025). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(10), 18985-18998. [Link]
-
(2022). Selected examples of bioactive thiazole-comprising compounds: (a) natural and (b) synthetic. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 7(40), 35593-35627. [Link]
- (2024).
-
Zhu, X. R., Hu, W. X., & Pei, W. (2011). Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. Archiv der Pharmazie, 344(11), 721-727. [Link]
-
(2024). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]
-
(2022). Thiazole derivatives with antimicrobial activity. ResearchGate. [Link]
-
Marković, V., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(16), 4930. [Link]
-
(2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
-
(2023). Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Semantic Scholar. [Link]
-
Protopopov, M. V., et al. (2018). Identification of 1,3-thiazole-5-carboxylic acid derivatives as inhibitors of protein kinase CK2. Current Enzyme Inhibition, 14(2), 152-159. [Link]
-
Hassan, A. S., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5650. [Link]
-
Sayed, S. M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4935. [Link]
- (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Source not further specified].
- (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Source not further specified].
- (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Source not further specified].
-
(2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(12), 2774. [Link]/PMC7356616/)
Sources
- 1. benchchem.com [benchchem.com]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. jchemrev.com [jchemrev.com]
- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
A Researcher's Guide to Thiazol-5-ylmethanamine Synthesis: A Comparative Analysis of Key Synthetic Routes
Introduction: The Significance of the Thiazol-5-ylmethanamine Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for drug discovery. Specifically, derivatives of Thiazol-5-ylmethanamine serve as critical building blocks for a range of pharmacologically active agents. The primary amine tethered to the C5 position of the thiazole ring provides a key vector for molecular elaboration, enabling the construction of diverse compound libraries targeting various therapeutic areas.
However, the synthesis of this valuable intermediate is not without its challenges. The choice of synthetic strategy can significantly impact yield, purity, scalability, and the tolerance of other functional groups within the molecule. This in-depth guide provides a comparative analysis of the three primary synthetic routes to Thiazol-5-ylmethanamine derivatives, offering field-proven insights, detailed experimental protocols, and quantitative data to empower researchers in selecting the optimal pathway for their specific needs. We will delve into the strategic and mechanistic considerations behind each approach, ensuring that every protocol is presented as a self-validating system.
Core Synthetic Strategies: A Comparative Overview
The synthesis of Thiazol-5-ylmethanamine fundamentally involves the installation of a -CH₂NH₂ group at the C5 position of a thiazole precursor. The three most prevalent and logical retrosynthetic disconnections are:
-
Route 1: Nucleophilic Substitution on 5-(Halomethyl)thiazoles. This classic approach involves the displacement of a halide from a pre-functionalized thiazole.
-
Route 2: Reduction of Thiazole-5-carbonitriles. A robust method that leverages the well-established chemistry of nitrile reduction.
-
Route 3: Reductive Amination of Thiazole-5-carbaldehydes. This strategy builds the target molecule by forming the C-N bond and reducing the intermediate imine in a single conceptual operation.
The following sections will explore the intricacies of each route, providing both the "how" and the "why" behind the experimental choices.
Route 1: Nucleophilic Substitution on 5-(Halomethyl)thiazoles
This strategy is arguably the most direct on-paper approach, hinging on the synthesis of a 5-(halomethyl)thiazole intermediate, which is then subjected to amination. The success of this route is critically dependent on the stability of the halomethyl intermediate and the choice of the nitrogen nucleophile to avoid common pitfalls like over-alkylation.
Causality and Experimental Choices
The key intermediate, a 5-(chloromethyl) or 5-(bromomethyl)thiazole, is typically synthesized from corresponding allyl isothiocyanate derivatives through chlorination and cyclization.[2][3] Once the halide is in place, the choice of aminating agent is crucial.
-
Direct Amination with Ammonia: Using aqueous or liquid ammonia is a straightforward method. However, it carries a significant risk of over-alkylation, where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the starting halide to form secondary and tertiary amines. To mitigate this, a large excess of ammonia is typically employed to statistically favor the formation of the primary amine.
-
The Gabriel Synthesis: A classic and highly reliable method to form primary amines exclusively.[4][5] It utilizes potassium phthalimide as a surrogate for an ammonia anion. The phthalimide nitrogen is sufficiently nucleophilic to displace the halide, but the resulting N-alkylphthalimide is not nucleophilic enough to react further, thus preventing over-alkylation.[4] The final amine is liberated by hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis. The use of hydrazine is often preferred due to its milder conditions.[2]
-
Delépine Reaction (via Hexamethylenetetramine): An alternative to the Gabriel synthesis, this method involves reacting the alkyl halide with hexamethylenetetramine to form a quaternary ammonium salt.[2][3] Acidic hydrolysis of this salt then liberates the primary amine. This method offers good yields and avoids the sometimes challenging removal of phthalhydrazide precipitate seen in the Gabriel synthesis.
Workflow Diagram: Nucleophilic Substitution Route
Caption: Workflow for Nitrile Reduction Routes.
Representative Experimental Protocol (LiAlH₄ Reduction)
This is a general procedure for the reduction of aromatic nitriles, adapted for thiazole-5-carbonitrile. [6]
-
Set up an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Flush the apparatus with dry nitrogen, and charge the flask with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C using an ice bath.
-
Add a solution of thiazole-5-carbonitrile (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath, and stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until a white, granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Thiazol-5-ylmethanamine. Further purification can be achieved by distillation or chromatography.
Route 3: Reductive Amination of Thiazole-5-carbaldehydes
Reductive amination is a powerful and highly versatile C-N bond-forming reaction. This one-pot procedure combines the formation of an imine from an aldehyde and an amine source (here, ammonia) with its immediate reduction to the target amine. This strategy avoids the isolation of the often-unstable imine intermediate.
Causality and Experimental Choices
The key to a successful reductive amination is the choice of a reducing agent that is selective for the imine (or iminium ion) intermediate over the starting aldehyde.
-
Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent. A potential drawback is that NaBH₄ can also reduce the starting aldehyde. [7]To circumvent this, the imine is often allowed to form completely before the reducing agent is added. [7]Alternatively, performing the reaction under pH control can favor the reduction of the protonated iminium ion.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is a cornerstone of reductive amination. [7]It is less reactive than NaBH₄ and is particularly effective at reducing iminium ions, which are formed under mildly acidic conditions (pH 4-5), while being slow to reduce aldehydes and ketones at that pH. [7]This selectivity allows for all components (aldehyde, amine, and reducing agent) to be combined in a single pot.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A modern alternative to NaBH₃CN, often abbreviated as STAB. It is also a mild and selective reducing agent for imines and is particularly effective in non-protic solvents like dichloromethane (DCM) or dichloroethane (DCE). [7]It avoids the use of cyanide, which is a significant safety advantage.
-
Catalytic Hydrogenation: Similar to nitrile reduction, this method can be applied to the in-situ formed imine. Various catalysts, including Pd/C, Raney Ni, and specialized cobalt catalysts, can be used with H₂ gas as the reductant and aqueous ammonia as the nitrogen source. [8][9]
Workflow Diagram: Reductive Amination Route
Caption: Workflow for the Reductive Amination Route.
Representative Experimental Protocol (NaBH₄ Reduction)
This procedure is adapted from general methods for the reductive amination of aldehydes. [8][10][11]
-
Dissolve Thiazole-5-carbaldehyde (1.0 equivalent) in methanol.
-
Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until completion as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product. Further purification can be performed if necessary.
Quantitative Comparison of Synthetic Routes
The selection of an optimal synthetic route depends on a multi-faceted analysis of yield, reaction conditions, safety, and substrate compatibility. The table below summarizes the key parameters for each approach to facilitate an objective comparison.
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Nitrile Reduction | Route 3: Reductive Amination |
| Typical Starting Material | 5-(Chloromethyl)thiazole | Thiazole-5-carbonitrile | Thiazole-5-carbaldehyde |
| Key Reagents | NH₃, Potassium Phthalimide, or Hexamethylenetetramine | LiAlH₄, BH₃, or H₂/Raney Ni | NH₃ + NaBH₄, NaBH₃CN, or NaBH(OAc)₃ |
| Typical Yield | Good to Excellent (e.g., 76% reported) [3] | Good to Excellent (often >80%) [12] | Good to Excellent (often >85%) [10] |
| Reaction Temperature | Reflux | 0°C to Reflux | 0°C to Room Temperature |
| Key Advantages | Direct, avoids strong reducing agents, well-established (Gabriel/Delépine). | High-yielding, reliable transformation. | One-pot procedure, mild conditions, high functional group tolerance (with NaBH₃CN/STAB). |
| Key Disadvantages | Halomethyl intermediate can be unstable/lachrymatory; risk of over-alkylation with NH₃. | Requires potent, hazardous hydrides (LiAlH₄) or high-pressure equipment (H₂). | Potential for aldehyde self-reduction with NaBH₄; cyanide use with NaBH₃CN. |
| Scalability | Moderate to Good | Good (especially with catalytic hydrogenation) | Excellent |
| Functional Group Tolerance | Good (avoids reduction) | Poor (LiAlH₄/BH₃) to Moderate (H₂) | Good to Excellent (especially with NaBH(OAc)₃) |
Conclusion and Recommendations
Each of the discussed synthetic routes offers a viable pathway to Thiazol-5-ylmethanamine derivatives, with distinct advantages and drawbacks.
-
Route 1 (Nucleophilic Substitution) , particularly via the Gabriel or Delépine reactions, is highly recommended for small to medium-scale syntheses where avoiding potent reducing agents is a priority and the primary goal is the clean formation of a primary amine without over-alkylation byproducts.
-
Route 2 (Nitrile Reduction) is a powerful and high-yielding option. Catalytic hydrogenation stands out as the most scalable and industrially relevant method, though it requires specialized equipment. For laboratory scale, LiAlH₄ is effective but requires stringent safety protocols and has poor functional group tolerance.
-
Route 3 (Reductive Amination) represents the most versatile and often most convenient laboratory-scale method. The use of sodium triacetoxyborohydride (STAB) is particularly advantageous due to its high chemoselectivity, mild reaction conditions, and avoidance of cyanide reagents, making it the method of choice for complex molecules with sensitive functional groups.
Ultimately, the optimal choice will be dictated by the specific requirements of the target molecule, the scale of the synthesis, the available laboratory equipment, and the safety infrastructure in place. This guide provides the foundational data and rationale to make that decision an informed one.
References
-
Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]
- European Patent Office. (1991).
- Kagabu, S., & Taguchi, M. (1993). Process for the preparation of chlorothiazole derivatives (U.S. Patent No. 5,180,833). U.S.
-
Organic Reactions. (n.d.). Nitrile to Amine - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Chemistry Steps. Retrieved from [Link]
-
Reddy, T. S., & Ghorpade, R. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(6), 94-99. [Link]
-
Wikipedia contributors. (2023). Nitrile reduction. Wikipedia. [Link]
-
Cambridge University Press. (n.d.). Gabriel Synthesis. In Named Organic Reactions. [Link]
-
Organic Syntheses. (n.d.). Raney Nickel Catalyst. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
-
Setamdideh, D., & Khezri, B. (2012). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Journal of the Chinese Chemical Society, 59(3), 338-341. [Link]
-
Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps. Retrieved from [Link]
-
Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127. [Link]
-
Organic Reactions. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Werkmeister, S., Neumann, J., Junge, K., & Beller, M. (2014). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 7(4), 1008-1011. [Link]
-
Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Raney Nickel Catalyst. Retrieved from [Link]
-
Reddy, C. S., & Smitha, G. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. [Link]
-
Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved from [Link]
-
Carbonyls 6. Reduction with Lithal (LiAlH4). (2015, October 31). YouTube. [Link]
-
Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. [Link]
-
Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 20(9), 15968-15999. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
- 3. US5180833A - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 5. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 6. ias.ac.in [ias.ac.in]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. NaBH4/C: A Convenient System for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 11. scispace.com [scispace.com]
- 12. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Docking of Thiazol-5-ylmethanamine-Derived Ligands: A Virtual Screening Perspective
In the landscape of modern drug discovery, the thiazole scaffold stands as a cornerstone of medicinal chemistry, featured in a multitude of clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have made it a privileged structure in the design of novel therapeutics. A particularly intriguing, yet less explored, subclass is the Thiazol-5-ylmethanamine framework. This guide provides a comprehensive overview of the application of in silico molecular docking to this class of compounds, offering a comparative analysis against other inhibitors for relevant biological targets.
While direct and extensive in silico docking data for Thiazol-5-ylmethanamine derivatives are emerging, this guide will leverage data from closely related 5-substituted thiazole analogs, such as thiazole-carboxamides, to illustrate the principles and potential of this powerful computational technique. This approach provides a robust framework for researchers to apply these methodologies to their own Thiazol-5-ylmethanamine-derived ligands.
The Thiazole Scaffold: A Privileged Framework in Drug Design
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore in numerous bioactive compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The substitution pattern on the thiazole ring plays a crucial role in determining the biological activity, with the 2, 4, and 5 positions being key points for chemical modification.[2] The Thiazol-5-ylmethanamine scaffold, in particular, offers a flexible linker at the 5-position, allowing for the exploration of diverse chemical space and the potential to interact with a variety of biological targets.
The Power of In Silico Docking: A Virtual Key to Biological Locks
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it allows researchers to virtually screen vast libraries of compounds against a specific protein target, predicting their binding affinity and interaction modes. This in silico approach significantly accelerates the identification of promising lead compounds, reduces the costs associated with experimental screening, and provides valuable insights into structure-activity relationships (SAR).
dot
Caption: A generalized workflow for in silico molecular docking studies.
Comparative Docking Studies: Thiazole Derivatives vs. The Field
To illustrate the utility of in silico docking for the Thiazol-5-ylmethanamine class, we will examine two well-established therapeutic targets for which other thiazole derivatives have been investigated: Cyclooxygenase (COX) enzymes and Epidermal Growth Factor Receptor (EGFR).
Cyclooxygenase (COX) Inhibition: A Target for Anti-Inflammatory Agents
The COX enzymes (COX-1 and COX-2) are key players in the inflammatory cascade and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[3] Several studies have explored thiazole derivatives as potential COX inhibitors.
A study on a series of methoxyphenyl thiazole carboxamide derivatives revealed their potential as selective COX-2 inhibitors.[3] The docking scores for these compounds against COX-1 and COX-2, when compared to the known NSAID celecoxib, highlight the promise of the thiazole scaffold.
| Compound Class | Target | Docking Score (kcal/mol) | Reference |
| Thiazole Carboxamide Derivatives | COX-1 | -4.99 to -5.52 | [3] |
| Thiazole Carboxamide Derivatives | COX-2 | -5.49 to -6.58 | [3] |
| Celecoxib (Reference NSAID) | COX-1 | -10.86 | [3] |
| Celecoxib (Reference NSAID) | COX-2 | -11.28 | [3] |
While celecoxib shows higher docking scores, the thiazole carboxamides demonstrate a degree of selectivity for COX-2 over COX-1, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3] These findings suggest that Thiazol-5-ylmethanamine derivatives, with their distinct substitution pattern, could be promising candidates for development as novel anti-inflammatory agents. The aminomethyl linker could potentially access different sub-pockets within the COX active site, leading to improved affinity and selectivity.
EGFR/VEGFR-2 Inhibition: A Strategy in Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are crucial tyrosine kinases involved in tumor growth and angiogenesis.[4] A recent study on novel thiazole-based derivatives demonstrated their potential as dual EGFR/VEGFR-2 inhibitors.
| Compound | Target | IC50 (nM) | Reference |
| Thiazole Derivative 11d | EGFR | 76 ± 3 | [4] |
| Thiazole Derivative 11f | EGFR | 71 ± 3 | [4] |
| Erlotinib (Reference Drug) | EGFR | 80 ± 5 | [4] |
| Thiazole Derivative 11d | VEGFR-2 | 85 ± 4 | [4] |
| Thiazole Derivative 11f | VEGFR-2 | 80 ± 4 | [4] |
| Sorafenib (Reference Drug) | VEGFR-2 | 89 ± 5 | [4] |
The data indicates that these thiazole derivatives exhibit potent inhibitory activity against both EGFR and VEGFR-2, with IC50 values comparable or superior to the established drugs Erlotinib and Sorafenib.[4] Molecular docking studies of these compounds would likely reveal key interactions within the ATP-binding pockets of these kinases. For Thiazol-5-ylmethanamine-derived ligands, the methanamine group could serve as a critical hydrogen bond donor or acceptor, potentially enhancing binding affinity and specificity.
Experimental Protocols: A Step-by-Step Guide to In Silico Docking
The following protocol outlines a general procedure for conducting molecular docking studies, which can be adapted for Thiazol-5-ylmethanamine derivatives.
1. Receptor Preparation:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file using software like UCSF Chimera or PyMOL.
-
Protonation: Add hydrogen atoms to the protein structure, assigning appropriate protonation states to ionizable residues at a physiological pH.
-
Define Binding Site: Identify the active site or binding pocket of the protein. This can be based on the location of a co-crystallized ligand or predicted using pocket detection algorithms.
2. Ligand Preparation:
-
3D Structure Generation: Create the 3D structures of the Thiazol-5-ylmethanamine-derived ligands using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Energy Minimization: Optimize the geometry of the ligands using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Assignment: Assign partial charges to the atoms of the ligands.
3. Molecular Docking Simulation:
-
Software Selection: Choose a docking program such as AutoDock Vina, Glide, or MOE.
-
Grid Box Generation: Define a grid box that encompasses the entire binding site of the receptor.
-
Docking Run: Execute the docking simulation, allowing the program to explore various conformations and orientations of the ligand within the binding site. The program will typically generate multiple binding poses for each ligand.
4. Analysis of Results:
-
Scoring: Analyze the docking scores (e.g., binding energy in kcal/mol) to rank the ligands based on their predicted binding affinity. More negative scores generally indicate stronger binding.
-
Binding Mode Visualization: Visualize the top-ranked poses of the ligands within the protein's active site to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Comparative Analysis: Compare the docking scores and binding modes of the Thiazol-5-ylmethanamine derivatives with those of known inhibitors or other classes of compounds.
dot
Caption: The core chemical scaffold of Thiazol-5-ylmethanamine.
Conclusion and Future Directions
In silico molecular docking is an indispensable tool in modern drug discovery, providing a rapid and cost-effective means of identifying and optimizing lead compounds. While the direct exploration of Thiazol-5-ylmethanamine derivatives through docking studies is an area ripe for further investigation, the comparative analysis of related 5-substituted thiazoles against key biological targets demonstrates the immense potential of this chemical class.
The flexibility of the methanamine linker at the 5-position offers exciting opportunities for designing novel ligands with enhanced potency and selectivity. Future studies should focus on synthesizing and performing in silico and in vitro evaluations of a focused library of Thiazol-5-ylmethanamine derivatives against a panel of relevant biological targets. The insights gained from such studies will undoubtedly pave the way for the development of next-generation therapeutics based on this promising scaffold.
References
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS One. [Link]
-
Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A. [Link]
-
Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. PeerJ. [Link]
-
Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. ResearchGate. [Link]
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PubMed. [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]
-
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules. [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. [Link]
-
In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. ResearchGate. [Link]
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry. [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PubMed Central. [Link]
-
In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews. [Link]
-
In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. Scientific Reports. [Link]
-
Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules. [Link]
-
In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry. [Link]
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 5. wjarr.com [wjarr.com]
A Comparative Guide to ADME-Tox Prediction for Novel Thiazol-5-ylmethanamine Compounds
For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is a critical determinant of its potential success as a therapeutic agent.[1][2][3][4] The failure to identify unfavorable ADME-Tox properties early in the drug discovery pipeline is a leading cause of costly late-stage attrition.[1][3] This guide provides an in-depth comparison of computational and experimental approaches for predicting the ADME-Tox profiles of novel Thiazol-5-ylmethanamine compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[5][6][7][8]
This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of particular assays and predictive models. We will explore a tiered approach, beginning with rapid in silico predictions to prioritize candidates, followed by robust in vitro assays for experimental validation.
The Strategic Imperative of Early ADME-Tox Profiling
The journey of a drug from initial concept to market is long, arduous, and fraught with a high rate of failure, with estimates suggesting that up to 40% of drug candidates have historically failed due to toxicity.[1][3] By integrating ADME-Tox assessment at the earliest stages of discovery, research organizations can significantly de-risk their pipelines, focusing resources on compounds with the highest probability of success.[2][9] This "fail fast, fail cheap" philosophy is paramount for efficient drug development.
The Thiazole ring and its derivatives are foundational in many pharmaceuticals, including anti-inflammatory, antibacterial, and anti-cancer medications.[6][7][8][10] However, like any chemical scaffold, modifications to the Thiazol-5-ylmethanamine core can dramatically alter its pharmacokinetic and toxicological properties. Therefore, a systematic and comparative evaluation is essential.
PART 1: In Silico ADME-Tox Prediction: The First Pass Filter
Computational, or in silico, ADME-Tox prediction has become an indispensable tool in modern drug discovery.[11][12][13] These methods leverage a compound's chemical structure to predict its physicochemical and biological properties, enabling the rapid screening of large virtual libraries.[11][14] Several well-validated platforms are freely available to the academic community, offering a suite of predictive models.[15][16]
For our analysis of three hypothetical Thiazol-5-ylmethanamine analogues (TZM-001, TZM-002, TZM-003), we will utilize a combination of established web servers such as SwissADME and pkCSM to generate a preliminary ADME-Tox profile.[15][16]
Key In Silico ADME-Tox Parameters for Thiazol-5-ylmethanamine Analogues:
| Parameter | TZM-001 (Predicted) | TZM-002 (Predicted) | TZM-003 (Predicted) | Significance in Drug Discovery |
| Molecular Weight ( g/mol ) | 350.45 | 420.55 | 380.50 | Orally available drugs typically have a MW < 500 Da (Lipinski's Rule of Five).[17] |
| LogP (o/w) | 2.8 | 4.5 | 3.2 | A measure of lipophilicity, influencing absorption and distribution. Optimal range is generally between 1 and 5. |
| Aqueous Solubility (logS) | -3.5 | -5.2 | -4.0 | Poor solubility can limit absorption and bioavailability. |
| Caco-2 Permeability (logPapp in cm/s) | -5.1 | -4.8 | -5.0 | Predicts intestinal permeability and oral absorption.[18] Higher values indicate better permeability. |
| Human Intestinal Absorption (%) | 92% | 85% | 88% | Estimates the extent of absorption after oral administration. |
| P-glycoprotein (P-gp) Substrate | No | Yes | No | P-gp is an efflux transporter that can limit drug absorption and brain penetration. |
| CYP2D6 Inhibitor | Yes | No | Yes | Inhibition of Cytochrome P450 enzymes can lead to drug-drug interactions.[19][20] |
| CYP3A4 Inhibitor | No | No | No | CYP3A4 is a major drug-metabolizing enzyme.[19] |
| hERG Inhibition | Low Risk | High Risk | Low Risk | Inhibition of the hERG potassium channel can lead to cardiac arrhythmias.[21][22] |
| AMES Mutagenicity | Non-mutagen | Non-mutagen | Non-mutagen | Predicts the potential of a compound to cause DNA mutations.[23][24] |
| Hepatotoxicity | Low Risk | High Risk | Low Risk | Predicts the potential for drug-induced liver injury. |
Analysis of In Silico Predictions:
Based on this initial computational screen, TZM-001 and TZM-003 present more favorable ADME-Tox profiles than TZM-002. TZM-002 is predicted to be a P-gp substrate, which could limit its oral bioavailability and central nervous system penetration. Furthermore, its high predicted risk of hERG inhibition and hepatotoxicity are significant red flags. TZM-001 and TZM-003, while predicted to be CYP2D6 inhibitors (a potential liability), show better overall profiles, making them higher priority candidates for experimental validation.
In Silico ADME-Tox Prediction Workflow
Caption: Integrated workflow for ADME-Tox screening.
Conclusion
The successful development of novel Thiazol-5-ylmethanamine compounds as therapeutic agents is contingent upon a thorough understanding of their ADME-Tox properties. This guide has outlined a strategic, tiered approach that combines the speed and breadth of in silico prediction with the precision and reliability of in vitro experimental validation. By leveraging computational tools for initial prioritization and then employing a suite of well-established in vitro assays such as Caco-2 permeability, CYP450 inhibition, hERG patch-clamp, Ames test, and plasma protein binding, researchers can build a comprehensive ADME-Tox profile. This data-driven approach enables informed decision-making, mitigates the risk of late-stage failures, and ultimately accelerates the journey of promising new medicines to the patients who need them.
References
-
Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
Bio-protocol. Microbial Mutagenicity Assay: Ames Test. [Link]
-
Computational Chemistry | Blog. Importance of ADME/Tox in Early Drug Discovery. [Link]
-
Wikipedia. Ames test. [Link]
-
Caco2 assay protocol. [Link]
-
Microbe Online. Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]
-
IONTOX. Importance of ADME and Toxicology Studies in Drug Discovery. [Link]
-
Fraunhofer IME. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]
-
AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
-
Domainex. Plasma Protein Binding Assay. [Link]
-
Visikol. Plasma Protein Binding Assay. [Link]
-
Slideshare. hERG Assay. [Link]
-
Charles River Laboratories. Ames Test. [Link]
-
AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]
-
Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]
-
ACS Omega. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. [Link]
-
NIH National Center for Biotechnology Information. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
-
Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
Creative Biolabs. ADME in Toxicology: Ensuring Drug Safety & Efficacy. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. [Link]
-
In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link]
-
Metrion Biosciences. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]
-
PubMed. In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link]
-
NIH National Center for Biotechnology Information. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]
-
Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]
-
Taylor & Francis Online. In silico ADME/tox comes of age: twenty years later: Xenobiotica. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. [Link]
-
NIH National Center for Biotechnology Information. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. [Link]
-
PubMed Central. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. [Link]
-
MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
-
PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Link]
-
Bentham Science Publisher. In Silico Predictions of ADME-Tox Properties: Drug Absorption. [Link]
-
Digital Medicine Association. Type of the Paper (Article). [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 3. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 4. revvity.com [revvity.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 12. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. cellgs.com [cellgs.com]
- 15. ayushcoe.in [ayushcoe.in]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamscience.com [benthamscience.com]
- 19. criver.com [criver.com]
- 20. enamine.net [enamine.net]
- 21. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Ames test - Wikipedia [en.wikipedia.org]
- 24. microbiologyinfo.com [microbiologyinfo.com]
A Comparative Guide to the Patent Landscape of Thiazole-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for designing a vast array of therapeutic agents.[1] The thiazole nucleus is a key component in numerous clinically approved drugs, demonstrating its broad therapeutic applicability across various diseases.[2] This guide will navigate the complex patent landscape of thiazole-based therapeutics, with a focus on oncology and anti-inflammatory applications, providing a comparative analysis of key inventions and the experimental data that underpins their claims.
The Patent Landscape: A Tale of Two Therapeutic Titans
The patenting of thiazole-based compounds has been prolific, reflecting the scaffold's adaptability to a multitude of biological targets. While the applications are diverse, two therapeutic areas stand out in the patent landscape: oncology and anti-inflammatory conditions.
Oncology: Targeting the Molecular Aberrations of Cancer
The development of thiazole-containing anticancer agents represents a significant portion of the patent landscape. These compounds target a range of molecular pathways implicated in cancer progression. A notable area of focus has been the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[3][4]
Kinase Inhibitors: A Dominant Theme in Anticancer Patents
Numerous patents describe thiazole derivatives as potent inhibitors of various kinases. A key example is the patent family surrounding Dasatinib , a potent inhibitor of multiple tyrosine kinases. While the core patents for Dasatinib are now established, the landscape continues to evolve with patents for new formulations, combinations, and second-generation inhibitors.
Another significant area of patent activity involves inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway , which is frequently mutated in human cancers.[5][6] Patents in this space often claim thiazole derivatives with high selectivity for specific PI3K isoforms, aiming to improve therapeutic efficacy and reduce off-target effects. For instance, patent WO2009080694A1 describes a series of thiazole derivatives as PI3K inhibitors for the treatment of cancer.[5]
Below is a comparative table summarizing key patents for thiazole-based kinase inhibitors in oncology:
| Patent Number | Key Assignee(s) | Target(s) | Exemplary Compound Performance |
| WO2007129044A1 | AstraZeneca | PI3K, mTOR | Disclosed compounds show inhibitory activity against PI3K and mTOR kinases.[7] |
| WO2009058728A1 | (Not specified) | Protein Kinases (CDKs) | Describes aminothiazole compounds as CDK inhibitors for treating proliferative disorders. |
| CN101952282A | (Not specified) | PI3K | Claims 2-carbamyl ring type amidogen urea derivatives as PI3K inhibitors.[6] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A fundamental experiment to validate the claims in these patents is the in vitro kinase inhibition assay. This protocol outlines a typical procedure for assessing the potency of a thiazole-based compound against a target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (thiazole derivative)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Measure the luminescence signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Kinase Inhibition Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Broader Therapeutic Horizons: Beyond Cancer and Inflammation
While oncology and inflammation dominate the patent landscape, the therapeutic potential of thiazole derivatives extends to a multitude of other diseases. Patents have been filed for thiazole-based compounds as antiviral, antibacterial, antifungal, and antidiabetic agents, highlighting the remarkable versatility of this scaffold. The continued exploration of new derivatives and their biological activities promises to further expand the therapeutic applications of this important class of compounds.
Conclusion: A Scaffold of Enduring Promise
The patent landscape for thiazole-based therapeutic agents is a testament to the enduring importance of this heterocyclic scaffold in drug discovery. The vast number of patents, particularly in the fields of oncology and anti-inflammatory research, underscores the continued innovation and development in this area. By understanding the key patents, the underlying science, and the experimental validation, researchers and drug development professionals can better navigate this complex landscape and contribute to the development of the next generation of thiazole-based medicines.
References
- CA2639910A1 - Thiazole and thiadiazole compounds for inflammation and immune-related uses - Google P
- US3896223A - Anti-inflammatory thiazole compositions and methods for using same - Google P
- WO2009080694A1 - Thiazole derivatives used as pi 3 kinase inhibitors - Google P
- US4041167A - Antiinflammatory imidazothiazoles - Google P
- CN101952282A - Thiazole derivatives useful as PI 3 kinase inhibitors - Google P
- WO2009058728A1 - Thiazole derivatives as protein kinase inhibitors - Google P
-
(PDF) Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity. [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. [Link]
- WO2007129044A1 - Thiazole derivatives and their use as anti-tumour agents - Google P
- NO20083572L - Thiazole compounds as protein kinase-B (PKB)
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - Neliti. [Link]
-
Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed. [Link]
-
Some clinically approved thiazole-bearing anticancer drugs - ResearchGate. [Link]
- WO2010029082A1 - Organic compounds - Google P
-
A review on progress of thiazole derivatives as potential anti-inflammatory agents. [Link]
- WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors - Google P
-
Examples of anticancer drugs bearing thiazole derivatives. - ResearchGate. [Link]
-
Synthesis and anti-inflammatory activity of thiazole derivatives. [Link]
- WO2012161879A1 - Thiazole derivatives - Google P
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2) - PubMed Central. [Link]
-
New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed. [Link]
- US8227462B2 - Pyrrolidine-1,2-dicarboxamide derivatives - Google P
-
(12) United States Patent (10) Patent No.: US 9,090,601 B2 - Googleapis.com. [Link]
-
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PubMed Central. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. [Link]
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2009080694A1 - Thiazole derivatives used as pi 3 kinase inhibitors - Google Patents [patents.google.com]
- 6. CN101952282A - Thiazole derivatives useful as PI 3 kinase inhibitors - Google Patents [patents.google.com]
- 7. US4127663A - Thiazole derivatives to treat inflammation - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Thiazol-5-ylmethanamine Dihydrochloride
This document provides a detailed, procedural guide for the safe and compliant disposal of Thiazol-5-ylmethanamine dihydrochloride. As a heterocyclic amine salt, this compound requires meticulous handling to mitigate risks to personnel and the environment. The following protocols are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each step to foster a culture of safety and regulatory adherence.
Hazard Identification and Essential Safety Profile
Before handling or disposing of this compound, a thorough understanding of its hazard profile is critical. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar thiazole and amine hydrochloride compounds indicate a consistent set of hazards. This approach, known as "grouping," allows for a conservative and safe estimation of risk. The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.[1][2][3]
Table 1: Anticipated GHS Hazard Profile
| Hazard Class | Hazard Statement | Precautionary Codes |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P310, P330, P501[2][3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364[2] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313[1][2] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405[2] |
This table is a synthesis of data from analogous compounds and should be treated as a minimum safety standard.
The causality for these hazards lies in the chemical reactivity of the thiazole ring and the acidic nature of the dihydrochloride salt.[4] These properties can disrupt biological tissues upon contact. Therefore, adherence to strict personal protective equipment (PPE) protocols is non-negotiable.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles are mandatory to prevent contact with dust or splashes.[5]
-
Body Protection: A laboratory coat must be worn to protect against skin contact.[2]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][6]
Step-by-Step Waste Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste.[7][8] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[9][10]
Phase 1: Waste Segregation and Containerization
The foundation of safe chemical disposal is proper segregation to prevent dangerous reactions.[9][11]
-
Designate a Waste Stream: Establish a dedicated waste container specifically for this compound and related materials (e.g., contaminated wipes, weighing paper). Do not mix this waste with other chemical streams unless compatibility has been verified by a qualified chemist or safety officer.[12]
-
Select an Appropriate Container:
-
Use a container made of a material compatible with acidic amine salts, such as high-density polyethylene (HDPE).
-
The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[8][12]
-
For liquid waste (e.g., solutions in organic solvents), ensure the container is designed for liquids and will not degrade. Never use food-grade containers like milk jugs.[8][13]
-
-
Transfer Waste:
-
Carefully transfer the waste chemical into the designated container inside a chemical fume hood.
-
If transferring a solid, use spark-proof tools and minimize dust generation.[14]
-
For contaminated lab supplies (e.g., gloves, pipette tips), place them in the same designated container.
-
Phase 2: Labeling and Temporary Storage
Proper labeling is a regulatory requirement by the EPA under the Resource Conservation and Recovery Act (RCRA) and ensures safe handling by all personnel.[8][12][15]
-
Label the Container Immediately: Before any waste is added, affix a hazardous waste label to the container.
-
Complete the Label: The label must include:
-
The words "HAZARDOUS WASTE" .[12]
-
The full chemical name: "this compound" .
-
The approximate concentration and quantity of the waste.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
-
Store in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[12][13]
-
Ensure the SAA is away from heat, open flames, or incompatible materials.[11]
-
The container must remain closed at all times except when adding waste.[8][15]
-
Disposal Workflow Visualization
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. pfw.edu [pfw.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. benchchem.com [benchchem.com]
- 11. usbioclean.com [usbioclean.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. fishersci.com [fishersci.com]
- 15. epa.gov [epa.gov]
Definitive Guide to Personal Protective Equipment for Handling Thiazol-5-ylmethanamine dihydrochloride
This guide provides a comprehensive operational plan for the safe handling of Thiazol-5-ylmethanamine dihydrochloride (CAS No. 1215372-00-1). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of uncompromising safety. This document moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific hazard profile of the compound.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the inherent risks of a chemical is the foundation of any effective safety protocol. This compound is classified with specific hazard statements that dictate our PPE strategy.[1]
-
H302 - Harmful if swallowed: This classification indicates that accidental ingestion can cause significant health damage.[1][2] While primary PPE does not prevent ingestion, strict handling protocols, such as prohibiting eating or drinking in the lab and proper glove removal, are critical secondary measures.[3][4]
-
H315 - Causes skin irritation: The compound can cause inflammation, redness, or dermatitis upon contact.[1][2] This necessitates robust skin protection to prevent direct contact.
-
H319 - Causes serious eye irritation: This is a critical hazard, as splashes can lead to significant and potentially lasting eye damage.[1][2] This risk mandates specific levels of eye and face protection.
-
H335 - May cause respiratory irritation: Inhalation of the dust or aerosols of this compound can irritate the respiratory tract, leading to coughing and discomfort.[1][2] This drives the requirement for primary engineering controls and, in some cases, respiratory protection.
This hazard profile requires a multi-faceted approach to PPE, ensuring that all potential routes of exposure—dermal, ocular, and respiratory—are effectively blocked.
Core PPE & Engineering Controls: Your First Line of Defense
The selection of PPE is not a one-size-fits-all scenario. It must be adapted to the specific procedure being performed. The following outlines the minimum required PPE, with escalations for higher-risk activities.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary control measure for handling this compound is an operational and certified chemical fume hood.[5] All weighing of the solid, solution preparation, and reaction setups must be conducted within a fume hood to mitigate the risk of inhaling irritating dust or vapors.[4]
Eye and Face Protection
Given the serious eye irritation risk (H319), eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory where this chemical is present.[6]
-
Required for Handling: When actively handling the compound (weighing, transferring, making solutions), chemical splash goggles are required.[4][7] Goggles provide a complete seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses.
-
Recommended for High-Risk Operations: For procedures with a heightened risk of splashing or energetic reactions, a full-face shield should be worn over chemical splash goggles.[6][7]
Hand Protection: Glove Selection and Technique
Proper glove selection is critical to prevent skin irritation (H315).
-
Material: Disposable nitrile gloves are the standard for providing splash protection against a wide range of chemicals.[6] They offer a good balance of chemical resistance and dexterity.
-
Protocol: Always inspect gloves for tears or punctures before use. For handling this compound, double-gloving is a recommended best practice. This involves wearing two pairs of nitrile gloves, which significantly reduces the chance of exposure if the outer glove is compromised.
-
Important Consideration: Remove and replace gloves immediately if they become contaminated. Never reuse disposable gloves. Wash hands thoroughly with soap and water after removing gloves.[3]
Body Protection
To prevent incidental contact with skin, appropriate body protection is essential.
-
A buttoned, long-sleeved laboratory coat must be worn at all times.[6]
-
Long pants and closed-toe, closed-heel shoes are mandatory to cover all exposed skin on the lower body and feet.[6]
-
For large-scale operations, a chemically resistant apron can provide an additional layer of protection.[7]
Procedural Discipline: Donning, Doffing, and Disposal
The order in which PPE is put on (donning) and taken off (doffing) is as important as the PPE itself. An incorrect doffing procedure can lead to self-contamination.
Step-by-Step PPE Protocol
Donning Sequence (Putting On):
-
Body Protection: Don lab coat and any additional protection like an apron.
-
Hand Protection: Don the first (inner) pair of nitrile gloves.
-
Second Pair of Gloves: Don the second (outer) pair of nitrile gloves.
-
Eye/Face Protection: Don chemical splash goggles and, if necessary, a face shield.
Doffing Sequence (Taking Off): This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Face/Eye Protection: Remove the face shield (if used) and goggles from the back of your head. Avoid touching the front surfaces.
-
Body Protection: Unbutton and remove your lab coat, folding the contaminated outside inwards.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan
All disposable PPE contaminated with this compound must be considered chemical waste.
-
Place used gloves, bench paper, and any other contaminated disposable items into a designated, sealed hazardous waste container.
-
Dispose of the waste container according to your institution's approved waste disposal procedures.[3][8]
Emergency Response: Immediate Actions for Exposure
In the event of accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][8]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water.[4] If skin irritation occurs or persists, seek medical advice.[9]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[4] If they feel unwell, call a poison center or doctor.[8]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor for treatment advice.[1][4]
Summary of PPE Requirements
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection |
| Storage/Transport within Lab | General Ventilation | Safety Glasses (with side shields) | Single Pair Nitrile Gloves | Lab Coat, Closed-toe Shoes |
| Weighing Solid / Preparing Stock Solution | Chemical Fume Hood | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat, Closed-toe Shoes |
| Conducting Reaction / Workup | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat, Closed-toe Shoes |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
- SAFETY DATA SHEET for Thiazole. (2021-12-24). Thermo Fisher Scientific.
- Safety Guidelines for Handling Chemicals. (n.d.). HPE Support.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Personal Protective Equipment. (2025-09-12). US EPA.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Safety Data Sheet for 4-(4-Chlorothiophen-2-yl)thiazol-2-amine. (2025-09-05). ChemScene.
- SAFETY DATA SHEET for Thiazole Orange. (2024-09-06). Sigma-Aldrich.
- Thiazole Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- SAFETY DATA SHEET for 1,3,4-Thiadiazol-2-amine, 5-ethyl-. (2025-12-19). Thermo Fisher Scientific.
-
Safety Data Sheet for 5-Chloro-4-nitrobenzo[c][3][10][11]thiadiazole . (2024-12-19). CymitQuimica. Retrieved from
- This compound Safety Data Sheet. (n.d.). Fluorochem.
- Thiazol-5-ylmethanamine hydrochloride Product Page. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET for Thiazole-5-carboxylic acid. (2014-02-04). Fisher Scientific.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. support.hpe.com [support.hpe.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
